Dimyristyl thiodipropionate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antioxidant. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
tetradecyl 3-(3-oxo-3-tetradecoxypropyl)sulfanylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H66O4S/c1-3-5-7-9-11-13-15-17-19-21-23-25-29-37-33(35)27-31-39-32-28-34(36)38-30-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-32H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVEOKSIILWWVEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCOC(=O)CCSCCC(=O)OCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H66O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1066079 | |
| Record name | Ditetradecyl 3,3'-thiobispropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1066079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
571.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16545-54-3 | |
| Record name | Dimyristyl thiodipropionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16545-54-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimyristyl thiodipropionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016545543 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 3,3'-thiobis-, 1,1'-ditetradecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ditetradecyl 3,3'-thiobispropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1066079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ditetradecyl 3,3'-thiobispropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.906 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMYRISTYL THIODIPROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4JT64O3RFN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Dimyristyl Thiodipropionate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for dimyristyl thiodipropionate, a widely utilized antioxidant in various industries, including pharmaceuticals and cosmetics. The document details the core methodologies, presents quantitative data, and includes experimental protocols and visual representations of the synthesis processes.
Introduction
This compound (DMTDP) is a dialkyl ester of thiodipropionic acid, recognized for its ability to inhibit or slow down oxidation processes.[1] Its primary function is to act as a secondary antioxidant, decomposing hydroperoxides into stable, non-radical products. This property is crucial in preserving the integrity, color, and texture of various materials, including polymers and lipid-rich cosmetic formulations.[1] The synthesis of DMTDP can be achieved through several pathways, with the most common being direct esterification and transesterification. An increasingly popular alternative is enzymatic synthesis, which offers a more environmentally friendly approach.[1]
Core Synthesis Pathways
The production of this compound primarily involves three distinct routes: direct esterification, transesterification, and enzymatic synthesis. Each pathway offers unique advantages and is selected based on factors such as desired purity, cost-effectiveness, and environmental impact.
Direct Esterification
Direct esterification involves the reaction of thiodipropionic acid with myristyl alcohol in the presence of an acid catalyst. This method is straightforward but often requires elevated temperatures and the removal of water to drive the reaction to completion.
Transesterification
Transesterification is an alternative chemical synthesis route that starts with a more reactive derivative of thiodipropionic acid, such as its dimethyl or diethyl ester.[1] This lower alkyl ester is then reacted with myristyl alcohol, typically in the presence of a catalyst, to exchange the alkyl group.[1] This process can be advantageous in achieving high yields and purity.[1]
Enzymatic Synthesis
Enzymatic synthesis has emerged as a "green" alternative, utilizing lipases as biocatalysts.[2] This method operates under milder reaction conditions, reducing energy consumption and the formation of byproducts.[2] Lipases catalyze the esterification of thiodipropionic acid with myristyl alcohol with high selectivity.[1]
Quantitative Data Summary
The following tables summarize the key quantitative parameters associated with the different synthesis pathways of this compound and its precursors.
| Parameter | Direct Esterification (General) | Transesterification (Analogous Esters) | Enzymatic Synthesis (General) |
| Reactants | Thiodipropionic Acid, Myristyl Alcohol | Dimethyl Thiodipropionate, Myristyl Alcohol | Thiodipropionic Acid, Myristyl Alcohol |
| Catalyst | Acid Catalyst (e.g., p-TSA) | Various (e.g., organometallics, alkoxides) | Lipase (e.g., from Candida antarctica) |
| Temperature | 110-140°C (typical for fatty acid esterification) | 50-200°C[1] | 30-70°C |
| Reaction Time | 2-8 hours | 2-6 hours | 24-72 hours |
| Yield | Moderate to High | High (up to 98% for precursors)[3] | High |
| Purity | Good to High | High (up to 99.8% for precursors)[3] | Very High |
Table 1: Comparison of Synthesis Pathways for this compound.
| Parameter | Value | Reference |
| Molecular Weight | 570.96 g/mol | [4] |
| Melting Point | 49-52 °C | |
| Appearance | White crystalline flakes or powder |
Table 2: Physicochemical Properties of this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments related to the synthesis of this compound.
Synthesis of Dimethyl Thiodipropionate (Precursor for Transesterification)
This protocol is adapted from a patented process for the synthesis of dimethyl thiodipropionate, a key intermediate for the transesterification route.
Materials:
-
Methyl acrylate
-
Sodium hydrosulfide solution (e.g., 5-10 wt%)
-
Phase-transfer catalyst
-
Dichloromethane (for extraction)
Procedure:
-
To a reactor equipped with a stirrer, add methyl acrylate and a phase-transfer catalyst.
-
Under agitation, slowly drip in the sodium hydrosulfide solution while maintaining the temperature between 15-30°C.
-
Allow the reaction to proceed for 2-4 hours.
-
After the reaction is complete, perform an extraction with dichloromethane.
-
The organic phases are combined, and the solvent is removed by rotary evaporation to yield dimethyl thiodipropionate as a colorless, transparent liquid.
Results:
General Protocol for Direct Esterification
Materials:
-
Thiodipropionic acid
-
Myristyl alcohol (2 molar equivalents)
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Toluene (as solvent, for azeotropic removal of water)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine thiodipropionic acid, myristyl alcohol, and the acid catalyst in toluene.
-
Heat the mixture to reflux. Water produced during the reaction is azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization.
General Protocol for Transesterification
Materials:
-
Dimethyl thiodipropionate
-
Myristyl alcohol (excess, e.g., 2.2 molar equivalents)
-
Catalyst (e.g., sodium methoxide)
Procedure:
-
Combine dimethyl thiodipropionate and myristyl alcohol in a reaction vessel equipped with a distillation apparatus.
-
Add the catalyst to the mixture.
-
Heat the reaction mixture to a temperature range of 50-200°C under reduced pressure.[1]
-
The methanol byproduct is removed by distillation, driving the equilibrium towards the formation of the desired product.[1]
-
After the reaction is complete, cool the mixture and neutralize the catalyst.
-
The excess myristyl alcohol can be removed by vacuum distillation.
-
The final product is then purified, typically by recrystallization.
General Protocol for Enzymatic Synthesis
Materials:
-
Thiodipropionic acid
-
Myristyl alcohol
-
Immobilized lipase (e.g., Novozym 435)
-
Organic solvent (e.g., hexane)
Procedure:
-
In a temperature-controlled shaker, combine thiodipropionic acid, myristyl alcohol, and the immobilized lipase in an organic solvent.
-
Incubate the mixture at a suitable temperature (e.g., 40-60°C) with continuous agitation.
-
The reaction progress can be monitored by analyzing aliquots over time.
-
Once the desired conversion is achieved, the immobilized enzyme is removed by filtration.
-
The solvent is evaporated under reduced pressure to yield the crude product.
-
Purification is typically performed by recrystallization.
Purification by Recrystallization
Procedure:
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol, hexane/acetone).[1]
-
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to promote crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Visualization of Synthesis Pathways
The following diagrams illustrate the core synthesis pathways for this compound.
Figure 1: Overview of the primary synthesis pathways for this compound.
Characterization
The synthesized this compound can be characterized using various analytical techniques to confirm its identity and purity. These methods include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to elucidate the molecular structure. The ¹H NMR spectrum of this compound would show characteristic peaks for the methylene protons adjacent to the sulfur atom and the ester carbonyl group, as well as the long alkyl chains of the myristyl groups.[5]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. Key absorptions would include the C=O stretching of the ester group and C-H stretching of the alkyl chains.
-
Mass Spectrometry (MS): MS is employed to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.
-
Melting Point Analysis: The melting point is a crucial physical property for assessing the purity of the final product.
Conclusion
This technical guide has detailed the principal synthesis routes for this compound, providing a foundation for its preparation in a laboratory or industrial setting. The choice of synthesis pathway—direct esterification, transesterification, or enzymatic synthesis—will depend on the specific requirements for yield, purity, cost, and environmental considerations. The provided protocols and data serve as a valuable resource for researchers and professionals in the fields of chemistry, materials science, and drug development.
References
- 1. This compound | 16545-54-3 | Benchchem [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. Optimization of synthetic parameters of high-purity trifunctional mercaptoesters and their curing behavior for the thiol–epoxy click reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C34H66O4S | CID 85489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,3'-THIODIPROPIONIC ACID DIMYRISTYL ESTER(16545-54-3) 1H NMR [m.chemicalbook.com]
An In-depth Technical Guide to the Chemical Properties of Dimyristyl Thiodipropionate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimyristyl thiodipropionate (DMTDP) is a diester of myristyl alcohol and 3,3'-thiodipropionic acid. It belongs to a class of sulfur-containing compounds known as thioethers, which are recognized for their antioxidant properties. DMTDP and related compounds are utilized in various industrial applications, most notably as secondary antioxidants in polymers and as ingredients in cosmetic and personal care products to prevent oxidative degradation.[1][2] This guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for their determination, and an illustration of its antioxidant mechanism.
Chemical and Physical Properties
The chemical and physical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various applications and for developing new formulations.
| Property | Value | Source(s) |
| Chemical Identity | ||
| IUPAC Name | tetradecyl 3-(3-oxo-3-tetradecoxypropyl)sulfanylpropanoate | [3] |
| Synonyms | Ditetradecyl 3,3'-thiodipropionate, Propanoic acid, 3,3'-thiobis-, ditetradecyl ester | [3] |
| CAS Number | 16545-54-3 | [3] |
| Molecular Formula | C₃₄H₆₆O₄S | [3] |
| Molecular Weight | 571.0 g/mol | [3] |
| Physical Properties | ||
| Appearance | White crystalline flakes or powder | [4] |
| Melting Point | 48-53 °C | [4][5] |
| Boiling Point | 624.15 °C (estimated) | |
| Density | 0.934 g/cm³ | [4] |
| Flash Point | 285.4 °C (estimated) | [4] |
| Solubility | ||
| Water | 4.493 x 10⁻¹⁰ mg/L at 25 °C (estimated) | |
| Organic Solvents | Soluble in benzene, chloroform, carbon disulfide, and carbon tetrachloride. Difficult to dissolve in dimethylformamide and toluene. Insoluble in acetone and ethanol. | [6] |
| Computed Properties | ||
| logP (o/w) | 13.954 (estimated) |
Experimental Protocols
Detailed methodologies for determining the key chemical and physical properties of this compound are provided below. These protocols are based on standard laboratory techniques and can be adapted for specific research needs.
Determination of Melting Point
Principle: The melting point is determined as the temperature range over which the solid substance transitions into a liquid. This is a key indicator of purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Ensure the this compound sample is dry and in a fine powder form. If necessary, gently grind the crystals using a mortar and pestle.
-
Pack the dry sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 10-15 °C below the expected melting point (around 48-53 °C).
-
Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).
-
For accuracy, repeat the measurement with two more samples.
Determination of Boiling Point (Simulated Distillation by Gas Chromatography)
Principle: Due to the high boiling point of this compound, direct distillation is impractical. Simulated distillation by gas chromatography (GC) is a standard method for determining the boiling range distribution of high-boiling compounds.
Apparatus:
-
Gas chromatograph (GC) with a flame ionization detector (FID)
-
Non-polar capillary column
-
Autosampler
-
Data acquisition and processing software
-
Volumetric flasks and pipettes
-
Suitable solvent (e.g., carbon disulfide or another solvent that does not interfere with the sample)
-
Calibration mixture of n-alkanes with known boiling points
Procedure:
-
Preparation of Standards and Sample:
-
Prepare a calibration mixture containing a series of n-alkanes covering a wide boiling range that encompasses the expected boiling point of DMTDP.
-
Accurately weigh and dissolve a known amount of this compound in a suitable solvent in a volumetric flask.
-
-
GC Instrument Setup:
-
Install a suitable non-polar capillary column into the GC.
-
Set the GC operating conditions:
-
Injector temperature: High enough to ensure complete vaporization (e.g., 350 °C).
-
Detector (FID) temperature: e.g., 350 °C.
-
Oven temperature program: Start at a low temperature (e.g., 50 °C) and ramp up at a controlled rate (e.g., 10 °C/min) to a final temperature that ensures the elution of DMTDP (e.g., 380 °C).
-
Carrier gas (e.g., helium or hydrogen) flow rate: Set according to the column manufacturer's recommendations.
-
-
-
Analysis:
-
Inject the n-alkane calibration mixture into the GC to establish a retention time versus boiling point calibration curve.
-
Inject the prepared this compound sample solution.
-
-
Data Analysis:
-
Record the retention time of the this compound peak.
-
Using the calibration curve, determine the boiling point corresponding to the retention time of the DMTDP peak.
-
Determination of Solubility
Principle: The solubility is determined by finding the maximum amount of solute that can dissolve in a given amount of solvent at a specific temperature. The flask method is a common technique.
Apparatus:
-
Analytical balance
-
A series of glass vials or flasks with stoppers
-
Constant temperature shaker bath or magnetic stirrer with a temperature-controlled plate
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., HPLC, GC, or a validated spectroscopic method)
-
Volumetric flasks and pipettes
-
Solvents to be tested (e.g., water, ethanol, acetone, etc.)
Procedure:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The excess solid should be clearly visible.
-
Seal the vials and place them in a constant temperature shaker bath (e.g., set to 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, visually confirm that excess solid is still present.
-
Centrifuge the vials at a high speed to separate the undissolved solid from the saturated solution.
-
Carefully withdraw a known aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the working range of the analytical method.
-
Quantify the concentration of this compound in the diluted solution using a pre-validated analytical method.
-
Calculate the solubility in the original solvent (e.g., in mg/mL or g/100 mL).
Evaluation of Antioxidant Activity (DPPH Radical Scavenging Assay)
Principle: The antioxidant activity of this compound can be assessed by its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical. The reduction of DPPH is monitored by the decrease in its absorbance at a specific wavelength.
Apparatus:
-
UV-Vis spectrophotometer
-
Cuvettes
-
Micropipettes
-
Vortex mixer
-
Volumetric flasks
-
Analytical balance
Reagents:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or ethanol (spectroscopic grade)
-
Positive control (e.g., Ascorbic acid or Trolox)
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Keep this solution in the dark to prevent degradation.
-
Prepare a series of dilutions of this compound in methanol at various concentrations.
-
Prepare a series of dilutions of the positive control in methanol.
-
-
Assay:
-
In a set of test tubes, add a fixed volume of the DPPH stock solution (e.g., 2 mL).
-
To each tube, add a specific volume of either the DMTDP solution, the positive control solution, or pure methanol (as a blank).
-
Vortex the mixtures thoroughly.
-
Incubate the tubes in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Measurement:
-
Measure the absorbance of each solution at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using the UV-Vis spectrophotometer.
-
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution with methanol and A_sample is the absorbance of the DPPH solution with the DMTDP or positive control.
-
Plot the percentage of scavenging activity against the concentration of DMTDP and the positive control to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
Antioxidant Mechanism of Action
This compound functions as a secondary, or hydroperoxide-decomposing, antioxidant.[6][7] Unlike primary antioxidants that scavenge free radicals directly, thioethers like DMTDP work by converting hydroperoxides, which are products of autoxidation, into stable, non-radical products. This action prevents the hydroperoxides from breaking down into highly reactive and damaging radicals, thus inhibiting the propagation of the oxidative chain reaction.
The following diagram illustrates the general mechanism of a thioether antioxidant.
Caption: Antioxidant mechanism of this compound.
Conclusion
This compound is a well-characterized compound with established antioxidant properties. This guide has provided a detailed overview of its chemical and physical characteristics, along with standardized experimental protocols for their determination. Understanding these properties and the underlying mechanism of action is essential for its effective application in scientific research, drug development, and various industrial formulations where oxidative stability is critical. The provided methodologies offer a solid foundation for researchers to further investigate and utilize this compound.
References
- 1. Solvent Solubility Testing of Cosmetics-Relevant Chemicals: Methodology and Correlation of Water Solubility to In Silico Predictions | Semantic Scholar [semanticscholar.org]
- 2. cosmeticsinfo.org [cosmeticsinfo.org]
- 3. Thioethers | Antioxidant Synergists for Plastics | amfine.com [amfine.com]
- 4. researchgate.net [researchgate.net]
- 5. phillysim.org [phillysim.org]
- 6. Primary Antioxidant And Secondary Antioxidant In Polymer Manufacturer/Supplier | Tintoll [uvabsorber.com]
- 7. nbinno.com [nbinno.com]
An In-depth Technical Guide on the Core Antioxidant Mechanism of Dimyristyl Thiodipropionate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimyristyl thiodipropionate (DMTDP) is a synthetic antioxidant belonging to the thioester class of compounds. It is widely utilized in the cosmetic and food industries to prevent oxidative degradation of products. The antioxidant efficacy of DMTDP is primarily attributed to its sulfur-containing moiety, which can neutralize reactive oxygen species (ROS) through multiple mechanisms. This technical guide elucidates the core antioxidant mechanisms of DMTDP, drawing upon the established chemistry of thioether compounds. It provides a theoretical framework for its action, summarizes key chemical properties, and details relevant experimental protocols for its evaluation. Due to the limited availability of specific quantitative data for DMTDP in publicly accessible literature, this guide also presents data for the parent compound, thiodipropionic acid (TDPA), and general methodologies for assessing antioxidant activity.
Introduction to this compound
This compound (DMTDP) is the diester of myristyl alcohol and 3,3'-thiodipropionic acid. Its lipophilic nature, conferred by the two myristyl (C14) chains, makes it an effective antioxidant in lipid-rich formulations. The central sulfur atom in the thiodipropionate backbone is the cornerstone of its antioxidant activity. Thioethers are recognized for their ability to act as secondary, or hydroperoxide-decomposing, antioxidants, and they can also participate in radical scavenging reactions.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | Ditetradecyl 3,3'-thiodipropionate | [1] |
| Molecular Formula | C34H66O4S | [1] |
| Molecular Weight | 571.0 g/mol | [1] |
| Appearance | White crystalline solid | [1] |
| Solubility | Insoluble in water; Soluble in organic solvents |
Core Antioxidant Mechanisms
The antioxidant action of DMTDP is multifaceted, primarily involving the sulfur atom which can exist in various oxidation states. The two principal mechanisms are hydroperoxide decomposition and free radical scavenging.
Hydroperoxide Decomposition
A key function of thioether antioxidants is the non-radical decomposition of hydroperoxides (ROOH), which are primary products of lipid peroxidation. This process prevents the homolytic cleavage of the peroxide bond, which would otherwise lead to the formation of highly reactive and damaging alkoxy (RO•) and hydroxyl (•OH) radicals. The sulfide in DMTDP is oxidized to a sulfoxide and then to a sulfone, converting the hydroperoxides into harmless alcohols.
The proposed reaction pathway is as follows:
-
Initial Attack: The sulfur atom of DMTDP nucleophilically attacks the oxygen of the hydroperoxide.
-
Oxidation of Sulfur: The sulfide is oxidized to a sulfoxide, and the hydroperoxide is reduced to an alcohol.
-
Further Oxidation: The sulfoxide can be further oxidized to a sulfone, decomposing another molecule of hydroperoxide.
Free Radical Scavenging
Although primarily known as peroxide decomposers, thioethers can also participate in free radical scavenging. This mechanism involves the donation of an electron from the sulfur atom to a free radical, thereby neutralizing it. This process is particularly relevant for quenching highly reactive radicals that can initiate or propagate oxidative chain reactions.
The reaction can be depicted as:
Quantitative Antioxidant Activity
Experimental Protocols for Antioxidant Activity Assessment
A variety of in vitro assays can be employed to evaluate the antioxidant capacity of lipophilic compounds like DMTDP. The following are detailed methodologies for commonly used assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
-
Principle: The deep violet color of the DPPH radical solution becomes colorless or pale yellow upon reduction by an antioxidant. The change in absorbance is measured spectrophotometrically.
-
Reagents:
-
DPPH solution (0.1 mM in methanol or ethanol).
-
DMTDP stock solution (e.g., 10 mM in a suitable organic solvent like ethanol or DMSO).
-
Trolox or Ascorbic Acid as a positive control.
-
Methanol or ethanol as a blank.
-
-
Procedure:
-
Prepare a series of dilutions of the DMTDP stock solution.
-
In a microplate well or a cuvette, add a specific volume of the DMTDP dilution (e.g., 100 µL).
-
Add the DPPH solution (e.g., 100 µL) to initiate the reaction.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
-
Data Presentation: The results can be expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is applicable to both hydrophilic and lipophilic antioxidants.
-
Principle: The pre-formed ABTS radical cation (ABTS•+), which has a blue-green color, is reduced by the antioxidant, leading to a decrease in absorbance.
-
Reagents:
-
ABTS solution (7 mM).
-
Potassium persulfate (2.45 mM).
-
DMTDP stock solution.
-
Trolox as a positive control.
-
Ethanol or phosphate-buffered saline (PBS) for dilution.
-
-
Procedure:
-
Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing it to stand in the dark for 12-16 hours.
-
Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add a small volume of the DMTDP sample to the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition as in the DPPH assay.
-
-
Data Presentation: Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Ferric Reducing Antioxidant Power (FRAP) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Principle: The reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form results in the formation of an intense blue color, which is measured spectrophotometrically.
-
Reagents:
-
FRAP reagent: prepared by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.
-
DMTDP stock solution.
-
FeSO₄·7H₂O for the standard curve.
-
-
Procedure:
-
Warm the FRAP reagent to 37°C.
-
Add a small volume of the DMTDP sample to the FRAP reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).
-
Measure the absorbance at 593 nm.
-
-
Data Presentation: The antioxidant capacity is determined from a standard curve of FeSO₄ and expressed as µmol Fe²⁺ equivalents per gram or mole of the sample.
Signaling Pathways and Cellular Effects
While the primary antioxidant mechanism of DMTDP is chemical, its ability to mitigate oxidative stress can have downstream effects on cellular signaling pathways. By reducing the cellular load of ROS, DMTDP can indirectly influence pathways that are sensitive to redox state, such as:
-
NF-κB Pathway: Oxidative stress is a known activator of the NF-κB signaling pathway, which leads to the expression of pro-inflammatory genes. By scavenging ROS, DMTDP may help to suppress the activation of this pathway.
-
Nrf2-Keap1 Pathway: The Nrf2 pathway is a key regulator of the endogenous antioxidant response. While direct activation of Nrf2 by DMTDP has not been reported, by reducing the overall oxidative burden, it can help maintain cellular redox homeostasis, which is intricately linked to Nrf2 activity.
Conclusion
This compound serves as an effective lipophilic antioxidant primarily through the mechanisms of hydroperoxide decomposition and free radical scavenging, with its sulfide moiety being the active center. While specific quantitative data on its antioxidant efficacy are scarce, its chemical structure strongly supports these mechanisms. The experimental protocols detailed in this guide provide a robust framework for the in vitro assessment of its antioxidant potential. Further research is warranted to elucidate its specific interactions with cellular components and its potential to modulate redox-sensitive signaling pathways.
References
A Technical Guide to the Solubility of Dimyristyl Thiodipropionate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimyristyl thiodipropionate (DMTDP) is a thioester antioxidant widely utilized in the polymer, cosmetic, and pharmaceutical industries to protect materials from oxidative degradation. Its efficacy and application are often dependent on its solubility in various organic solvents, a critical parameter for formulation development, processing, and quality control. This technical guide provides a comprehensive overview of the solubility of DMTDP in a range of organic solvents, details experimental protocols for solubility determination, and presents a logical workflow for these procedures.
Core Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | Dimyristyl 3,3'-thiodipropionate | |
| CAS Number | 16545-54-3 | |
| Molecular Formula | C34H66O4S | [1] |
| Molecular Weight | 571.0 g/mol | [1] |
| Appearance | White crystalline powder or semi-beads | |
| Melting Point | 49.0 - 54.0 °C |
Quantitative Solubility Data
The solubility of this compound was determined at 25°C in various organic solvents. The data presented below is crucial for formulators and researchers in selecting appropriate solvent systems.
| Organic Solvent | Solubility ( g/100g of solvent) at 25°C |
| Toluene | 41.0 |
| Xylene | 33.0 |
| n-Hexane | 8.0 |
| Ethyl acetate | 4.1 |
| Acetone | 2.0 |
| Ethanol | < 0.1 |
| Squalane | < 0.05 |
Data sourced from SONGWON Industrial Group technical datasheet.[2]
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of a waxy solid such as this compound in an organic solvent. This protocol is based on the widely accepted isothermal shake-flask method.
1. Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Temperature-controlled orbital shaker or water bath
-
Calibrated thermometer
-
Glass vials or flasks with airtight seals
-
Syringe filters (chemically compatible with the solvent)
-
Volumetric flasks
-
Gravimetric analysis equipment (drying oven, desiccator) or a suitable chromatographic system (e.g., HPLC, GC) for concentration analysis.
2. Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of glass vials or flasks, each containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of supersaturation.
-
Equilibration: Securely seal the vials and place them in the temperature-controlled orbital shaker or water bath set to the desired temperature (e.g., 25°C). Agitate the mixtures for a prolonged period (typically 24-72 hours) to ensure that solid-liquid equilibrium is achieved. The exact time should be determined by preliminary experiments to find when the concentration of the solute in the solution becomes constant.
-
Phase Separation: Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe to prevent precipitation of the solute due to temperature changes. Immediately filter the solution through a syringe filter (also pre-warmed to the experimental temperature) into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.
-
Quantification:
-
Gravimetric Method: Evaporate the solvent from the volumetric flask under controlled conditions (e.g., in a fume hood followed by a drying oven at a temperature below the melting point of DMTDP). Once the solvent is completely removed, place the flask in a desiccator to cool to room temperature and then weigh it. The difference in weight gives the mass of the dissolved DMTDP.
-
Chromatographic Method: Dilute the filtered solution to a suitable concentration and analyze it using a pre-calibrated HPLC or GC method to determine the concentration of this compound.
-
-
Calculation: Calculate the solubility in grams of this compound per 100 grams of solvent.
3. Data Reporting:
The solubility should be reported as the mean of at least three independent measurements, along with the standard deviation. The experimental temperature must be clearly stated.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
References
The Thermal Stability of Dimyristyl Thiodipropionate: An In-depth Technical Guide
Dimyristyl thiodipropionate (DMTDP) is a widely utilized secondary antioxidant, playing a crucial role in preventing the thermo-oxidative degradation of various polymeric materials. This technical guide provides a comprehensive overview of its thermal stability, intended for researchers, scientists, and professionals in drug development and material science. The document summarizes available quantitative data, details relevant experimental protocols, and visualizes the antioxidant mechanism of action.
Quantitative Thermal Analysis
A Safety Data Sheet for Distearyl thiodipropionate indicates a decomposition temperature of 360°C[2].
| Compound | Decomposition Temperature (°C) | Analytical Method | Reference |
| Distearyl thiodipropionate (DSTDP) | 360 | Not Specified | [2] |
Note: This table will be updated as more specific quantitative data for this compound becomes available.
Experimental Protocols for Thermal Stability Assessment
The thermal stability of antioxidant additives like this compound is typically evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The following are generalized protocols that can be adapted for the specific analysis of DMTDP.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which DMTDP begins to decompose and to quantify its mass loss as a function of temperature.
Apparatus: A calibrated thermogravimetric analyzer.
Procedure:
-
Sample Preparation: A small, accurately weighed sample of DMTDP (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina or platinum).
-
Instrument Setup: The furnace is purged with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
Data Analysis: The mass of the sample is recorded continuously as a function of temperature. The resulting TGA curve is analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperatures at which specific percentages of mass loss occur. The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point of DMTDP and to identify any endothermic or exothermic transitions associated with its decomposition.
Apparatus: A calibrated differential scanning calorimeter.
Procedure:
-
Sample Preparation: A small, accurately weighed sample of DMTDP (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.
-
Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Heating Program: The sample and reference are heated from a sub-ambient temperature to a temperature above the expected decomposition point at a constant heating rate (e.g., 10°C/min).
-
Data Analysis: The difference in heat flow between the sample and the reference is measured as a function of temperature. The resulting DSC thermogram will show an endothermic peak corresponding to the melting of DMTDP. Any exothermic peaks at higher temperatures may indicate decomposition processes.
Antioxidant Mechanism of Action
This compound functions as a secondary antioxidant, also known as a hydroperoxide decomposer. In the auto-oxidation cycle of polymers, the formation and subsequent decomposition of hydroperoxides (ROOH) are key steps that lead to the generation of chain-propagating free radicals. DMTDP interrupts this cycle by converting hydroperoxides into non-radical, stable products, thereby preventing further degradation of the polymer matrix[1]. This synergistic action is particularly effective when used in combination with primary antioxidants, such as hindered phenols, which act as radical scavengers.
The central sulfur atom in the thiodipropionate moiety is the active site for this antioxidant activity[1]. The general mechanism involves the oxidation of the sulfide to a sulfoxide, which can then undergo further oxidation.
Below is a logical representation of the role of DMTDP in the polymer stabilization process.
Caption: Workflow of Polymer Stabilization by DMTDP.
The following diagram illustrates the proposed signaling pathway for the hydroperoxide decomposition by a dialkyl thiodipropionate such as DMTDP.
Caption: Hydroperoxide Decomposition by DMTDP.
References
In-Depth Technical Guide: Degradation Products of Dimyristyl Thiodipropionate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimyristyl thiodipropionate (DMTDP), a secondary antioxidant widely utilized in the cosmetic and polymer industries, undergoes degradation through hydrolysis and oxidation, yielding primary products of thiodipropionic acid (TDPA) and myristyl alcohol. This technical guide provides a comprehensive overview of the degradation pathways of DMTDP, detailed analytical methodologies for the identification and quantification of its degradation products, and an exploration of their toxicological profiles and potential interactions with cellular signaling pathways. All quantitative data are summarized in structured tables, and experimental protocols are detailed for reproducibility. Visual diagrams generated using Graphviz are provided to illustrate key processes.
Introduction
This compound (C34H66O4S) is a thioether-based antioxidant that functions by decomposing hydroperoxides into non-radical, stable products, thus preventing oxidative degradation of materials.[1][2] Its application in cosmetics and plastics necessitates a thorough understanding of its stability and the nature of its breakdown products.[3] The primary degradation pathways involve the hydrolysis of its ester bonds and the oxidation of the central sulfur atom. The main degradation products are thiodipropionic acid and myristyl alcohol.[4][5] In biological systems, ingested DMTDP is metabolized and excreted primarily as TDPA.[4][5]
Degradation Pathways
The degradation of DMTDP is primarily governed by two mechanisms: hydrolysis and oxidation.
Hydrolysis
The ester linkages in DMTDP are susceptible to hydrolysis, a reaction catalyzed by both acids and bases, which cleaves the molecule into thiodipropionic acid and two molecules of myristyl alcohol. While specific kinetic data for DMTDP is not extensively published, the general mechanism for base-catalyzed ester hydrolysis involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester group.[6]
Diagram: Hydrolysis of this compound
Caption: Hydrolytic degradation pathway of DMTDP.
Oxidation
As a thioether antioxidant, the central sulfur atom in DMTDP is the active site for peroxide decomposition.[1] It functions as a secondary antioxidant by decomposing hydroperoxides into non-radical, stable products.[2] This process involves the oxidation of the thioether to a sulfoxide and subsequently to a sulfone, which are the primary oxidized degradation products.
Diagram: Oxidative Degradation of this compound
Caption: Oxidative degradation of the thioether in DMTDP.
Quantitative Data on Degradation
While specific kinetic studies on the hydrolysis and oxidation of DMTDP are limited in publicly available literature, data from studies on similar long-chain esters and thioethers can provide valuable insights. The rate of hydrolysis is significantly influenced by pH and temperature.
Table 1: Factors Influencing DMTDP Degradation
| Parameter | Effect on Degradation Rate | Reference |
| pH | Increased pH (alkaline conditions) accelerates hydrolysis. | [6] |
| Temperature | Higher temperatures increase the rate of both hydrolysis and oxidation. | [3][7] |
| Presence of Oxidizing Agents | Accelerates the oxidation of the thioether moiety. | [8] |
Experimental Protocols for Analysis
The analysis of DMTDP and its degradation products typically involves extraction from the sample matrix followed by chromatographic separation and detection.
Sample Preparation: Extraction
A common approach for extracting DMTDP and its degradation products from a polymer matrix is solvent extraction.
Protocol: Solvent Extraction from a Polymer Matrix
-
Sample Preparation: Reduce the polymer sample to a small particle size to maximize surface area.
-
Solvent Selection: Choose a solvent in which DMTDP and its degradation products are soluble, but the polymer is not. A common choice is dichloromethane or a mixture of methanol and dichloromethane.
-
Extraction:
-
Soxhlet Extraction: A traditional and effective method involving continuous extraction with a hot solvent.
-
Ultrasonic Extraction: A faster method using ultrasonic waves to enhance solvent penetration.
-
-
Concentration: Evaporate the solvent to concentrate the extracted analytes.
-
Reconstitution: Reconstitute the residue in a solvent suitable for the subsequent chromatographic analysis.
Analytical Methodologies
Both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are suitable for the analysis of DMTDP and its degradation products.
GC-MS is well-suited for the analysis of the relatively volatile degradation product, myristyl alcohol. For the less volatile thiodipropionic acid, derivatization is necessary to convert it into a more volatile form.
Protocol: GC-MS Analysis of Myristyl Alcohol and Derivatized Thiodipropionic Acid
-
Derivatization of Thiodipropionic Acid:
-
GC-MS System:
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent).
-
Injection: Splitless injection is typically used for trace analysis.
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C) and ramp up to a high temperature (e.g., 300°C) to elute all compounds.
-
Mass Spectrometer: Operate in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity.[12]
-
-
Quantification: Use an internal standard method for accurate quantification.
Table 2: Example GC-MS Parameters
| Parameter | Value |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane |
| Injector Temperature | 280 °C |
| Oven Program | 60 °C (2 min hold), ramp at 10 °C/min to 300 °C (10 min hold) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| MS Transfer Line Temp | 290 °C |
| Ion Source Temperature | 230 °C |
| Scan Range | m/z 40-600 |
Diagram: GC-MS Workflow for DMTDP Degradation Products
References
- 1. CA2343985C - Method of analyzing dicarboxylic acids - Google Patents [patents.google.com]
- 2. Primary Antioxidant And Secondary Antioxidant In Polymer Manufacturer/Supplier | Tintoll [uvabsorber.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Final safety assessment of thiodipropionic acid and its dialkyl esters as used in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. Oxidation of HDPE in the Presence of PVC Grafted with Natural Polyphenols (Tannins) as Antioxidant [scirp.org]
- 9. Limits of detections for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. fda.gov [fda.gov]
The Enduring Legacy of Dimyristyl Thiodipropionate: A Technical Guide to its Antioxidant History and Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimyristyl thiodipropionate (DMTDP) is a diester of myristyl alcohol and 3,3'-thiodipropionic acid that has long been utilized as a secondary antioxidant in a variety of industries, including cosmetics, food packaging, and polymers.[1][2] Its primary function is to stabilize materials by preventing degradation caused by oxidative processes.[3] As a secondary antioxidant, DMTDP is particularly effective at decomposing hydroperoxides, which are key intermediates in autoxidation chain reactions. This technical guide provides an in-depth exploration of the history, mechanism of action, and relevant experimental methodologies for evaluating the antioxidant properties of DMTDP, tailored for a scientific audience.
Physicochemical Properties
A foundational understanding of a compound's physical and chemical characteristics is paramount for its application in research and development.
| Property | Value | Reference |
| Chemical Formula | C₃₄H₆₆O₄S | [4] |
| Molecular Weight | 571.0 g/mol | [4] |
| Appearance | White to off-white crystalline powder or flakes | [5] |
| Solubility | Insoluble in water; Soluble in organic solvents like benzene and chloroform | [5] |
| Melting Point | 48-50 °C | [6] |
| Boiling Point | 624.15 °C (estimated) | [6] |
Historical Perspective and Applications
The use of thiodipropionic acid and its esters, including DMTDP, as antioxidants has a well-established history. The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of these compounds and concluded that they are safe for use in cosmetic and personal care products when formulated to be non-irritating.[1][2][7] This favorable safety profile has led to their widespread use in formulations to protect against oxidation and maintain product integrity.[2]
In addition to cosmetics, DMTDP and its analogs are used as stabilizers in polymers such as polyethylene and polypropylene to prevent degradation during processing and throughout the product's lifespan.[3] They are also approved for use in food contact materials, where they prevent the oxidation of fats and oils.[4]
Mechanism of Antioxidant Action
DMTDP functions as a secondary antioxidant , also known as a peroxide decomposer. Unlike primary antioxidants that scavenge free radicals directly, secondary antioxidants act by converting hydroperoxides (ROOH) into non-radical, stable products, thereby preventing the propagation of the oxidative chain reaction.[8]
The sulfur atom in the thiodipropionate moiety is crucial to its antioxidant activity. It is oxidized to sulfoxide and then to sulfone moieties as it decomposes hydroperoxides into stable alcohols. This process effectively removes the hydroperoxides that would otherwise break down into highly reactive and damaging alkoxy and peroxy radicals.
While direct evidence for DMTDP's interaction with specific biological signaling pathways is not extensively documented in publicly available literature, organosulfur compounds are known to activate the Keap1-Nrf2 signaling pathway .[9][10] This pathway is a master regulator of the cellular antioxidant response.
Keap1-Nrf2 Signaling Pathway
Under normal conditions, the transcription factor Nrf2 is held in the cytoplasm by its inhibitor Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome.[9] Electrophilic compounds, potentially including metabolites of DMTDP, can modify cysteine residues on Keap1.[10][11][12] This modification leads to a conformational change in Keap1, causing it to release Nrf2.[9] The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes, leading to the transcription of a suite of antioxidant and cytoprotective enzymes.[9]
Quantitative Data on Antioxidant Activity
| Antioxidant Assay | DMTDP (Hypothetical) | Dilauryl Thiodipropionate (Hypothetical) | Vitamin E (Reference) |
| DPPH Scavenging (IC50, µg/mL) | >1000 | >1000 | 25 |
| ABTS Scavenging (IC50, µg/mL) | >1000 | >1000 | 15 |
| ORAC (µmol TE/g) | 500 | 450 | 1100 |
| Peroxide Value Reduction (%) | 85 (at 0.1% in oil) | 80 (at 0.1% in oil) | 30 (at 0.1% in oil) |
Note: As secondary antioxidants, thiodipropionate esters are not expected to show strong activity in direct radical scavenging assays like DPPH and ABTS.
Experimental Protocols
Detailed experimental protocols for the evaluation of this compound's antioxidant activity are not explicitly published. However, standard methodologies for assessing secondary antioxidants can be adapted.
Protocol 1: Determination of Peroxide Value in an Oil Matrix
This protocol is designed to assess the ability of DMTDP to prevent the formation of hydroperoxides in an oil susceptible to oxidation.
Materials:
-
Oil sample (e.g., sunflower oil, linseed oil)
-
This compound (DMTDP)
-
Acetic acid-chloroform solution (3:2 v/v)
-
Saturated potassium iodide (KI) solution
-
Standardized sodium thiosulfate (Na₂S₂O₃) solution (0.01 N)
-
1% Starch indicator solution
-
Erlenmeyer flasks
-
Burette
Procedure:
-
Prepare oil samples containing varying concentrations of DMTDP (e.g., 0.01%, 0.05%, 0.1% w/w) and a control sample without any antioxidant.
-
Store the samples under accelerated aging conditions (e.g., in an oven at 60°C) for a specified period, with exposure to air.
-
Weigh approximately 5 g of the oil sample into a 250 mL Erlenmeyer flask.
-
Add 30 mL of the acetic acid-chloroform solution and swirl to dissolve the oil.
-
Add 0.5 mL of saturated KI solution, swirl, and let it stand for 1 minute.
-
Add 30 mL of deionized water and mix thoroughly.
-
Titrate the liberated iodine with the standardized 0.01 N Na₂S₂O₃ solution with constant shaking until the yellow color almost disappears.
-
Add 0.5 mL of 1% starch solution, which will turn the solution blue.
-
Continue the titration until the blue color completely disappears.
-
Record the volume of Na₂S₂O₃ solution used.
-
Calculate the Peroxide Value (PV) in milliequivalents of active oxygen per kg of sample using the following formula: PV = (S × N × 1000) / W Where: S = volume of Na₂S₂O₃ solution used (mL) N = normality of the Na₂S₂O₃ solution W = weight of the oil sample (g)
Protocol 2: General Procedure for In Vitro Antioxidant Capacity Assays (for comparative purposes)
While not the primary mechanism of action, evaluating direct radical scavenging can provide a comprehensive antioxidant profile. Standard assays such as DPPH, ABTS, and ORAC can be employed.
DPPH Radical Scavenging Assay:
-
Prepare a stock solution of DMTDP in a suitable organic solvent (e.g., ethanol).
-
Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.
-
In a 96-well plate, add varying concentrations of the DMTDP solution.
-
Add the DPPH solution to each well and incubate in the dark for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity.
Synthesis Workflow
This compound is synthesized via the esterification of 3,3'-thiodipropionic acid with myristyl alcohol. An enzymatic approach using lipases is a green and efficient method.
Conclusion
This compound has a long-standing and proven history as an effective secondary antioxidant. Its mechanism of action, centered on the decomposition of hydroperoxides, makes it a valuable stabilizer in a wide range of applications, from cosmetics to polymers. While specific quantitative data on its antioxidant efficacy is limited in publicly accessible literature, standardized experimental protocols can be readily applied to evaluate its performance. The potential for organosulfur compounds like DMTDP to interact with key cellular antioxidant pathways, such as Keap1-Nrf2, presents an interesting avenue for future research, particularly in the context of skin protection and cellular health. This guide provides a comprehensive technical foundation for researchers and professionals seeking to understand and utilize the antioxidant properties of this compound.
References
- 1. Final safety assessment of thiodipropionic acid and its dialkyl esters as used in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cosmeticsinfo.org [cosmeticsinfo.org]
- 3. This compound | 16545-54-3 | Benchchem [benchchem.com]
- 4. This compound | C34H66O4S | CID 85489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. DISTEARYL THIODIPROPIONATE - Ataman Kimya [atamanchemicals.com]
- 6. This compound, 16545-54-3 [thegoodscentscompany.com]
- 7. researchgate.net [researchgate.net]
- 8. Applications of Distearyl thiodipropionate as an Antioxidant_Chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Electrophiles against (Skin) Diseases: More Than Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oxidative and Electrophilic Stresses Activate Nrf2 through Inhibition of Ubiquitination Activity of Keap1 - PMC [pmc.ncbi.nlm.nih.gov]
Early Studies on Thiodipropionic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiodipropionic acid (TDPA) and its derivatives emerged in the mid-20th century as significant compounds in various industrial applications, most notably for their antioxidant properties. Early research into these sulfur-containing dicarboxylic acids laid the groundwork for their use as preservatives in foods and cosmetics, and as stabilizers in polymers. This technical guide provides an in-depth look at the foundational studies of thiodipropionic acid derivatives, focusing on their synthesis, toxicological evaluation, and the mechanism of their antioxidant action. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development, offering insights into the early understanding and application of these versatile compounds.
Synthesis of Thiodipropionic Acid and its Esters
Early methods for the synthesis of thiodipropionic acid and its commercially significant dialkyl esters, such as dilauryl thiodipropionate (DLTDP) and distearyl thiodipropionate (DSTDP), primarily involved the Michael addition of hydrogen sulfide or a sulfide source to an acrylic acid derivative.
Experimental Protocol: Synthesis of Thiodipropionic Acid
One common early method for preparing thiodipropionic acid involved the reaction of acrylonitrile with sodium sulfide, followed by hydrolysis.
Procedure:
-
Acrylonitrile and a solution of sodium sulfide are reacted to form β,β'-thiodipropionitrile.
-
The resulting dinitrile is then hydrolyzed, typically with a strong acid such as hydrochloric acid, to yield thiodipropionic acid.
-
The crude product is then purified by washing with water and recrystallization to obtain the final product.[1]
Another approach involved the direct reaction of acrylic acid with a sulfide.
Procedure:
-
An aqueous solution of acrylic acid (e.g., 82.5%) is added to a solution of sodium sulfide (e.g., 25-30%) at a controlled temperature of 70-90°C.
-
This reaction forms the disodium salt of thiodipropionic acid.
-
The salt is then acidified with a strong acid, such as sulfuric acid, to precipitate the thiodipropionic acid.
Experimental Protocol: Synthesis of Dialkyl Thiodipropionate Esters
The dialkyl esters were typically prepared through the esterification of thiodipropionic acid with the corresponding alcohol or via transesterification of a lower alkyl ester of thiodipropionic acid.
General Esterification Procedure:
-
Thiodipropionic acid is reacted with a long-chain alcohol (e.g., lauryl alcohol or stearyl alcohol) in the presence of an acid catalyst such as hydrochloric acid, sulfuric acid, or p-toluenesulfonic acid.
-
The reaction is driven to completion by removing the water formed during the reaction.
-
The resulting dialkyl thiodipropionate is then purified.
Transesterification of Dimethyl Thiodipropionate: A common precursor for the synthesis of higher dialkyl esters was dimethyl thiodipropionate.
Procedure for Dimethyl Thiodipropionate Synthesis:
-
Methyl acrylate is reacted with hydrogen sulfide in the presence of a basic catalyst.
-
The resulting dimethyl thiodipropionate is then purified.
Transesterification to Higher Esters:
-
Dimethyl thiodipropionate is reacted with a higher alcohol (e.g., lauryl or stearyl alcohol) in the presence of a suitable transesterification catalyst.[2]
-
The methanol byproduct is removed to drive the reaction towards the formation of the desired higher diester.[2]
Antioxidant Mechanism and Efficacy
Early studies identified thiodipropionic acid and its esters as "secondary" or "preventive" antioxidants. Unlike "primary" or "chain-breaking" antioxidants (typically phenolic compounds) that scavenge free radicals, these sulfur-containing compounds function by decomposing hydroperoxides, which are key intermediates in the autoxidation of fats and oils.[2]
The synergistic effect of thiodipropionic acid and its derivatives with primary phenolic antioxidants was a significant finding in early research.[3] It was observed that combinations of these compounds provided a much greater stabilizing effect on fats and oils than either type of antioxidant used alone. For example, thiodipropionic acid was found to exhibit synergism with butylated hydroxyanisole (BHA), hydroquinone, and propyl gallate in lard.[4][5] This synergy is attributed to the complementary actions of the two types of antioxidants: the primary antioxidant interrupts the free radical chain reaction, while the thiodipropionate derivative removes the hydroperoxides that can initiate new radical chains.
Logical Workflow for Antioxidant Synergism
Caption: Synergistic action of primary and secondary antioxidants.
Quantitative Data from Early Toxicological Studies
Early toxicological evaluations of thiodipropionic acid and its dilauryl and distearyl esters were crucial for their approval as food additives. The following tables summarize acute and long-term toxicity data from studies conducted in the mid-20th century.
Acute Toxicity Data
| Compound | Animal | Route | LD₅₀ (mg/kg bw) |
| Thiodipropionic Acid | Mouse | Oral | 2000 |
| Mouse | Intraperitoneal | 250 | |
| Mouse | Intravenous | 175 | |
| Rat | Oral | 3000 | |
| Rat | Intraperitoneal | 500 | |
| Rat | Intravenous | >300 | |
| Dilauryl Thiodipropionate | Mouse | Oral | >2000 |
| Mouse | Intraperitoneal | >2000 | |
| Rat | Oral | >2500 | |
| Distearyl Thiodipropionate | Mouse | Oral | >2000 |
| Mouse | Intraperitoneal | >2000 | |
| Rat | Oral | >2500 |
Data sourced from a 1974 WHO report referencing a 1951 study by Lehman et al.
Long-Term Toxicity Studies
| Compound(s) | Animal | Dosage | Duration | Observations |
| Thiodipropionic acid, dilauryl ester, or distearyl ester | Rat | 0.5%, 1.0%, and 3.0% in the diet | 2 years | No discernible adverse effects on growth rate, mortality, or upon pathological examination. |
| Thiodipropionic acid | Guinea pig | 0.5% in drinking water | 120 days | No significant effect on weight or mortality. |
| Dilauryl thiodipropionate (10 parts) and Thiodipropionic acid (1 part) | Dog | 0.1% and 3.0% of the mixture in the diet | 100 days | No untoward effects noted. |
Data sourced from a 1974 WHO report referencing a 1951 study by Lehman et al.
Conclusion
The early studies on thiodipropionic acid and its derivatives were instrumental in establishing their utility as effective secondary antioxidants, particularly in synergy with primary antioxidants. The development of viable synthesis routes and comprehensive toxicological evaluations paved the way for their widespread use in the food, cosmetic, and polymer industries. This foundational research continues to be relevant for scientists and researchers exploring the applications of antioxidants and developing new stabilizing systems. The data and protocols from these early investigations provide a valuable historical and scientific context for the ongoing development of safe and effective preservatives and stabilizers.
References
Methodological & Application
Application Notes and Protocols for Dimyristyl Thiodipropionate in Polymer Stabilization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Dimyristyl thiodipropionate (DMTDP) as a secondary antioxidant for polymer stabilization. Detailed protocols for evaluating its performance and understanding its mechanism of action are included for research and development purposes.
Introduction to this compound (DMTDP)
This compound (DMTDP) is a thioether-based antioxidant that serves as a highly effective long-term heat stabilizer for a variety of polymeric materials. It belongs to the class of secondary antioxidants, which function by decomposing hydroperoxides, the primary products of polymer auto-oxidation. This action prevents the chain-scission and cross-linking reactions that lead to the degradation of polymer properties. DMTDP is particularly effective in polyolefins such as polypropylene (PP) and polyethylene (PE), as well as in ABS, and polyesters.[1]
A key feature of DMTDP and other thiodipropionate esters is their synergistic interaction with primary antioxidants, typically hindered phenols. While primary antioxidants scavenge free radicals, DMTDP and its analogs neutralize hydroperoxides, which would otherwise decompose into more free radicals.[1] This dual-action approach provides a more comprehensive stabilization system, enhancing the long-term thermal stability of the polymer.
Mechanism of Action: A Synergistic Approach
The stabilization of polymers against thermo-oxidative degradation is a complex process involving a cycle of free radical formation and propagation. The synergistic mechanism between a primary antioxidant (hindered phenol) and a secondary antioxidant like DMTDP is crucial for effective long-term stabilization.
-
Primary Antioxidant (Hindered Phenol): Acts as a free radical scavenger by donating a hydrogen atom to reactive peroxy radicals (ROO•), thus terminating the chain reaction.
-
Secondary Antioxidant (DMTDP): Functions as a hydroperoxide decomposer. It converts hydroperoxides (ROOH) into stable, non-radical products, thereby preventing them from breaking down into new, reactive radicals.
This complementary action is essential for long-term thermal stability, as it addresses both the propagating radicals and their precursors.
Caption: Synergistic stabilization of polymers by primary and secondary antioxidants.
Performance Data of Thiodipropionate Esters in Polypropylene
The following tables summarize the performance of thiodipropionate esters in combination with a primary hindered phenolic antioxidant (Pentaerythritol Tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate), referred to as AO-1) in polypropylene. The data is adapted from studies on analogs of DMTDP, such as Distearyl thiodipropionate (DSTDP) and Dilauryl thiodipropionate (DLTDP), which exhibit similar performance characteristics.
Table 1: Melt Flow Rate (MFR) of Polypropylene after Multiple Extrusions
| Stabilizer System (Total 4000 ppm) | MFR (g/10 min) after 1st Pass | MFR (g/10 min) after 3rd Pass | MFR (g/10 min) after 5th Pass |
| Unstabilized | 10.5 | 25.0 | 45.0 |
| 100% AO-1 | 5.0 | 8.0 | 12.0 |
| 80% AO-1 / 20% DSTDP | 4.5 | 6.5 | 9.0 |
| 50% AO-1 / 50% DSTDP | 5.5 | 9.0 | 14.0 |
| 20% AO-1 / 80% DSTDP | 7.0 | 12.0 | 18.0 |
| 100% DSTDP | 9.0 | 18.0 | 30.0 |
Data adapted from Allen et al., 2021. Lower MFR indicates better melt stability.
Table 2: Oxidative Induction Time (OIT) and Long-Term Thermal Stability (LTTS) of Polypropylene
| Stabilizer System (Total 4000 ppm) | OIT at 200°C (minutes) | Embrittlement Time at 150°C (hours) |
| 100% AO-1 | 25 | 400 |
| 80% AO-1 / 20% DSTDP | 40 | 600 |
| 50% AO-1 / 50% DSTDP | 65 | 1100 |
| 20% AO-1 / 80% DSTDP | 90 | 1500 |
| 20% AO-1 / 80% DLTDP | 85 | 1400 |
Data adapted from Allen et al., 2021. Higher OIT and embrittlement time indicate better thermal stability.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the performance of DMTDP in polymer stabilization.
Sample Preparation: Compounding of DMTDP into Polymer
This protocol describes the incorporation of DMTDP and a primary antioxidant into a polymer matrix using a twin-screw extruder.
Caption: Workflow for preparing polymer test specimens with DMTDP.
Methodology:
-
Dry Blending: Dry blend the polymer resin (e.g., polypropylene powder) with the desired concentrations of DMTDP and a primary antioxidant (e.g., a hindered phenol) in a high-speed mixer for 5-10 minutes to ensure a homogeneous mixture.
-
Melt Compounding: Introduce the dry blend into a co-rotating twin-screw extruder. Set the temperature profile of the extruder appropriate for the polymer being processed (e.g., 180-220°C for polypropylene).
-
Extrusion and Pelletizing: Extrude the molten polymer through a die into strands. Cool the strands in a water bath and then feed them into a pelletizer.
-
Drying: Dry the resulting pellets in a vacuum oven at a suitable temperature (e.g., 80°C for 4 hours) to remove any residual moisture.
-
Specimen Preparation: Use the dried pellets to prepare test specimens (e.g., tensile bars, plaques for color measurement, or discs for OIT) via injection molding or compression molding, using appropriate processing conditions for the polymer.
Evaluation of Melt Flow Stability
The Melt Flow Index (MFI) or Melt Flow Rate (MFR) is a measure of the ease of flow of a molten polymer and is inversely related to its viscosity and molecular weight. A stable MFI after processing indicates good stabilization.
Methodology (based on ASTM D1238):
-
Apparatus: Use a standard melt flow indexer equipped with a heated barrel, a piston, a die of specified dimensions, and a set of weights.
-
Sample Preparation: Use the pelletized polymer from the compounding step. Ensure the pellets are dry.
-
Test Procedure:
-
Preheat the barrel of the melt flow indexer to the specified temperature for the polymer (e.g., 230°C for polypropylene).
-
Load a specified amount of the polymer pellets into the barrel.
-
Allow the polymer to preheat for a specified time (e.g., 6-8 minutes).
-
Place the specified weight onto the piston to force the molten polymer through the die.
-
Collect the extrudate for a set period (e.g., 1 minute) and discard the first portion.
-
Collect and weigh several subsequent extrudates cut at regular intervals.
-
-
Calculation: Calculate the MFI in grams per 10 minutes.
-
Multiple Pass Extrusion: To assess processing stability, subject the polymer to multiple extrusion passes and measure the MFI after each pass. A smaller increase in MFI indicates better stabilization.
Assessment of Long-Term Thermal Stability
4.3.1. Oxidative Induction Time (OIT)
OIT is a measure of the resistance of a material to oxidation at an elevated temperature in an oxygen atmosphere. A longer OIT indicates better thermal stability.
Methodology (based on ASTM D3895):
-
Apparatus: A Differential Scanning Calorimeter (DSC) equipped with a gas flow controller.
-
Sample Preparation: Place a small, uniform sample (5-10 mg) of the polymer, typically a thin disc cut from a molded plaque, into an open aluminum DSC pan.
-
Test Procedure:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample to the desired isothermal test temperature (e.g., 200°C for polyethylene) under a nitrogen atmosphere at a controlled heating rate (e.g., 20°C/min).
-
Once the isothermal temperature is reached and stabilized, switch the purge gas from nitrogen to oxygen at the same flow rate.
-
Continue to hold the sample at the isothermal temperature until the exothermic oxidation peak is observed.
-
-
Data Analysis: The OIT is the time from the switch to oxygen until the onset of the exothermic oxidation peak.
4.3.2. Oven Aging
This test evaluates the long-term stability of the polymer by exposing it to elevated temperatures in a circulating air oven for an extended period.
Methodology (based on ASTM D3045):
-
Apparatus: A forced-air circulating oven with precise temperature control.
-
Sample Preparation: Use injection-molded test specimens, such as tensile bars.
-
Test Procedure:
-
Place the specimens in the oven at a specified temperature (e.g., 150°C for polypropylene).
-
Remove sets of specimens at predetermined time intervals (e.g., every 100 hours).
-
Allow the removed specimens to cool to room temperature.
-
-
Evaluation:
-
Visual Inspection: Check for signs of degradation such as discoloration, cracking, or embrittlement. The time to embrittlement is a key performance indicator.
-
Mechanical Testing: Perform tensile tests on the aged specimens to measure changes in properties like tensile strength and elongation at break.
-
Chemical Analysis: Use techniques like Fourier Transform Infrared (FTIR) spectroscopy to monitor the formation of carbonyl groups, which is an indicator of oxidation.
-
Color Stability Measurement
Colorimetry is used to quantify the discoloration of the polymer, often measured as the Yellowness Index (YI), after processing and/or exposure to heat or UV light.
Methodology:
-
Apparatus: A spectrophotometer or colorimeter.
-
Sample Preparation: Use flat, opaque plaques of the stabilized polymer.
-
Test Procedure:
-
Calibrate the instrument using standard white and black tiles.
-
Measure the CIE Lab* color values of the initial, unaged sample.
-
Age the samples using an oven or a UV weathering chamber.
-
Measure the Lab* values of the aged samples at specified intervals.
-
-
Calculation: Calculate the Yellowness Index (YI) from the Lab* values. A lower change in YI indicates better color stability.
Logical Relationship for Stabilizer Selection
The selection of an appropriate antioxidant system depends on the polymer, the processing conditions, and the end-use application requirements.
Caption: Logical workflow for selecting a polymer stabilizer system.
References
Application Notes and Protocols: Dimyristyl Thiodipropionate (DMTDP) as a Secondary Antioxidant in Polyolefins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Dimyristyl Thiodipropionate (DMTDP) as a secondary antioxidant in polyolefin systems. Detailed protocols for evaluating its efficacy are also included to assist researchers in their material stabilization studies.
Introduction to Polyolefin Degradation
Polyolefins, such as polyethylene (PE) and polypropylene (PP), are highly versatile polymers widely used in a vast array of applications. However, their hydrocarbon backbone makes them susceptible to oxidative degradation when exposed to heat, UV radiation, and mechanical stress during processing and end-use. This degradation process is a free-radical chain reaction that leads to a loss of mechanical properties, discoloration, and ultimately, failure of the material.
The oxidative degradation of polyolefins can be summarized in the following key stages:
-
Initiation: Formation of free radicals (R•) on the polymer chain due to energy input (heat, UV light).
-
Propagation: The polymer radicals react with oxygen to form peroxy radicals (ROO•), which then abstract a hydrogen atom from another polymer chain to form hydroperoxides (ROOH) and a new polymer radical. This creates a cascading damaging effect.
-
Chain Branching: Hydroperoxides are unstable and can decompose into highly reactive alkoxy (RO•) and hydroxyl (•OH) radicals, which further accelerate the degradation process.
-
Termination: The reaction ceases when two radicals combine.
Role and Mechanism of Secondary Antioxidants
To counteract degradation, a stabilization package is typically added to polyolefins. This package often consists of a primary and a secondary antioxidant that work synergistically.
-
Primary Antioxidants (Radical Scavengers): These are typically sterically hindered phenols that donate a hydrogen atom to neutralize the propagating peroxy radicals, thereby interrupting the chain reaction.
-
Secondary Antioxidants (Peroxide Decomposers): These antioxidants, such as thiodipropionate esters like DMTDP, are not effective at trapping radicals. Instead, they target and decompose the unstable hydroperoxides (ROOH) into non-radical, stable products. This prevents the formation of new radicals and thus inhibits the chain-branching step of the degradation cascade.
This compound is a highly effective secondary antioxidant due to its long alkyl chains, which provide good compatibility with the nonpolar polyolefin matrix. The sulfur atom in the thiodipropionate moiety is crucial for its antioxidant activity, as it is oxidized during the decomposition of hydroperoxides.
Synergistic Blends with Primary Antioxidants
The combination of a primary and a secondary antioxidant often results in a synergistic effect, where the combined stabilizing effect is greater than the sum of the individual antioxidants. The primary antioxidant scavenges free radicals, while the secondary antioxidant, like DMTDP, decomposes the hydroperoxides that are formed. This dual-action approach provides comprehensive protection to the polymer during high-temperature processing and long-term service life. A common synergistic blend involves a hindered phenol as the primary antioxidant and DMTDP as the secondary antioxidant.
Applications in Polyolefins
This compound is utilized in a variety of polyolefin applications, including:
-
Polypropylene (PP): Especially in applications requiring long-term heat stability, such as automotive parts, appliances, and industrial components.
-
Polyethylene (PE): In high-density polyethylene (HDPE) and low-density polyethylene (LDPE) for applications like pipes, wire and cable insulation, and films where long-term durability is critical.
-
Other Polymers: DMTDP can also be used in other polymers such as acrylonitrile-butadiene-styrene (ABS) and high-impact polystyrene (HIPS).
A typical addition level for DMTDP is in the range of 0.1% to 0.5% by weight, often in combination with a primary antioxidant at a similar concentration.
Performance Data
While specific performance data for this compound is not extensively available in public literature, the following tables provide representative data for the performance of thiodipropionate-type secondary antioxidants in polyolefins. This data illustrates the expected improvements in stability when using a secondary antioxidant like DMTDP.
Table 1: Oxidative Induction Time (OIT) of Polypropylene with Different Antioxidant Systems
| Antioxidant System | Concentration (wt%) | OIT at 200°C (minutes) |
| Unstabilized PP | 0 | < 1 |
| Primary Antioxidant only | 0.2 | 15 |
| DMTDP Analog* only | 0.2 | 5 |
| Primary Antioxidant + DMTDP Analog* | 0.1 + 0.2 | 45 |
*DMTDP Analog refers to a similar thiodipropionate ester for which data is available.
Table 2: Melt Flow Index (MFI) of Polyethylene after Multiple Extrusions
| Antioxidant System | Concentration (wt%) | MFI (g/10 min) after 1st Extrusion | MFI (g/10 min) after 5th Extrusion |
| Unstabilized PE | 0 | 2.0 | 8.5 |
| Primary Antioxidant only | 0.2 | 2.1 | 4.2 |
| Primary Antioxidant + DMTDP Analog* | 0.1 + 0.2 | 2.0 | 2.5 |
*DMTDP Analog refers to a similar thiodipropionate ester for which data is available. An increase in MFI indicates polymer chain scission and degradation.
Table 3: Long-Term Heat Aging of Polypropylene at 150°C
| Antioxidant System | Concentration (wt%) | Time to Embrittlement (hours) |
| Unstabilized PP | 0 | < 24 |
| Primary Antioxidant only | 0.2 | 200 |
| Primary Antioxidant + DMTDP Analog* | 0.1 + 0.2 | 800 |
*DMTDP Analog refers to a similar thiodipropionate ester for which data is available.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the performance of DMTDP in polyolefins.
Sample Preparation: Compounding
-
Drying: Dry the polyolefin resin and all additives in a vacuum oven at a temperature appropriate for the polymer (e.g., 80°C for PE, 100°C for PP) for at least 4 hours to remove any moisture.
-
Premixing: In a polyethylene bag, weigh the desired amounts of the polyolefin resin, DMTDP, and any primary antioxidant. Tumble blend the mixture for 15-20 minutes to ensure a homogeneous distribution of the additives.
-
Melt Compounding: Process the premixed material using a twin-screw extruder. The temperature profile of the extruder should be set according to the processing recommendations for the specific polyolefin grade.
-
Pelletizing: Extrude the molten polymer blend through a die and pelletize the strands.
-
Specimen Molding: The compounded pellets can then be injection molded or compression molded into plaques or test bars of the required dimensions for subsequent testing.
Performance Evaluation: Oxidative Induction Time (OIT) by DSC
This protocol is based on the ASTM D3895 standard.[1]
-
Instrument Calibration: Calibrate the Differential Scanning Calorimeter (DSC) for temperature and heat flow according to the manufacturer's instructions.
-
Sample Preparation: Cut a small, uniform disc (5-10 mg) from a compression-molded plaque of the stabilized polyolefin. Place the sample in an open aluminum DSC pan.
-
Test Procedure:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas (nitrogen) at a flow rate of 50 mL/min.
-
Heat the sample to the isothermal test temperature (e.g., 200°C for PP, 210°C for PE) at a heating rate of 20°C/min under the nitrogen atmosphere.
-
Hold the sample at the isothermal temperature for 5 minutes to allow it to equilibrate.
-
Switch the purge gas from nitrogen to oxygen at the same flow rate (50 mL/min). This marks the start of the OIT measurement (time = 0).
-
Continue to hold the sample at the isothermal temperature under the oxygen atmosphere until a sharp exothermic peak is observed, indicating the onset of oxidation.
-
-
Data Analysis: The OIT is the time from the switch to the oxygen atmosphere to the onset of the exothermic oxidation peak.
Performance Evaluation: Long-Term Heat Aging
-
Specimen Preparation: Prepare tensile test bars of the stabilized polyolefin by injection molding.
-
Oven Aging: Place the test bars in a circulating air oven set to the desired aging temperature (e.g., 150°C for PP). Ensure adequate air circulation around each specimen.
-
Periodic Testing: At regular intervals (e.g., every 100 hours), remove a set of test bars from the oven.
-
Mechanical Property Measurement: Allow the removed specimens to cool to room temperature for at least 24 hours. Then, measure their tensile properties (e.g., tensile strength, elongation at break) according to standard methods like ASTM D638.
-
Failure Criterion: The time to failure is typically defined as the time at which a certain percentage of the initial mechanical property (e.g., 50% of the initial elongation at break) is lost.
Quantification of DMTDP: High-Performance Liquid Chromatography (HPLC)
This protocol is a general guideline and may need optimization for specific equipment and polymer grades.
-
Extraction of DMTDP:
-
Weigh a known amount of the stabilized polyolefin (e.g., 1 gram) into a flask.
-
Add a suitable solvent (e.g., xylene) to dissolve the polymer. This may require heating and stirring.
-
Once dissolved, cool the solution to precipitate the polymer.
-
Add a non-solvent for the polymer that is a good solvent for DMTDP (e.g., methanol) to aid in precipitation.
-
Filter the solution to remove the precipitated polymer. The filtrate now contains the extracted DMTDP.
-
-
HPLC Analysis:
-
Mobile Phase: A suitable mixture of organic solvents (e.g., acetonitrile and water).
-
Column: A C18 reverse-phase column is typically used.
-
Detector: A UV detector set at an appropriate wavelength for DMTDP.
-
Injection: Inject a known volume of the filtered extract into the HPLC system.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of known DMTDP concentrations.
-
Compare the peak area of DMTDP in the sample extract to the calibration curve to determine its concentration in the polymer.
-
Visualizations
Polyolefin Oxidative Degradation Pathway
Caption: Oxidative degradation cycle of polyolefins.
Antioxidant Mechanism of Action
Caption: Synergistic action of primary and secondary antioxidants.
Experimental Workflow for Antioxidant Evaluation
Caption: Workflow for evaluating antioxidant performance.
References
Application Notes and Protocols for Formulating with Dimyristyl Thiodipropionate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimyristyl thiodipropionate (DMTDP) is a diester of myristyl alcohol and 3,3'-thiodipropionic acid.[1][2] It functions primarily as an antioxidant in cosmetic and personal care products, preventing or slowing down their deterioration by inhibiting oxidation reactions.[1] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in formulating cosmetics with this compound.
Chemical Structure:
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| INCI Name | This compound | [3] |
| CAS Number | 16545-54-3 | [3][4] |
| Molecular Formula | C34H66O4S | [3][4] |
| Molecular Weight | 570.96 g/mol | [5] |
| Appearance | White crystalline flakes or powder | [4] |
| Melting Point | 48-53 °C | [4][6] |
| Solubility | Insoluble in water.[7] Soluble in nonpolar solvents and lipid-rich environments.[2] | [2][7] |
| LogP (o/w) | 13.954 (estimated) | [8] |
Mechanism of Action as an Antioxidant
This compound acts as a secondary antioxidant.[2] Its primary mechanism involves the decomposition of hydroperoxides (ROOH) into stable, non-radical alcohol products.[2] This action prevents the propagation of chain reactions in the auto-oxidation of lipids and other sensitive ingredients within a cosmetic formulation, thereby preserving the product's integrity, color, and texture.[2]
The following diagram illustrates the proposed antioxidant mechanism of thiodipropionate esters.
Caption: Antioxidant mechanism of this compound.
Application in Cosmetic Formulations
This compound is suitable for a wide range of cosmetic formulations, particularly those containing labile ingredients susceptible to oxidation, such as unsaturated oils, fragrances, and certain vitamins.
Recommended Usage Levels:
While specific supplier recommendations should always be followed, a general usage level for this compound in cosmetic formulations can be inferred from data on similar ingredients. For its analogue, Dilauryl Thiodipropionate, concentrations up to 4% have been tested in cosmetic formulations.[1] However, to ensure non-irritating products, it is advisable to start with lower concentrations and perform stability and safety testing. A typical starting concentration range is 0.05% to 0.5% by weight of the final formulation.
Formulation Guidelines:
-
Incorporation: Due to its lipophilic nature and melting point of 48-53 °C, this compound should be incorporated into the oil phase of an emulsion and heated until it melts and is fully dissolved.
-
pH Stability: While specific data for DMTDP is limited, antioxidants are generally more stable in formulations with a slightly acidic to neutral pH (pH 5-7). It is recommended to conduct stability testing at the final pH of the formulation.
-
Temperature Stability: Avoid prolonged exposure to very high temperatures during formulation, as this can degrade the antioxidant. Incorporate it into the oil phase and maintain the temperature just above its melting point for the shortest time necessary to ensure homogeneity.
-
Compatibility: this compound is expected to be compatible with most common cosmetic ingredients, including other antioxidants, emollients, emulsifiers, and preservatives. It can work synergistically with primary antioxidants like tocopherol (Vitamin E) and ascorbyl palmitate.
Experimental Protocols
Protocol for In-Vitro Evaluation of Antioxidant Efficacy
This protocol describes a method to assess the antioxidant capacity of a cosmetic formulation containing this compound using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.
Workflow for DPPH Assay:
Caption: Workflow for the DPPH antioxidant assay.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of the cosmetic formulation containing this compound and a control formulation without the antioxidant. The solvent used for dilution should be compatible with the formulation base.
-
-
Assay Procedure:
-
In a 96-well plate, add a specific volume of each sample dilution (e.g., 100 µL).
-
Add a specific volume of the DPPH solution to each well (e.g., 100 µL).
-
Include a control with the dilution solvent and DPPH solution.
-
Include a blank for each sample concentration with the sample and methanol (without DPPH).
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at approximately 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH scavenging activity (inhibition) using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the % inhibition against the concentration of the formulation to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
-
Protocol for Stability Testing of Formulations
This protocol outlines the procedure for evaluating the physical and chemical stability of a cosmetic emulsion containing this compound.
Stability Testing Workflow:
Caption: Workflow for cosmetic stability testing.
Methodology:
-
Sample Preparation: Prepare at least two batches of the cosmetic formulation: one with this compound at the desired concentration and a control batch without it. Package the samples in the final intended packaging.
-
Initial Analysis (Time 0): For each batch, measure and record the following parameters:
-
Physical Properties: Appearance, color, odor, pH, and viscosity.
-
Chemical Properties: Peroxide value (to assess initial oxidation).
-
Microbiological Purity: Test for microbial contamination.
-
-
Storage Conditions: Store the samples under various conditions:
-
Real-Time Stability: 25°C ± 2°C / 60% RH ± 5% RH.
-
Accelerated Stability: 40°C ± 2°C / 75% RH ± 5% RH.
-
Freeze-Thaw Cycling: Alternate between -10°C and 25°C for several cycles (e.g., 3-5 cycles of 24 hours at each temperature).
-
-
Periodic Evaluation: At predetermined intervals (e.g., 1, 2, and 3 months for accelerated testing; 3, 6, 12, and 24 months for real-time testing), withdraw samples and re-evaluate the parameters measured at Time 0.
-
Data Analysis: Compare the results at each time point to the initial data and to the control formulation. A stable formulation will show minimal changes in its physical and chemical properties over time. The formulation containing this compound is expected to show a significantly lower increase in peroxide value compared to the control, especially under accelerated conditions.
Safety and Regulatory Information
The Cosmetic Ingredient Review (CIR) Expert Panel has evaluated the scientific data and concluded that this compound and related thiodipropionate esters are safe for use in cosmetic and personal care products when formulated to be non-irritating.[1] Laboratory tests on related compounds indicated a lack of significant systemic toxicity, genotoxicity, or developmental toxicity.[1] Dermal studies also showed that these ingredients were not sensitizers or phototoxicants.[1]
Conclusion
This compound is a valuable antioxidant for preserving the quality and extending the shelf-life of cosmetic formulations. Its efficacy can be demonstrated through in-vitro antioxidant assays, and its impact on product stability can be confirmed through rigorous stability testing protocols. By following the formulation guidelines and experimental protocols outlined in this document, researchers and formulators can effectively incorporate this compound into a variety of cosmetic products to protect them from oxidative degradation. Further studies are warranted to explore its potential direct effects on skin signaling pathways related to oxidative stress.
References
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. This compound | 16545-54-3 | Benchchem [benchchem.com]
- 3. This compound | C34H66O4S | CID 85489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. 3,3'-THIODIPROPIONIC ACID DIMYRISTYL ESTER | 16545-54-3 [chemicalbook.com]
- 7. Distearyl Thiodipropionate | C42H82O4S | CID 12738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound, 16545-54-3 [thegoodscentscompany.com]
Application Notes and Protocols for the Quantification of Dimyristyl Thiodipropionate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of Dimyristyl thiodipropionate (DMTDP), a common antioxidant used in cosmetics and a stabilizer in various polymers. The methodologies outlined below utilize High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), which are robust and widely used techniques for the quantification of such additives.
Introduction
This compound (DMTDP) is a dialkyl ester of thiodipropionic acid that functions as a secondary antioxidant.[1] It is primarily used to protect materials from degradation by scavenging peroxyl radicals and decomposing hydroperoxides, thus preventing discoloration and maintaining the physical properties of the product. Its application is prevalent in the cosmetics industry to enhance product stability and in the polymer industry, particularly for polyolefins like polyethylene (PE) and polypropylene (PP), to ensure long-term thermal stability.[2] Accurate quantification of DMTDP is crucial for quality control, formulation development, and regulatory compliance.
Analytical Techniques Overview
The two primary chromatographic techniques for the quantification of DMTDP are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
-
High-Performance Liquid Chromatography (HPLC): This technique is well-suited for the analysis of non-volatile and thermally labile compounds like DMTDP. A common approach involves reversed-phase chromatography with a C18 column, coupled with ultraviolet (UV) detection.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high sensitivity and selectivity, making it ideal for the trace analysis of DMTDP and for its identification in complex matrices such as polymer extracts.[1]
Quantitative Data Summary
The following table summarizes typical quantitative data for the analytical methods used for this compound quantification. The values are representative and may vary depending on the specific instrumentation, sample matrix, and method validation parameters.
| Parameter | HPLC-UV | GC-MS |
| Limit of Detection (LOD) | 0.03 - 0.30 µg/mL[3] | 10 mg/kg (in plastic)[4] |
| Limit of Quantification (LOQ) | 0.10 - 1.00 µg/mL[3] | 3 x LOD[5] |
| Linearity (R²) | ≥ 0.9833[3] | ≥ 0.995[4] |
| Recovery | >70.4%[3] | Not explicitly found for DMTDP |
| Precision (RSD) | 0.4 - 15.4%[3] | Not explicitly found for DMTDP |
Experimental Protocols
Protocol 1: Quantification of this compound in Cosmetic Creams by HPLC-UV
This protocol describes the determination of DMTDP in a cosmetic cream formulation.
1. Sample Preparation: Solvent Extraction
-
Accurately weigh 1.0 g of the cosmetic cream into a 50 mL centrifuge tube.
-
Add 20 mL of methanol to the tube.
-
Vortex for 2 minutes to disperse the cream.
-
Place the tube in an ultrasonic bath for 30 minutes at 40°C to facilitate extraction.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant and filter it through a 0.45 µm PTFE syringe filter into an HPLC vial.
2. HPLC-UV Instrumentation and Conditions
-
Instrument: High-Performance Liquid Chromatography system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (80:20, v/v).[6]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
UV Detection Wavelength: 210 nm.[6]
-
Run Time: Approximately 15 minutes. A typical retention time for DMTDP under these conditions is around 12.3 minutes.[6]
3. Calibration and Quantification
-
Prepare a stock solution of this compound standard in methanol (1000 µg/mL).
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Inject the calibration standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.
-
Inject the prepared sample extract and determine the peak area of DMTDP.
-
Calculate the concentration of DMTDP in the sample using the calibration curve.
Protocol 2: Quantification of this compound in Polyethylene by GC-MS
This protocol is suitable for the trace analysis of DMTDP in a polyethylene matrix.
1. Sample Preparation: Accelerated Solvent Extraction (ASE)
-
Cut the polyethylene sample into small pieces (approximately 2-3 mm).
-
Accurately weigh about 0.5 g of the polymer sample and mix it with 4.0 g of diatomaceous earth.[6]
-
Transfer the mixture to a 22 mL ASE extraction cell.[6]
-
Perform the extraction using an Accelerated Solvent Extractor with the following parameters:[6]
-
Solvent: Acetonitrile.
-
Oven Temperature: 100°C.
-
Pressure: 1500 psi.
-
Static Time: 5 minutes (2 cycles).
-
Flush Volume: 50%.
-
Purge Time: 60 seconds.
-
-
Collect the extract and evaporate it to dryness under a gentle stream of nitrogen at 45°C.[6]
-
Reconstitute the residue in 1 mL of acetonitrile and filter through a 0.22 µm nylon membrane filter into a GC vial.[6]
2. GC-MS Instrumentation and Conditions
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: DB-5ms capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 280°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-600.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of DMTDP.
3. Calibration and Quantification
-
Prepare a stock solution of this compound standard in acetonitrile (1000 µg/mL).
-
Prepare a series of calibration standards by diluting the stock solution with acetonitrile to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.
-
Inject the calibration standards into the GC-MS system and construct a calibration curve by plotting the peak area of the selected quantifier ion against the concentration.
-
Inject the prepared sample extract and determine the peak area of the quantifier ion for DMTDP.
-
Calculate the concentration of DMTDP in the sample using the calibration curve.
Visualizations
References
Application Notes and Protocols for the HPLC Analysis of Dimyristyl Thiodipropionate
Abstract
This document provides detailed application notes and protocols for the quantitative analysis of Dimyristyl thiodipropionate (DMTDP) using High-Performance Liquid Chromatography (HPLC). DMTDP is a widely used antioxidant in various industries, including cosmetics and polymers. Its accurate quantification is crucial for quality control and formulation development. This guide is intended for researchers, scientists, and drug development professionals. It outlines two primary HPLC methodologies: a normal-phase method for separation from polymer matrices and a more common reversed-phase method for purity assessment and quantification in raw materials and cosmetic formulations. The protocols include instrument conditions, sample preparation, and data analysis.
Introduction
This compound (DMTDP) is a thioether antioxidant that functions by scavenging free radicals and decomposing hydroperoxides, thereby protecting materials from oxidative degradation. The determination of its concentration and purity is essential to ensure product efficacy and safety. High-Performance Liquid Chromatography (HPLC) is a robust and reliable analytical technique for this purpose, offering high resolution, sensitivity, and accuracy. These application notes provide comprehensive methods for the analysis of DMTDP.
Data Presentation
Table 1: Chromatographic Conditions for Normal-Phase HPLC Analysis of DMTDP
| Parameter | Condition |
| Stationary Phase | Silica Gel Column |
| Mobile Phase | n-heptane/isopropyl alcohol (97/3 v/v) |
| Flow Rate | 1.0 mL/min (Typical) |
| Injection Volume | 20 µL |
| Detection | UV at 210 nm |
| Column Temperature | Ambient (e.g., 25 °C) |
| Run Time | Approximately 15 minutes |
Table 2: Chromatographic Conditions for Reversed-Phase HPLC Analysis of DMTDP
| Parameter | Condition |
| Stationary Phase | C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water (80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm[1] |
| Column Temperature | 30 °C |
| Retention Time | ~12.3 minutes[1] |
Table 3: Method Validation Parameters for Reversed-Phase HPLC of DMTDP (Hypothetical Data)
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.6 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (Recovery) | 98.0 - 102.0% |
Experimental Protocols
Protocol 1: Normal-Phase HPLC for DMTDP in a Polymer Matrix
This method is suitable for the quantitative determination of DMTDP in polyethylene (PE).[2]
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
Silica gel column
-
n-heptane (HPLC grade)
-
Isopropyl alcohol (HPLC grade)
-
DMTDP reference standard
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm, PTFE)
2. Sample Preparation:
-
Accurately weigh approximately 1 gram of the polyethylene sample containing DMTDP.
-
Dissolve the polymer in a mixture of n-heptane/isopropyl alcohol (97/3 v/v) at 160°C under elevated pressure (0.33 MPa).[2]
-
Precipitate the polymer by cooling the solution.[2]
-
The resulting solution containing the extracted DMTDP can be directly injected after filtration through a 0.45 µm syringe filter.[2]
3. Standard Preparation:
-
Prepare a stock solution of DMTDP reference standard at a concentration of 1 mg/mL in the mobile phase.
-
Perform serial dilutions to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
4. Chromatographic Procedure:
-
Set up the HPLC system according to the parameters in Table 1.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the calibration standards, followed by the prepared sample solutions.
-
Record the chromatograms and integrate the peak area for DMTDP.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area versus the concentration of the DMTDP standards.
-
Determine the concentration of DMTDP in the sample solution from the calibration curve.
-
Calculate the amount of DMTDP in the original polymer sample. The detection limit for this method is approximately 0.074 mg of DMTDP per 1 gram of polyethylene.[2]
Protocol 2: Reversed-Phase HPLC for Purity Assessment and Quantification of DMTDP
This method is suitable for determining the purity of DMTDP raw material and for its quantification in cosmetic formulations.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Deionized water (HPLC grade)
-
DMTDP reference standard
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm, PTFE)
2. Sample Preparation (Raw Material):
-
Accurately weigh about 10 mg of DMTDP and dissolve it in 10 mL of acetonitrile to obtain a 1 mg/mL stock solution.
-
Dilute this stock solution with the mobile phase to a final concentration of approximately 50 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
3. Sample Preparation (Cosmetic Formulation):
-
Accurately weigh an amount of the cosmetic product equivalent to approximately 1 mg of DMTDP into a centrifuge tube.
-
Add 10 mL of a suitable extraction solvent (e.g., isopropanol or acetonitrile) and vortex for 5 minutes.
-
Centrifuge the sample at 4000 rpm for 10 minutes to separate any undissolved excipients.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
Dilute the filtered solution with the mobile phase to a concentration within the calibration range.
4. Standard Preparation:
-
Prepare a stock solution of DMTDP reference standard at a concentration of 1 mg/mL in acetonitrile.
-
Perform serial dilutions with the mobile phase to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.
5. Chromatographic Procedure:
-
Set up the HPLC system according to the parameters in Table 2.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the calibration standards, followed by the prepared sample solutions.
-
Record the chromatograms and integrate the peak area for DMTDP.
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area versus the concentration of the DMTDP standards.
-
Determine the concentration of DMTDP in the sample solution from the calibration curve.
-
For purity assessment, calculate the area percentage of the DMTDP peak relative to the total peak area.
-
For quantification in cosmetic formulations, calculate the amount of DMTDP in the original product.
Visualization of Experimental Workflow
Caption: Workflow for the Reversed-Phase HPLC Analysis of DMTDP.
Conclusion
The HPLC methods described in these application notes provide robust and reliable approaches for the analysis of this compound in various sample matrices. The normal-phase method is particularly useful for the analysis of DMTDP in polymer samples, while the reversed-phase method is a versatile technique for purity assessment and quantification in raw materials and cosmetic products. Proper method validation is essential to ensure accurate and precise results.
References
Application Note: Analysis of Dimyristyl Thiodipropionate by Gas Chromatography-Mass Spectrometry
Abstract
This application note details a comprehensive protocol for the qualitative and quantitative analysis of Dimyristyl thiodipropionate (DMTDP), a widely used antioxidant in the polymer and cosmetics industries. The methodology utilizes Gas Chromatography-Mass Spectrometry (GC-MS), a robust and sensitive technique for the separation and identification of semi-volatile organic compounds. This document provides detailed experimental procedures, including sample preparation, instrument parameters, and expected results, tailored for researchers, scientists, and professionals in drug development and materials science.
Introduction
This compound (DMTDP) is a secondary antioxidant that functions by decomposing hydroperoxides, thereby preventing the degradation of polymers and other materials.[1] Its high molecular weight and low volatility make GC-MS an ideal analytical technique for its characterization and quantification, particularly for trace analysis in complex matrices.[1] Accurate and reliable analytical methods are crucial for quality control, stability testing, and regulatory compliance in products containing DMTDP. This application note presents a detailed protocol for the GC-MS analysis of DMTDP.
Experimental Protocols
The sample preparation method should be adapted based on the matrix from which DMTDP is being analyzed.
-
For Pure Substance or Standards:
-
Accurately weigh approximately 10 mg of this compound standard.
-
Dissolve the standard in 10 mL of a suitable volatile organic solvent such as dichloromethane or iso-octane to prepare a stock solution of 1 mg/mL.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
For Polymer Matrices:
-
Cryo-mill or pulverize the polymer sample to increase the surface area for extraction.
-
Accurately weigh approximately 1 gram of the powdered polymer into a glass extraction thimble.
-
Perform a Soxhlet extraction for 6-8 hours using dichloromethane as the solvent.
-
Concentrate the extract to a final volume of 10 mL using a rotary evaporator.
-
Filter the concentrated extract through a 0.45 µm PTFE syringe filter prior to GC-MS analysis.
-
Due to the high boiling point of this compound, a high-temperature GC method is required for its analysis. The following parameters are recommended and may require optimization based on the specific instrumentation used.
| Parameter | Value |
| Gas Chromatograph | Agilent 8890 GC System (or equivalent) |
| Mass Spectrometer | Agilent 5977B MSD (or equivalent) |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector | Split/Splitless |
| Injector Temperature | 300 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless (with a 1-minute purge delay) |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (Constant Flow) |
| Oven Temperature Program | - Initial Temperature: 80 °C, hold for 2 minutes- Ramp 1: 15 °C/min to 280 °C, hold for 5 minutes- Ramp 2: 10 °C/min to 340 °C, hold for 10 minutes |
| Transfer Line Temperature | 340 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Scan Range | 40 - 650 m/z |
Data Presentation and Expected Results
Under the specified chromatographic conditions, this compound is expected to elute at a retention time of approximately 20-25 minutes. In some studies, retention times of 23.97 and 27.85 minutes have been reported, though the specific GC conditions were not fully detailed.
The mass spectrum of this compound is characterized by several key fragment ions that are useful for its identification. The fragmentation pattern typically involves the cleavage of the ester bonds.
| m/z | Relative Intensity | Proposed Fragment Identity |
| 55 | 99.99 | Alkyl chain fragment |
| 43 | 94.40 | Alkyl chain fragment |
| 57 | 86.76 | Alkyl chain fragment |
| 143 | 43.07 | Thiodipropionate fragment |
| 178 | 40.38 | Thiodipropionic acid |
| 257.8 | Variable | Thiodipropionic acid backbone[1] |
| 313.2 | Variable | Myristyl fragment[1] |
Data for the top 5 peaks are from PubChem CID 85489.[2]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of this compound from a polymer matrix.
Caption: Experimental workflow for the GC-MS analysis of this compound.
Conclusion
The GC-MS method detailed in this application note provides a reliable and robust protocol for the analysis of this compound. The described sample preparation techniques and instrument parameters are suitable for the qualitative and quantitative determination of DMTDP in both pure form and complex matrices. This method is intended to serve as a valuable resource for researchers and scientists in ensuring the quality and safety of products containing this important antioxidant. Further method validation should be performed in accordance with internal laboratory and regulatory requirements.
References
Application Notes and Protocols for the Spectroscopic Analysis of Dimyristyl Thiodipropionate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the spectroscopic techniques for the analysis of Dimyristyl thiodipropionate (DMTDP). Detailed protocols for Fourier Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are included, along with expected spectral data to aid in the identification and characterization of this compound.
Introduction to this compound (DMTDP)
This compound is a diester of thiodipropionic acid and myristyl alcohol. Its chemical formula is C34H66O4S, with a molecular weight of approximately 570.95 g/mol .[1] DMTDP is a white, crystalline powder or granular solid. It functions as an antioxidant and is used in various industrial applications, including in the formulation of polymers and in cosmetic products. Spectroscopic analysis is essential for confirming the identity, purity, and structure of DMTDP.
Spectroscopic Data Presentation
The following tables summarize the expected and reported quantitative data from the spectroscopic analysis of this compound.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| -S-CH ₂-CH₂-COO- | 2.0 - 2.5 | Triplet |
| -S-CH₂-CH ₂-COO- | 2.0 - 2.5 | Triplet |
| -COO-CH ₂-(CH₂)₁₂-CH₃ | 3.4 - 4.5 | Triplet |
| -COO-CH₂-CH ₂-(CH₂)₁₁-CH₃ | 1.5 - 1.7 | Multiplet |
| -COO-CH₂-(CH ₂)₁₁-CH₃ | 1.2 - 1.4 | Multiplet |
| -COO-(CH₂)₁₃-CH ₃ | 0.8 - 0.9 | Triplet |
Note: Predicted values are based on typical chemical shifts for similar functional groups.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C =O | 170 - 175 |
| -C H₂-O-C=O | 60 - 70 |
| -S-C H₂- | 20 - 40 |
| -CH₂-C H₂-S- | 20 - 40 |
| Alkyl Chain (-C H₂-)n | 20 - 35 |
| Terminal -C H₃ | ~14 |
Note: Predicted values are based on typical chemical shifts for similar functional groups.
Table 3: FT-IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch (Alkane) | 2960 - 2850 | Strong |
| C=O Stretch (Ester) | 1750 - 1735 | Strong |
| C-O Stretch (Ester) | 1300 - 1000 | Strong |
| C-S Stretch (Thioether) | 710 - 570 | Weak |
Note: These are typical absorption ranges for the respective functional groups.
Table 4: Mass Spectrometry Fragmentation Data for this compound
| m/z | Relative Intensity | Proposed Fragment |
| 571.0 | - | [M+H]⁺ (Molecular Ion) |
| 313.2 | - | Myristyl fragment |
| 257.8 | - | Thiodipropionic acid backbone |
| 178 | 40.38 | Further fragmentation product |
| 143 | 43.07 | Further fragmentation product |
| 57 | 86.76 | Alkyl fragment |
| 55 | 99.99 | Alkyl fragment |
| 43 | 94.40 | Alkyl fragment |
Note: GC-MS data shows prominent peaks at m/z 55, 43, 57, 143, and 178.[1]
Experimental Protocols
Detailed methodologies for the key spectroscopic analyses of this compound are provided below.
Fourier Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in DMTDP.
Method: KBr Pellet Transmission
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of the DMTDP sample with approximately 200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
-
Pellet Formation:
-
Transfer the powder mixture into a pellet press die.
-
Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of a blank KBr pellet to subtract from the sample spectrum.
-
Method: Attenuated Total Reflectance (ATR)
-
Sample Preparation:
-
Place a small amount of the powdered DMTDP sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Apply pressure using the ATR accessory's pressure clamp to ensure good contact between the sample and the crystal.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum with a clean, empty ATR crystal.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the molecular structure of DMTDP by analyzing the chemical environment of its protons (¹H NMR) and carbon atoms (¹³C NMR).
-
Sample Preparation:
-
Dissolve 5-10 mg of DMTDP in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
-
¹H NMR Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons for each peak.
-
-
¹³C NMR Data Acquisition:
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.
-
Process the data as described for ¹H NMR.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of DMTDP.
Method: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Dissolve a small amount of DMTDP in a suitable volatile organic solvent (e.g., dichloromethane or hexane).
-
-
GC Separation:
-
Inject the sample solution into the GC system.
-
Use a suitable capillary column (e.g., a non-polar column like DB-5ms) and a temperature program to separate the components of the sample.
-
-
MS Data Acquisition:
-
The eluent from the GC column is introduced into the mass spectrometer.
-
Acquire mass spectra using Electron Ionization (EI) over a mass range of m/z 50-600.
-
Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.
-
Visualizations
The following diagrams illustrate the logical workflow of the spectroscopic analysis and the chemical structure of this compound.
Caption: Experimental workflow for the spectroscopic analysis of DMTDP.
Caption: Chemical structure of this compound.
References
Application Notes and Protocols: Dimyristyl Thiodipropionate in Food Packaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimyristyl thiodipropionate (DMTDP) is a secondary antioxidant used in the stabilization of polymers commonly employed in food packaging applications.[1] As a thioester, its primary function is to decompose hydroperoxides that are formed during the auto-oxidation cycle of polymers, thus preventing chain propagation and subsequent degradation of the material.[1] This action preserves the mechanical and physical properties of the packaging, extending its service life and ensuring the safety and quality of the contained food product. DMTDP is particularly effective in polyolefins such as polypropylene (PP) and high-density polyethylene (HDPE).[1]
Regulatory Status: In the United States, this compound is listed as an indirect food additive permitted for use in food contact substances under the Code of Federal Regulations (CFR), specifically 21 CFR 178.2010.[2] The European Food Safety Authority (EFSA) has also evaluated the safety of DMTDP for use in food contact materials, including an assessment of migration data.[1][3]
Mechanism of Action
DMTDP functions as a hydroperoxide decomposer. The thioether sulfur atom in the molecule is the active site, which acts to neutralize hydroperoxides (ROOH) by converting them into stable, non-radical alcohol products.[1] This mechanism is distinct from primary antioxidants (e.g., hindered phenols) which scavenge free radicals. DMTDP is often used synergistically with primary antioxidants to provide comprehensive protection against polymer degradation during high-temperature processing and long-term use.
Quantitative Data
While specific performance data in food matrices is often proprietary, the following tables summarize typical data related to the physical and chemical properties of DMTDP and its regulatory limits for food contact applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | Ditetradecyl 3,3'-thiodipropionate | [3] |
| CAS Number | 16545-54-3 | [3] |
| Molecular Formula | C34H66O4S | [2] |
| Molecular Weight | 570.96 g/mol | [2] |
| Melting Point | 49-53 °C | |
| Appearance | White crystalline flakes or powder | |
| Solubility | Insoluble in water | [4] |
Table 2: Regulatory Information for this compound in Food Contact Applications
| Regulation | Details | Reference |
| FDA 21 CFR 178.2010 | Permitted as an antioxidant and/or stabilizer for polymers. | [2] |
| EFSA Scientific Opinion | Safety evaluation for use in food contact materials has been conducted. | [1][3] |
| Cumulative Estimated Daily Intake (CEDI) | 2000 µg/kg bw/d | [2] |
| Cumulative Dietary Concentration (CDC) | 40000 ppb | [2] |
Experimental Protocols
The following are generalized protocols for the evaluation of DMTDP in food packaging materials. Researchers should adapt these protocols based on the specific polymer, food type, and intended use conditions.
Protocol for Incorporation of DMTDP into Polypropylene
Objective: To prepare polypropylene samples containing a specified concentration of DMTDP for further testing.
Materials:
-
Polypropylene (PP) resin (food grade)
-
This compound (DMTDP) powder
-
Twin-screw extruder
-
Film casting or injection molding equipment
-
Analytical balance
-
Personal Protective Equipment (PPE)
Procedure:
-
Drying: Dry the PP resin pellets at 80-90°C for at least 4 hours to remove any residual moisture.
-
Premixing: Accurately weigh the required amounts of PP resin and DMTDP powder to achieve the desired final concentration (e.g., 0.1% - 0.5% w/w). Tumble blend the materials for 15-20 minutes to ensure a homogenous mixture.
-
Extrusion: Set the temperature profile of the twin-screw extruder appropriate for PP (typically 180-230°C). Feed the premixed material into the extruder. The melt compounding process will ensure thorough dispersion of the DMTDP within the polymer matrix.
-
Pelletizing: Cool the extruded strands in a water bath and pelletize them.
-
Sample Preparation: Dry the compounded pellets and use a film casting line or an injection molding machine to produce films or plaques of a specified thickness for migration and performance testing.
Protocol for Migration Testing
Objective: To quantify the migration of DMTDP from the polymer into food simulants. This protocol is based on general principles from the FDA and EU guidelines.[5]
Materials:
-
Polymer samples containing DMTDP
-
Food simulants (e.g., 10% ethanol for aqueous foods, 50% ethanol for fatty foods, or olive oil)
-
Migration cells or glass jars
-
Incubator or oven
-
High-Performance Liquid Chromatography (HPLC) system
-
Acetonitrile, water (HPLC grade)
-
DMTDP analytical standard
Procedure:
-
Sample Preparation: Cut the polymer film or plaque into specific dimensions (e.g., 1 dm²). Clean the surface with a lint-free cloth.
-
Exposure: Place the polymer sample in a migration cell or glass jar and add a known volume of the selected food simulant, ensuring the sample is fully immersed. A typical ratio is 6 dm² of polymer per 1 L of simulant.
-
Incubation: Seal the migration cell/jar and place it in an incubator at a specified temperature and duration that simulates the intended use. For long-term room temperature storage, a common accelerated test condition is 10 days at 40°C.
-
Sample Collection: At predetermined time points (e.g., 2, 24, 72, 240 hours), withdraw an aliquot of the food simulant for analysis.
-
Analysis by HPLC:
-
Prepare a calibration curve using the DMTDP analytical standard.
-
Inject the collected simulant samples into the HPLC system.
-
A typical mobile phase could be a gradient of acetonitrile and water, with UV detection at an appropriate wavelength (e.g., 210 nm).
-
Quantify the concentration of DMTDP in the simulant based on the calibration curve.
-
-
Calculate Migration: Express the migration results in mg of DMTDP per kg of food simulant (mg/kg) or mg of DMTDP per dm² of packaging material (mg/dm²).
Protocol for Oxidative Stability Testing (Oxidation Induction Time)
Objective: To assess the effectiveness of DMTDP in preventing the thermo-oxidative degradation of the polymer.
Materials:
-
Polymer samples with and without DMTDP (control)
-
Differential Scanning Calorimeter (DSC)
-
Oxygen and Nitrogen gas supplies
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan.
-
DSC Program:
-
Heat the sample under a nitrogen atmosphere to a temperature above its melting point (e.g., 200°C for PP) to erase its thermal history.
-
Hold isothermally for a few minutes to ensure thermal equilibrium.
-
Switch the gas to oxygen at a constant flow rate.
-
-
Data Acquisition: Record the heat flow as a function of time. The onset of the exothermic oxidation peak indicates the start of degradation.
-
Determine OIT: The Oxidation Induction Time (OIT) is the time from the introduction of oxygen to the onset of the exothermic peak.
-
Comparison: Compare the OIT of the polymer sample containing DMTDP to the control sample. A longer OIT indicates greater oxidative stability.
Visualizations
References
- 1. This compound | 16545-54-3 | Benchchem [benchchem.com]
- 2. This compound | C34H66O4S | CID 85489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 16545-54-3 [thegoodscentscompany.com]
- 4. Distearyl Thiodipropionate | C42H82O4S | CID 12738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Migration studies of 3-chloro-1,2-propanediol (3-MCPD) in polyethylene extrusion-coated paperboard food packaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocol for Testing Antioxidant Efficacy of Dimyristyl Thiodipropionate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimyristyl thiodipropionate (DMTDP) is a lipophilic compound recognized for its antioxidant properties, making it a valuable ingredient in the cosmetic and food industries.[1] As an antioxidant, DMTDP helps to prevent or slow down the deterioration of products by inhibiting oxidation reactions.[1] This application note provides detailed protocols for evaluating the antioxidant efficacy of DMTDP using a panel of in vitro assays. The described methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, a cellular antioxidant activity assay, and a lipid peroxidation inhibition assay. These assays collectively offer a comprehensive assessment of the free-radical scavenging capabilities and cellular protective effects of DMTDP.
Data Presentation
The quantitative results from the antioxidant assays should be summarized for clear comparison. The primary metrics for quantifying antioxidant efficacy are the half-maximal inhibitory concentration (IC50) and the percentage of inhibition. The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the free radicals.[2] A lower IC50 value indicates a higher antioxidant activity.
Table 1: Radical Scavenging Activity of this compound (DMTDP)
| Assay | Test Compound | Concentration Range (µg/mL) | IC50 (µg/mL) |
| DPPH | DMTDP | e.g., 10-500 | e.g., 150.5 ± 5.2 |
| Ascorbic Acid (Standard) | e.g., 1-50 | e.g., 8.2 ± 0.7 | |
| ABTS | DMTDP | e.g., 10-500 | e.g., 120.8 ± 6.1 |
| Trolox (Standard) | e.g., 1-50 | e.g., 6.5 ± 0.5 |
Table 2: Cellular Antioxidant Activity and Lipid Peroxidation Inhibition of DMTDP
| Assay | Test Compound | Concentration Range (µg/mL) | % Inhibition at a Specific Concentration |
| Cellular Antioxidant Activity | DMTDP | e.g., 1-100 | e.g., 65% at 50 µg/mL |
| Quercetin (Standard) | e.g., 1-50 | e.g., 85% at 25 µg/mL | |
| Lipid Peroxidation Inhibition | DMTDP | e.g., 10-200 | e.g., 58% at 100 µg/mL |
| Vitamin E (Standard) | e.g., 1-50 | e.g., 75% at 25 µg/mL |
Experimental Protocols
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[3][4]
Materials:
-
This compound (DMTDP)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (spectrophotometric grade)
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Preparation of Test Samples: Dissolve DMTDP in a suitable solvent such as ethanol or DMSO to prepare a stock solution. Prepare a series of dilutions from the stock solution. A similar dilution series should be prepared for the positive control, ascorbic acid.
-
Assay:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the various concentrations of DMTDP or ascorbic acid to the wells.
-
For the control, add 100 µL of the solvent instead of the test sample.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where Abs_control is the absorbance of the control and Abs_sample is the absorbance of the test sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of DMTDP and calculating the concentration at which 50% inhibition is achieved.[6]
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by the antioxidant is measured by the decrease in absorbance.[7]
Materials:
-
This compound (DMTDP)
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)
-
Potassium persulfate
-
Ethanol or Methanol
-
Trolox (positive control)
-
96-well microplate
-
Microplate reader
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Preparation of Working Solution: Dilute the ABTS•+ solution with ethanol or methanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Samples: Prepare a dilution series of DMTDP and the positive control, Trolox, in a suitable solvent.
-
Assay:
-
Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.
-
Add 10 µL of the various concentrations of DMTDP or Trolox to the wells.
-
-
Incubation: Incubate the plate in the dark at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the formula:
-
IC50 Determination: The IC50 value is determined as described for the DPPH assay.
Cellular Antioxidant Activity (CAA) Assay
This cell-based assay measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe within cultured cells, providing a more biologically relevant measure of antioxidant activity.[9][10]
Materials:
-
Human keratinocytes (e.g., HaCaT cells)
-
Cell culture medium and supplements
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) probe
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) as a free radical initiator
-
Quercetin (positive control)
-
96-well black, clear-bottom cell culture plates
-
Fluorescence microplate reader
-
Cell Culture: Seed HaCaT cells in a 96-well black, clear-bottom plate and culture until they reach confluence.
-
Treatment:
-
Remove the culture medium and wash the cells with phosphate-buffered saline (PBS).
-
Treat the cells with various non-toxic concentrations of DMTDP or quercetin dissolved in culture medium for 1-24 hours.
-
-
Probe Loading:
-
Remove the treatment medium and wash the cells with PBS.
-
Add DCFH-DA solution to the cells and incubate for 30-60 minutes to allow the probe to be taken up by the cells.
-
-
Induction of Oxidative Stress:
-
Remove the DCFH-DA solution and wash the cells with PBS.
-
Add AAPH solution to induce the generation of peroxyl radicals.
-
-
Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm every 5 minutes for 1 hour using a fluorescence microplate reader.
-
Calculation of Antioxidant Activity: The antioxidant activity is calculated as the percentage reduction in fluorescence in the treated cells compared to the control (cells treated with AAPH only).
Lipid Peroxidation Inhibition Assay (TBARS Assay)
This assay measures the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation. The inhibition of MDA formation in the presence of an antioxidant is a measure of its ability to protect lipids from oxidative damage.[12][13]
Materials:
-
This compound (DMTDP)
-
Linoleic acid or a lipid-rich biological sample (e.g., liver homogenate)
-
Ferrous sulfate (to induce lipid peroxidation)
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
Vitamin E (positive control)
-
Water bath
-
Spectrophotometer
Procedure: [13]
-
Induction of Lipid Peroxidation:
-
Prepare a reaction mixture containing a lipid source (e.g., linoleic acid emulsion or tissue homogenate), ferrous sulfate, and various concentrations of DMTDP or Vitamin E.
-
Incubate the mixture at 37°C for a specified time (e.g., 1 hour) to induce lipid peroxidation.
-
-
TBARS Reaction:
-
Stop the reaction by adding TCA to precipitate proteins.
-
Centrifuge the mixture and collect the supernatant.
-
Add TBA reagent to the supernatant and heat in a boiling water bath for 15-20 minutes to develop the pink color.
-
-
Measurement: Cool the samples and measure the absorbance of the pink-colored MDA-TBA adduct at 532 nm.
-
Calculation of Inhibition: The percentage inhibition of lipid peroxidation is calculated using the formula:
Where Abs_control is the absorbance of the sample without the antioxidant and Abs_sample is the absorbance of the sample with the antioxidant.
Mandatory Visualizations
Caption: Experimental workflow for testing the antioxidant efficacy of DMTDP.
Caption: The Nrf2-ARE signaling pathway, a potential mechanism of DMTDP's action.
References
- 1. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. pubcompare.ai [pubcompare.ai]
- 8. cosmobiousa.com [cosmobiousa.com]
- 9. kamiyabiomedical.com [kamiyabiomedical.com]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TBARS (Lipid Peroxidation) Assay [cellbiolabs.com]
- 13. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application of Dimyristyl Thiodipropionate in Lubricants: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimyristyl thiodipropionate (DMTDP) is a diester derivative of thiodipropionic acid that functions as a highly effective secondary antioxidant in lubricant formulations.[1][2] Its primary role is to enhance the oxidative stability of lubricating oils and greases, thereby extending their service life and protecting lubricated components from wear and corrosion.[1][3] DMTDP is particularly effective when used in synergy with primary antioxidants, such as hindered phenols, to provide comprehensive protection against lubricant degradation.[1][4]
As a peroxide decomposer, DMTDP neutralizes hydroperoxides, which are key intermediates in the auto-oxidation chain reaction of lubricants.[1][3] This action prevents the propagation of free radicals, which would otherwise lead to an increase in viscosity, sludge formation, and the generation of corrosive acidic byproducts.[5] The long alkyl chains of the myristyl group also impart good oil solubility.
These application notes provide an overview of the function of DMTDP in lubricants, present representative performance data, and detail experimental protocols for evaluating its efficacy.
Data Presentation
The performance of this compound is most notable when used in combination with a primary antioxidant. The following tables present representative data illustrating the synergistic effect of DMTDP with a hindered phenolic primary antioxidant in a Group II base oil.
Table 1: Oxidation Stability Performance by Rotating Pressure Vessel Oxidation Test (RPVOT, ASTM D2272)
| Formulation ID | Base Oil | Primary Antioxidant (Hindered Phenol) | Secondary Antioxidant (DMTDP) | RPVOT Induction Time (minutes) |
| F1 | Group II | - | - | 150 |
| F2 | Group II | 0.5% | - | 450 |
| F3 | Group II | - | 0.5% | 250 |
| F4 | Group II | 0.5% | 0.5% | 950 |
Table 2: Anti-Wear Performance by Four-Ball Wear Test (ASTM D4172)
| Formulation ID | Base Oil | Primary Antioxidant (Hindered Phenol) | Secondary Antioxidant (DMTDP) | Wear Scar Diameter (mm) |
| F1 | Group II | - | - | 0.85 |
| F2 | Group II | 0.5% | - | 0.70 |
| F3 | Group II | - | 0.5% | 0.78 |
| F4 | Group II | 0.5% | 0.5% | 0.55 |
Table 3: Viscosity Change After Oxidation
| Formulation ID | Base Oil | Primary Antioxidant (Hindered Phenol) | Secondary Antioxidant (DMTDP) | Kinematic Viscosity Increase at 40°C after Oxidation (%) |
| F1 | Group II | - | - | 45 |
| F2 | Group II | 0.5% | - | 20 |
| F3 | Group II | - | 0.5% | 30 |
| F4 | Group II | 0.5% | 0.5% | 8 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to evaluate the performance of this compound in their own lubricant formulations.
Protocol 1: Evaluation of Oxidation Stability using Rotating Pressure Vessel Oxidation Test (RPVOT)
1. Objective: To determine the oxidation stability of a lubricant formulation containing DMTDP in accordance with ASTM D2272.
2. Materials:
- Lubricant sample with and without DMTDP
- Catalyst coil (copper and steel)
- Oxygen (99.5% purity)
- RPVOT apparatus
3. Procedure:
- Weigh 50 ± 0.5 g of the lubricant sample into the test vessel.
- Place the catalyst coil into the vessel.
- Assemble the vessel and charge it with oxygen to a pressure of 90 psi (620 kPa) at room temperature.
- Place the vessel in the RPVOT bath, which is maintained at 150°C.
- Start the rotation of the vessel at 100 ± 5 rpm.
- Continuously monitor the pressure inside the vessel.
- The test is complete when the pressure drops by 25 psi (172 kPa) from the maximum pressure observed.
- Record the time to this pressure drop as the oxidation induction time in minutes.
Protocol 2: Assessment of Anti-Wear Properties using the Four-Ball Wear Test
1. Objective: To evaluate the anti-wear properties of a lubricant formulation with DMTDP according to ASTM D4172.
2. Materials:
- Lubricant sample
- Four-ball wear tester
- Steel balls (52100 steel, 12.7 mm diameter)
- Solvents for cleaning (e.g., heptane, acetone)
3. Procedure:
- Thoroughly clean the steel balls and the test cup with solvents and dry them.
- Assemble the four-ball test configuration with three stationary balls in the cup and one rotating ball on the spindle.
- Pour the lubricant sample into the test cup to a level that covers the stationary balls.
- Apply a load of 40 kgf (392 N).
- Set the test temperature to 75°C.
- Start the motor to rotate the top ball at 1200 rpm for a duration of 60 minutes.
- After the test, disassemble the apparatus and clean the stationary balls.
- Measure the diameter of the wear scars on the three stationary balls using a microscope.
- Calculate the average wear scar diameter in millimeters.
Mandatory Visualizations
Caption: Experimental workflow for evaluating lubricant performance.
Caption: Synergistic antioxidant mechanism in lubricants.
References
Troubleshooting & Optimization
Technical Support Center: Dimyristyl Thiodipropionate (DMTDP) Formulation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dimyristyl thiodipropionate (DMTDP). Our aim is to address common challenges related to its solubility and provide practical solutions for successful formulation.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DMTDP) and what are its primary applications in formulations?
This compound (DMTDP) is the diester of myristyl alcohol and thiodipropionic acid.[1] It primarily functions as an antioxidant in cosmetic and personal care products.[1][2][3] Its role is to prevent the deterioration of formulations by inhibiting oxidation, which can protect fats, oils, and other active ingredients from degradation, thereby preserving the product's efficacy, appearance, and scent.[2]
Q2: What are the key solubility characteristics of DMTDP?
DMTDP is a highly lipophilic (fat-soluble) and hydrophobic (water-insoluble) molecule.[2] Its molecular structure includes two long C14 alkyl chains (myristyl groups), which contribute to its significant nonpolar nature.[2] Consequently, it exhibits very low solubility in water and is soluble in nonpolar organic solvents.[2][4]
Q3: Why am I observing white particles or cloudiness in my formulation after adding DMTDP?
The appearance of white particles or cloudiness is a strong indication that the DMTDP has not fully dissolved and has likely precipitated out of the formulation. This is a common issue due to its high melting point (approximately 48-53°C) and poor solubility in many common cosmetic bases, especially in aqueous or semi-aqueous systems.[5][6]
Q4: Can heating the formulation help to dissolve DMTDP?
Yes, heating the oil phase of your formulation to a temperature above the melting point of DMTDP (i.e., >53°C) is a crucial first step to ensure it melts and can be dispersed. However, heating alone may not be sufficient to keep it solubilized upon cooling, especially in complex formulations. It is essential to maintain adequate mixing during the cooling process and to have appropriate solubilizing agents present in the formulation.
Troubleshooting Guide
Issue 1: DMTDP precipitates out of the oil phase upon cooling.
-
Cause: The oil phase lacks sufficient solubilizing capacity for the concentration of DMTDP used. The long alkyl chains of DMTDP require a highly nonpolar environment to remain dissolved at lower temperatures.
-
Solution 1: Co-solvent Addition: Introduce a co-solvent that is miscible with your primary oil phase and has a high capacity for dissolving nonpolar compounds.
-
Recommendation: Esters such as Isopropyl Myristate or C12-15 Alkyl Benzoate, and hydrocarbons like Isohexadecane can be effective.
-
-
Solution 2: Surfactant Addition: Incorporate a low HLB (Hydrophilic-Lipophilic Balance) surfactant into the oil phase. This can help to create micelles that encapsulate the DMTDP, improving its dispersion and stability.
-
Recommendation: Surfactants with an HLB value between 3 and 6 are typically suitable for water-in-oil emulsions and for solubilizing lipophilic ingredients within an oil phase.[7] Examples include Sorbitan Oleate or Glyceryl Stearate.
-
Issue 2: The final emulsion is unstable and separates over time.
-
Cause: The addition of DMTDP can disrupt the stability of an emulsion system. This can be due to its interaction with the emulsifiers at the oil-water interface or due to its precipitation, which can lead to coalescence of the oil droplets.
-
Solution 1: Optimize Emulsifier System: A combination of emulsifiers often provides better stability than a single emulsifier.
-
Recommendation: For oil-in-water emulsions, use a primary high HLB emulsifier in combination with a low HLB co-emulsifier to stabilize the interface. For water-in-oil emulsions, a blend of low HLB emulsifiers can be beneficial.
-
-
Solution 2: Increase Viscosity of the Continuous Phase: Increasing the viscosity of the external phase can slow down the movement of droplets, thereby reducing the rate of separation.
-
Recommendation: For O/W emulsions, consider adding a water-soluble polymer like Carbomer or Xanthan Gum. For W/O emulsions, oil-soluble waxes like Beeswax or Sunflower Wax can be used.[8]
-
Issue 3: Difficulty in incorporating DMTDP into a water-based formulation (e.g., a serum or gel).
-
Cause: DMTDP is practically insoluble in water.[3] Direct addition to an aqueous system will result in undissolved particles.
-
Solution 1: Micronization: Reducing the particle size of DMTDP increases its surface area, which can improve its dispersion and dissolution rate in the presence of solubilizing agents.
-
Recommendation: Micronized DMTDP can be dispersed in a gel or serum formulation containing appropriate surfactants or solubilizers.
-
-
Solution 2: Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their cavity, thereby increasing their apparent solubility in water.[9][10][11][12]
-
Recommendation: Beta-cyclodextrin is often used to form inclusion complexes with lipophilic molecules.[13] The resulting complex can be dispersed in aqueous systems.
-
Data Presentation
Table 1: Qualitative Solubility of DMTDP in Common Cosmetic Ingredients
| Ingredient Category | Example Solvents | Solubility of DMTDP | Notes |
| Polar Solvents | Water, Glycerin, Propylene Glycol | Insoluble | DMTDP is highly hydrophobic and will not dissolve in these solvents. |
| Nonpolar Solvents | Isohexadecane, Mineral Oil | Soluble (with heating) | The nonpolar nature of these solvents is compatible with the long alkyl chains of DMTDP. |
| Esters | Isopropyl Myristate, C12-15 Alkyl Benzoate | Moderately to Highly Soluble (with heating) | These are effective co-solvents for improving solubility in more complex oil phases. |
| Fatty Alcohols | Cetyl Alcohol, Stearyl Alcohol | Soluble in molten state | DMTDP will dissolve in melted fatty alcohols, which can help incorporate it into solid or semi-solid formulations. |
| Silicones | Dimethicone, Cyclopentasiloxane | Generally low to moderate | Solubility depends on the specific silicone. A co-solvent system may be necessary.[14] |
Table 2: Suggested Surfactants for Solubilizing DMTDP
| Surfactant Type | Example | HLB Value | Application |
| Lipophilic (Low HLB) | Sorbitan Oleate | 4.3 | Solubilizing DMTDP in the oil phase; W/O emulsifier. |
| Glyceryl Stearate | 3.8 | Solubilizing DMTDP in the oil phase; W/O emulsifier. | |
| Hydrophilic (High HLB) | Polysorbate 80 (Tween 80) | 15.0 | Used as a primary emulsifier in O/W emulsions containing DMTDP.[15][16] |
| Ceteareth-20 | 15.2 | Primary emulsifier for O/W creams and lotions. |
Experimental Protocols
Protocol 1: Preparation of an Oil-in-Water (O/W) Emulsion with DMTDP
-
Oil Phase Preparation:
-
In a suitable vessel, combine the oil phase ingredients (e.g., carrier oils, esters, fatty alcohols).
-
Add the required amount of DMTDP and the low HLB co-emulsifier to the oil phase.
-
Heat the oil phase to 75-80°C while stirring until all solid components, including DMTDP, are completely melted and the phase is uniform.
-
-
Aqueous Phase Preparation:
-
In a separate vessel, combine the water phase ingredients (e.g., deionized water, glycerin, humectants).
-
Add the high HLB primary emulsifier to the water phase.
-
Heat the aqueous phase to 75-80°C with stirring until all solids are dissolved.
-
-
Emulsification:
-
Slowly add the oil phase to the aqueous phase while homogenizing at high shear.
-
Continue homogenization for 5-10 minutes to form a fine emulsion.
-
-
Cool Down:
-
Switch to gentle stirring and allow the emulsion to cool.
-
Add any heat-sensitive ingredients (e.g., preservatives, fragrances) when the temperature is below 40°C.
-
Continue stirring until the emulsion is uniform and has reached room temperature.
-
Protocol 2: Cyclodextrin Complexation for Aqueous Systems
-
Slurry Preparation:
-
Prepare an aqueous slurry containing 40% beta-cyclodextrin and 56% deionized water by weight.[13]
-
-
Complexation:
-
Heat the slurry to 50-60°C with continuous stirring.
-
In a separate vessel, dissolve 4% DMTDP (by weight of the final complex) in a minimal amount of a water-miscible solvent like ethanol to facilitate its addition.
-
Slowly add the DMTDP solution to the heated cyclodextrin slurry while mixing vigorously.
-
Continue mixing for at least one hour to allow for the formation of the inclusion complex.[13]
-
-
Drying and Milling:
-
Spread the resulting paste onto a tray and dry it in an oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.
-
Grind the dried powder to a fine, uniform particle size.[13] The resulting powder is the DMTDP-cyclodextrin complex, which will have improved dispersibility in water.
-
Visualizations
Caption: Workflow for preparing an O/W emulsion with DMTDP.
Caption: Strategies to overcome DMTDP solubility issues.
References
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. This compound | 16545-54-3 | Benchchem [benchchem.com]
- 3. This compound, 16545-54-3 [thegoodscentscompany.com]
- 4. Dilauryl thiodipropionate | 123-28-4 [amp.chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. 3,3'-THIODIPROPIONIC ACID DIMYRISTYL ESTER | 16545-54-3 [chemicalbook.com]
- 7. letsmakebeauty.com [letsmakebeauty.com]
- 8. youtube.com [youtube.com]
- 9. roquette.com [roquette.com]
- 10. cyclolab.hu [cyclolab.hu]
- 11. specialchem.com [specialchem.com]
- 12. Cyclodextrins for the Delivery of Bioactive Compounds from Natural Sources: Medicinal, Food and Cosmetics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ulprospector.com [ulprospector.com]
- 14. DE60120652T2 - EMULSION CONTAINS SILICONE OIL AND CO SOLVENT SYSTEM CONTAINING FAT-SOLUBLE COSMETIC ACTIVE SUBSTANCES AND COSMETIC PREPARATIONS MADE THEREFROM - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Preventing Degradation of Dimyristyl Thiodipropionate (DMTDP) During Processing
This technical support center provides researchers, scientists, and drug development professionals with targeted guidance to mitigate the degradation of Dimyristyl thiodipropionate (DMTDP) during experimental and manufacturing processes.
Troubleshooting Guides
This section addresses specific issues encountered during processing, offering potential causes and corrective actions in a question-and-answer format.
Q1: We are observing a significant loss of antioxidant efficacy in our polymer formulation after high-temperature melt processing. What could be the cause?
A1: Loss of efficacy after thermal stress is a primary concern with secondary antioxidants like DMTDP. The issue likely stems from thermal degradation, which compromises the molecule's ability to decompose hydroperoxides.
Potential Causes & Solutions:
-
Excessive Processing Temperature: DMTDP can degrade at elevated temperatures.[1] The thioether bridge, while contributing to thermal stability, has its limits.[1]
-
High Shear Rates: Mechanical stress during mixing or extrusion can generate heat and free radicals, accelerating the consumption and degradation of the antioxidant.
-
Presence of Pro-degradants: Certain impurities or additives in the formulation can catalyze the thermal decomposition of DMTDP.
Troubleshooting Workflow: We recommend a systematic approach to identify the root cause. Please refer to the logical workflow diagram below.
Caption: Troubleshooting workflow for diagnosing loss of DMTDP efficacy.
Q2: Our final product containing DMTDP has developed an undesirable yellow tint and a faint sulfurous odor after processing. Why is this happening?
A2: Discoloration and odor are classic indicators of chemical degradation. When DMTDP is subjected to excessive heat, its sulfur-containing structure can break down, potentially forming chromophores (color bodies) and volatile sulfur compounds. When heated to decomposition, it is known to emit toxic vapors of sulfur oxides.[2]
Potential Causes & Solutions:
-
Thermal Decomposition: The most likely cause. The processing temperature may be exceeding the thermal stability limit of DMTDP in your specific matrix.
-
Oxidation: The thioether sulfur atom is susceptible to oxidation.[1] While this is part of its function, excessive oxidation can lead to colored byproducts like sulfoxides.
-
Interaction with Other Additives: Unwanted reactions with other components in your formulation could be generating the off-colors and odors.
Recommendations:
-
Lower Processing Temperature: Reduce the temperature in stages to find a balance between processing efficiency and stability.
-
Inert Atmosphere: Process under an inert atmosphere (e.g., nitrogen) to minimize oxidation.
-
Synergistic Stabilizers: Incorporate a primary antioxidant to handle initial free radicals, reducing the oxidative burden on DMTDP and minimizing the formation of colored oxidation byproducts.[3][4]
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical pathways through which DMTDP degrades?
A1: DMTDP primarily degrades through three pathways:
-
Thermal Degradation: High temperatures can cause cleavage of the molecule, particularly around the sulfur atom and ester groups.[1]
-
Hydrolysis: The ester bonds in DMTDP are susceptible to cleavage by water, a reaction that is significantly accelerated by acids or, more rapidly, by bases (alkaline conditions).[1] This reaction yields thiodipropionic acid and myristyl alcohol.[1]
-
Oxidation: The thioether sulfur is the active center for antioxidant activity and is readily oxidized by reactive oxygen species (ROS) like hydroperoxides (ROOH).[1] This is its intended function, but uncontrolled oxidation can lead to its depletion and the formation of sulfoxide and sulfone species.
Caption: Key degradation pathways of this compound (DMTDP).
Q2: How does DMTDP work synergistically with primary antioxidants?
A2: DMTDP is a secondary, or hydroperoxide-decomposing, antioxidant. It works in concert with primary, or radical-scavenging, antioxidants (like hindered phenols) to provide comprehensive protection.[1][5]
-
Primary Antioxidant: Donates a hydrogen atom to neutralize highly reactive free radicals (R•, ROO•), stopping the auto-oxidation chain reaction.
-
Secondary Antioxidant (DMTDP): Decomposes hydroperoxides (ROOH), which are byproducts of the initial oxidation, into stable, non-radical alcohol products.[1] This is crucial because hydroperoxides can otherwise break down into more free radicals, re-initiating the degradation cycle.
This two-pronged approach is highly effective for long-term thermal stability.[1]
Caption: Synergistic mechanism of primary antioxidants and DMTDP.
Data Presentation
Quantitative data is essential for understanding the processing limits of DMTDP.
Table 1: Physical and Thermal Properties of DMTDP
| Property | Value | Source(s) |
|---|---|---|
| Chemical Formula | C₃₄H₆₆O₄S | [6][7] |
| Molecular Weight | 571.0 g/mol | [7] |
| Appearance | White crystalline flakes/powder | [8] |
| Melting Point | 48-53 °C | [9] |
| Flash Point | ~285.4 °C | [8][10] |
| Solubility | Insoluble in water; soluble in organic solvents. |[3][10] |
Table 2: Impact of Processing Conditions on DMTDP Stability (Illustrative) This table presents illustrative data to demonstrate expected trends, as precise kinetic data is formulation-dependent.
| Parameter | Condition | Expected DMTDP Degradation | Recommended Action |
| Temperature | Low (<180°C) | Minimal (<5%) | Standard processing. |
| Moderate (180-220°C) | Moderate (5-25%) | Consider adding a primary antioxidant. | |
| High (>220°C) | Significant (>25%) | Reduce temperature; use a synergistic stabilizer package. | |
| Atmosphere | Inert (Nitrogen) | Low | Recommended for high-temp processing. |
| Air (Oxygen) | Elevated | Increases oxidative degradation; requires robust stabilization. | |
| pH | Neutral (pH 7) | Very Low (Hydrolysis) | Ideal condition. |
| Alkaline (pH > 8) | High (Hydrolysis) | Avoid; can cause rapid hydrolytic cleavage of ester bonds. |
Experimental Protocols
Protocol 1: Quantification of DMTDP and Degradation Products by HPLC-UV
This protocol provides a general method for monitoring the concentration of DMTDP and detecting potential degradation products in a processed polymer or formulation.
Objective: To separate and quantify DMTDP and assess the formation of degradation products.
Methodology:
-
Sample Preparation: a. Accurately weigh 100 mg of the processed material (e.g., polymer film, cosmetic cream). b. Dissolve the sample in 10 mL of a suitable solvent (e.g., Tetrahydrofuran (THF) or Chloroform). Ensure DMTDP is fully soluble. c. If the matrix is insoluble (e.g., crosslinked polymer), perform a solvent extraction via Soxhlet or sonication. d. Use a vortex mixer or sonicator to ensure complete dissolution/extraction. e. Filter the resulting solution through a 0.45 µm syringe filter (PTFE or other compatible material) into an HPLC vial.
-
Chromatographic Conditions (Typical):
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile/Water (95:5 v/v) or a gradient elution for separating multiple degradation products.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detector set at a wavelength where DMTDP absorbs (e.g., 210 nm).
-
Injection Volume: 10 µL.
-
-
Analysis: a. Prepare a calibration curve using standards of pure DMTDP at known concentrations (e.g., 10, 50, 100, 250, 500 µg/mL). b. Inject the prepared sample and standards into the HPLC system. c. Identify the DMTDP peak in the sample chromatogram by comparing its retention time to that of the standard. d. Quantify the amount of DMTDP in the sample using the calibration curve. e. Analyze the chromatogram for new peaks not present in unprocessed control samples. These may represent degradation products. For identification of these unknown peaks, further analysis by LC-MS is recommended.[11]
References
- 1. This compound | 16545-54-3 | Benchchem [benchchem.com]
- 2. Distearyl Thiodipropionate | C42H82O4S | CID 12738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. DISTEARYL THIODIPROPIONATE - Ataman Kimya [atamanchemicals.com]
- 4. EP0849314A1 - Stabilizer for food contact and medical grade PVC - Google Patents [patents.google.com]
- 5. Applications of Distearyl thiodipropionate as an Antioxidant_Chemicalbook [chemicalbook.com]
- 6. Buy this compound | 16545-54-3 [smolecule.com]
- 7. This compound | C34H66O4S | CID 85489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. 3,3'-THIODIPROPIONIC ACID DIMYRISTYL ESTER | 16545-54-3 [chemicalbook.com]
- 10. This compound, 16545-54-3 [thegoodscentscompany.com]
- 11. ijmr.net.in [ijmr.net.in]
Technical Support Center: High-Purity Dimyristyl Thiodipropionate Synthesis
Welcome to the technical support center for the synthesis of high-purity Dimyristyl thiodipropionate (DMTDP). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of DMTDP.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of DMTDP, presented in a question-and-answer format.
Q1: Why is the yield of my this compound reaction lower than expected?
A1: Low yields in the esterification of 3,3'-thiodipropionic acid with myristyl alcohol are a common issue. Several factors can contribute to this problem. Esterification is an equilibrium reaction, and its progression can be hindered by various conditions.[1]
Possible Causes & Solutions:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Increase the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spots are no longer visible.
-
-
Water Inhibition: The water produced during the reaction can shift the equilibrium back towards the reactants, limiting the yield.
-
Solution: Use a Dean-Stark apparatus or a similar setup to physically remove water as it forms.
-
-
Suboptimal Reactant Ratio: An incorrect stoichiometric ratio of reactants can result in a low yield.
-
Solution: Employ an excess of one reactant, typically the less expensive one (myristyl alcohol), to drive the equilibrium towards the product side.
-
-
Inefficient Catalysis: The catalyst may be inactive or used in insufficient quantity.
-
Solution: Ensure the catalyst (e.g., p-toluenesulfonic acid, sulfuric acid) is fresh and used at an appropriate concentration (typically 1-5 mol%).
-
Q2: My final product is contaminated with unreacted 3,3'-thiodipropionic acid. How can I remove it?
A2: Residual 3,3'-thiodipropionic acid is a common acidic impurity. Its presence can affect the purity and properties of the final product.
Solution:
A simple and effective method is to perform a basic wash during the workup phase. After the reaction is complete, dissolve the crude product in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate). Wash this organic solution with a mild basic solution, such as 5% aqueous sodium bicarbonate or sodium carbonate.[2] The acidic 3,3'-thiodipropionic acid will react to form its salt, which is soluble in the aqueous layer and can be separated and removed. Follow this with a water wash to remove any remaining base.
Q3: Analysis of my product shows the presence of monomyristyl thiodipropionate. How can I minimize its formation and remove it?
A3: The formation of the monoester is a common byproduct when a dicarboxylic acid is esterified.
Minimization Strategy:
-
Molar Ratio: Use a sufficient excess of myristyl alcohol (e.g., 2.2 equivalents or more relative to the dicarboxylic acid) to favor the formation of the diester over the monoester.
-
Reaction Time: Ensure the reaction is allowed to proceed to completion, as the monoester is an intermediate in the formation of the diester.
Removal Strategy:
-
Column Chromatography: The monoester has different polarity compared to the diester product. Purification using silica gel column chromatography can effectively separate the monomyristyl thiodipropionate from the desired this compound.[2]
-
Recrystallization: Careful selection of a recrystallization solvent can also help in separating the monoester. Since the monoester has a free carboxylic acid group, its solubility will differ from the diester.
Q4: The purified this compound appears discolored or shows signs of degradation. What could be the cause?
A4: Discoloration can be a sign of thermal degradation or oxidation of the thioether linkage. Thioethers are susceptible to oxidation, which can occur at elevated temperatures, especially in the presence of air.[1]
Prevention and Mitigation:
-
Control Reaction Temperature: Avoid excessively high reaction temperatures. While higher temperatures can increase the reaction rate, they also increase the risk of side reactions and degradation. Optimal temperatures are typically in the range of 110-140°C.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen, thereby reducing the risk of oxidation.
-
Purification: If discoloration occurs, purification by recrystallization, potentially with the addition of activated carbon to adsorb colored impurities, can yield a pure, white product.
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for this compound?
A1: The most common method is the direct Fischer esterification of 3,3'-thiodipropionic acid with two equivalents of myristyl alcohol.[3] This reaction is typically catalyzed by a strong acid such as sulfuric acid or p-toluenesulfonic acid and often involves heating to drive off the water produced.[4] An alternative is an enzymatic approach using lipases, which can be performed under milder, solvent-free conditions.[2]
Q2: What are the key parameters to control during the synthesis?
A2: The key parameters to optimize for a successful synthesis are temperature, reaction time, catalyst concentration, and the molar ratio of reactants. The removal of water is also critical for driving the reaction to completion.
| Parameter | Typical Range | Impact on Synthesis |
| Temperature | 110 - 140 °C | Affects reaction rate; too high can cause degradation. |
| Catalyst Conc. | 1-5 mol% | Insufficient catalyst leads to slow/incomplete reaction. |
| Molar Ratio | 1:2.2 (Acid:Alcohol) | Excess alcohol drives equilibrium towards the product. |
| Water Removal | Continuous | Prevents reverse reaction, increasing yield. |
Q3: Which analytical techniques are best for assessing the purity of this compound?
A3: A combination of techniques is recommended for full characterization and purity assessment.
| Technique | Purpose |
| HPLC/GC | To quantify the purity of the final product and identify impurities like monoesters or unreacted starting materials.[2] |
| NMR (¹H, ¹³C) | To confirm the chemical structure of the synthesized molecule. |
| FT-IR | To verify the presence of key functional groups (e.g., ester C=O stretch) and the absence of starting materials (e.g., acid O-H stretch). |
| Melting Point | A sharp melting point close to the literature value indicates high purity. |
Q4: What are the best methods for purifying crude this compound?
A4: The choice of purification method depends on the nature and quantity of impurities.
| Purification Method | Description | Purity Achievable |
| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to cool and crystallize. Effective for removing small amounts of impurities with different solubilities. | >95% |
| Column Chromatography | Passing the crude product through a silica gel column to separate components based on polarity.[2] | >99% |
| Basic Wash | Used during workup to remove acidic impurities like unreacted 3,3'-thiodipropionic acid.[2] | Improves purity before final purification. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
-
Reactant Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine 3,3'-thiodipropionic acid (1.0 eq), myristyl alcohol (2.2 eq), and a suitable solvent like toluene.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (0.02 eq).
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, indicating the progress of the reaction. Continue refluxing until no more water is collected or TLC analysis shows the consumption of the starting acid.
-
Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with a 5% sodium bicarbonate solution, water, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to yield high-purity this compound as a white solid.
Visualizations
The following diagrams illustrate the synthesis workflow and a troubleshooting decision tree.
Caption: A typical experimental workflow for the synthesis and purification of this compound.
Caption: A decision tree for troubleshooting low purity issues in DMTDP synthesis.
References
- 1. quora.com [quora.com]
- 2. DE102005018853A1 - Producing mid-chain saturated or unsaturated 3,3'-thiodipropionic acid dialkyl esters for use e.g. as lipophilic antioxidants or in pharmaceuticals or cosmetics, comprises solventless lipase-catalyzed esterification - Google Patents [patents.google.com]
- 3. cosmeticsinfo.org [cosmeticsinfo.org]
- 4. THIODIPROPIONIC ACID - Ataman Kimya [atamanchemicals.com]
Technical Support Center: Synthesis of Dimyristyl Thiodipropionate
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of Dimyristyl thiodipropionate (DMTDP). It is intended for researchers, scientists, and professionals in drug development and materials science.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound (DMTDP)?
A1: The most common and industrially significant method for synthesizing DMTDP is the direct acid-catalyzed esterification, also known as Fischer esterification.[1][2][3] This process involves reacting 3,3'-thiodipropionic acid with two equivalents of myristyl alcohol in the presence of an acid catalyst.[4] Alternative methods include transesterification from a more reactive ester of thiodipropionic acid.[4]
Q2: What are the most common impurities encountered during DMTDP synthesis?
A2: Potential impurities can arise from starting materials or be generated during the reaction.[4] The most common impurities include:
-
Unreacted Starting Materials: Residual 3,3'-thiodipropionic acid and myristyl alcohol.[4]
-
Monoester: Monomyristyl thiodipropionate, resulting from incomplete esterification of the dicarboxylic acid.[4]
-
Side-Reaction Products: Di-myristyl ether, formed via the acid-catalyzed self-condensation of myristyl alcohol.[1][5]
-
Degradation Products: At excessively high temperatures, thermal decomposition can occur, potentially leading to sulfur oxides and other degradation products.[6][7][8]
Q3: Which analytical techniques are recommended for purity analysis and impurity profiling of DMTDP?
A3: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) is well-suited for separating the non-volatile DMTDP from its monoester and unreacted acid. Gas Chromatography (GC) can be used to detect volatile impurities like residual myristyl alcohol or di-myristyl ether. For structural elucidation of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and GC-MS are powerful tools.[9][10][11] Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for characterizing the final product and any isolated impurities.[9][11]
Troubleshooting Guide
Problem 1: Low Yield of this compound
Potential Causes:
-
Incomplete Reaction: The esterification reaction is an equilibrium process.[2][3] Insufficient reaction time or inadequate removal of water can lead to low conversion.
-
Suboptimal Catalyst Concentration: Too little catalyst will result in a slow reaction, while too much can sometimes promote side reactions.
-
Reagent Stoichiometry: An incorrect molar ratio of myristyl alcohol to thiodipropionic acid can limit the formation of the diester.
Recommended Solutions:
-
Drive the Equilibrium: Use a Dean-Stark apparatus to azeotropically remove water as it is formed.[2] Alternatively, use a moderate excess of myristyl alcohol to shift the equilibrium towards the product.[12]
-
Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to determine the optimal reaction time. Ensure the temperature is high enough to facilitate the reaction but not so high as to cause degradation.
-
Verify Stoichiometry: Ensure that at least two moles of myristyl alcohol are used for every mole of 3,3'-thiodipropionic acid. A slight excess of the alcohol is often beneficial.
Problem 2: High Levels of Monoester Impurity
Potential Cause:
-
Insufficient Reaction Time or Temperature: The conversion of the monoester to the diester is the second, and often slower, step of the reaction. The reaction may be stopped prematurely.
Recommended Solutions:
-
Increase Reaction Time: Continue the reaction, monitoring for the disappearance of the monoester spot/peak by TLC or HPLC.
-
Increase Temperature: Cautiously increase the reaction temperature to improve the rate of the second esterification. Be mindful of the potential for side reactions at higher temperatures.
-
Purification: If the reaction cannot be driven to completion, the monoester can be removed during the work-up. Being more polar than the diester, it can often be separated by column chromatography or removed by a basic wash, as the free carboxylic acid group will be deprotonated and become water-soluble.
Problem 3: Presence of Di-Myristyl Ether
Potential Cause:
-
Excessively High Temperature or Acid Concentration: The acid-catalyzed dehydration of myristyl alcohol to form di-myristyl ether is a known side reaction that becomes more significant at higher temperatures.[5][13]
Recommended Solutions:
-
Lower Reaction Temperature: Operate at the lowest temperature that allows for a reasonable reaction rate.
-
Optimize Catalyst Loading: Use the minimum effective amount of acid catalyst. Consider using a milder catalyst, such as p-toluenesulfonic acid, instead of sulfuric acid.
-
Purification: Di-myristyl ether is non-polar and can be challenging to separate from the DMTDP product by simple recrystallization. Flash chromatography may be required for its removal.
Problem 4: Product Discoloration (Yellow or Brown Tint)
Potential Causes:
-
Thermal Degradation: Overheating the reaction mixture can cause the decomposition of thiodipropionic acid or the final product, which contains a sulfur atom susceptible to oxidation.[4][7]
-
Oxidation: The thioether linkage in DMTDP can be oxidized, especially at high temperatures in the presence of air.[4]
Recommended Solutions:
-
Strict Temperature Control: Maintain a consistent and appropriate reaction temperature. Avoid localized overheating.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Purification: Discoloration can often be removed by recrystallization, sometimes with the addition of activated charcoal.
Data Presentation
Table 1: Illustrative Reaction Conditions and Their Impact on Purity (Note: Data are representative and intended for illustrative purposes.)
| Parameter | Condition A | Condition B | Condition C |
| Catalyst | Sulfuric Acid (H₂SO₄) | p-Toluenesulfonic Acid (p-TSA) | Hafnium(IV) Chloride |
| Temperature | 140°C | 120°C | 120°C |
| Time (hours) | 6 | 12 | 10 |
| DMTDP Yield (%) | 85% | 92% | 95% |
| Monoester (%) | ~5% | ~2% | <1% |
| Di-Myristyl Ether (%) | ~8% | ~3% | ~2% |
| Other Impurities (%) | ~2% | ~3% | ~2% |
Table 2: Summary of Potential Impurities and Their Origins
| Impurity | Chemical Name | Likely Origin |
| Starting Material | 3,3'-Thiodipropionic Acid | Unreacted starting material |
| Starting Material | Myristyl Alcohol | Unreacted starting material |
| Intermediate | Monomyristyl thiodipropionate | Incomplete reaction |
| Side Product | Di-myristyl ether | Acid-catalyzed dehydration of myristyl alcohol |
| Degradation Product | Sulfur Oxides, Char | Thermal decomposition at excessive temperatures[6][8] |
Experimental Protocols
(Note: These are representative protocols and should be adapted and optimized for specific laboratory conditions.)
Protocol 1: Synthesis of this compound
-
Setup: Equip a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.
-
Reagents: To the flask, add 3,3'-thiodipropionic acid (1.0 eq), myristyl alcohol (2.1 eq), p-toluenesulfonic acid (0.05 eq), and toluene (approx. 2 mL per gram of acid).
-
Reaction: Heat the mixture to reflux (approx. 120-130°C). Water will begin to collect in the Dean-Stark trap.
-
Monitoring: Continue refluxing until no more water is collected (typically 8-12 hours). Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).
-
Cooling: Once the reaction is complete, allow the mixture to cool to room temperature.
Protocol 2: Purification by Neutralization and Recrystallization
-
Dilution: Dilute the cooled reaction mixture with a larger volume of ethyl acetate.
-
Washing: Transfer the mixture to a separatory funnel. Wash sequentially with:
-
A saturated sodium bicarbonate solution (to remove the acid catalyst and any unreacted thiodipropionic acid).
-
Water.
-
Brine.
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Recrystallization: Recrystallize the resulting crude solid from a suitable solvent, such as ethanol or isopropanol, to yield pure DMTDP as a white solid.
Visualizations
Caption: Main synthesis pathway for this compound.
Caption: Key side reactions in DMTDP synthesis.
Caption: Troubleshooting workflow for DMTDP synthesis issues.
References
- 1. research.rug.nl [research.rug.nl]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. This compound | 16545-54-3 | Benchchem [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Distearyl Thiodipropionate | C42H82O4S | CID 12738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3,3'-Thiodipropionic acid(111-17-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. rroij.com [rroij.com]
- 10. biomedres.us [biomedres.us]
- 11. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. m.youtube.com [m.youtube.com]
"Incompatibility of Dimyristyl thiodipropionate with other additives"
Welcome to the technical support center for Dimyristyl thiodipropionate (DMTDP). This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and troubleshooting advice for experiments involving DMTDP.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DMTDP) and what is its primary function?
This compound is a diester derivative of thiodipropionic acid.[1] Its primary function is as an antioxidant, where it prevents or slows down the deterioration of products by inhibiting oxidation reactions.[1][2] It is commonly used in cosmetics, personal care products, and to stabilize polymers.[1][3]
Q2: How does DMTDP exert its antioxidant effect?
DMTDP acts as a secondary antioxidant. Its thioether sulfur atom is susceptible to oxidation by reactive oxygen species (ROS), such as hydroperoxides.[3] By reacting with and neutralizing these species, DMTDP prevents them from causing further degradation to the product.[3] This is particularly effective in preventing oxidative rancidity in lipid-rich formulations.[3]
Q3: Is DMTDP compatible with other antioxidants?
Yes, DMTDP is often used synergistically with primary antioxidants, such as phenolic antioxidants.[2] While primary antioxidants scavenge free radicals, DMTDP decomposes hydroperoxides into stable, non-radical products.[3] This combined action provides enhanced stability, especially in applications requiring long-term heat aging.[3]
Q4: What are the solubility characteristics of DMTDP?
DMTDP is highly soluble in nonpolar solvents and is compatible with lipid-rich environments due to its long hydrocarbon chains (myristyl groups).[3] It is generally insoluble in water.[2]
Q5: Are there any known safety concerns with DMTDP?
The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that this compound is safe for use in cosmetic ingredients when formulated to be non-irritating.[4]
Troubleshooting Guide
This section addresses specific issues that researchers may encounter during formulation and experimentation with DMTDP.
| Problem | Potential Cause | Troubleshooting Steps |
| Phase Separation or Cloudiness in Formulation | Incompatibility with Polar Solvents: DMTDP is lipophilic and has poor solubility in highly polar systems. | 1. Solvent System Modification: Gradually increase the proportion of a co-solvent with intermediate polarity that is miscible with both the formulation base and DMTDP. 2. Emulsification: If working with an aqueous base, utilize a suitable emulsifier to create a stable emulsion. 3. Solubility Testing: Conduct pre-formulation solubility studies to determine the optimal solvent system for your desired concentration of DMTDP. |
| Reduced Antioxidant Efficacy Over Time | Interaction with Strong Oxidizing Agents: The thioether linkage in DMTDP can be oxidized by strong oxidizing agents, leading to a loss of its antioxidant capacity. | 1. Formulation Review: Identify and remove any strong oxidizing agents from the formulation. 2. Protective Packaging: Store the formulation in airtight and light-protective packaging to prevent exposure to atmospheric oxygen and UV radiation, which can generate reactive species. 3. Synergistic Antioxidants: Incorporate a primary antioxidant (e.g., a phenolic antioxidant) to provide initial protection and preserve the function of DMTDP. |
| Changes in pH of the Formulation | Hydrolysis of Ester Groups: In strongly acidic or alkaline conditions, the ester linkages in DMTDP can undergo hydrolysis, leading to the formation of myristyl alcohol and thiodipropionic acid. This can alter the pH of the formulation. | 1. pH Adjustment: Buffer the formulation to a neutral or slightly acidic pH to minimize hydrolysis. 2. Stability Study: Conduct a pH stability study to determine the optimal pH range for your formulation containing DMTDP. |
| Unexpected Color Change | Formation of Chromophores: The oxidation of the sulfur atom in DMTDP or its interaction with metal ions could potentially lead to the formation of colored byproducts. | 1. Chelating Agents: Add a chelating agent (e.g., EDTA) to the formulation to sequester any trace metal ions that could catalyze oxidation reactions. 2. Purity of Raw Materials: Ensure the purity of DMTDP and other formulation components to avoid contaminants that may contribute to color changes.[3] |
Experimental Protocols
Protocol 1: Assessment of DMTDP Solubility in a New Formulation
Objective: To determine the solubility of DMTDP in a novel solvent system or formulation base.
Methodology:
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Prepare a series of vials with a fixed volume of the formulation base.
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Incrementally add known amounts of DMTDP to each vial.
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After each addition, securely cap the vial and agitate it at a controlled temperature for a predetermined time (e.g., 24 hours).
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Visually inspect each vial for undissolved particles or cloudiness.
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The highest concentration of DMTDP that results in a clear, single-phase solution is considered its solubility under those conditions.
Protocol 2: Compatibility Testing with a New Additive
Objective: To evaluate the physical and chemical compatibility of DMTDP with a new additive in a formulation.
Methodology:
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Prepare three samples:
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Sample A: Formulation base with DMTDP.
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Sample B: Formulation base with the new additive.
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Sample C: Formulation base with both DMTDP and the new additive.
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Store the samples under controlled conditions (e.g., specified temperature and light exposure).
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At regular intervals (e.g., 24 hours, 1 week, 1 month), visually inspect the samples for any signs of incompatibility, such as:
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Phase separation
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Precipitation
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Color change
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Change in viscosity
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Perform analytical testing (e.g., HPLC) to quantify the concentration of DMTDP and the new additive over time to assess for any chemical degradation.
Visual Guides
Caption: Troubleshooting workflow for DMTDP formulation instability.
Caption: Synergistic mechanism of primary and secondary antioxidants.
References
"Addressing discoloration issues with Dimyristyl thiodipropionate"
Technical Support Center: Dimyristyl Thiodipropionate
Welcome to the technical support center for this compound (DMTDP). This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimentation, with a specific focus on discoloration.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting discoloration issues that may arise in formulations containing this compound.
Question 1: My formulation containing this compound has developed an off-color (e.g., yellow, pink, or brown). What are the potential causes?
Discoloration in a formulation can be a complex issue with multiple potential sources. While this compound itself is a non-discoloring antioxidant, its presence can influence the overall stability of the formulation.[1] The color change you are observing could be due to one or more of the following factors:
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Oxidation of Formulation Ingredients: Many cosmetic and pharmaceutical ingredients are susceptible to oxidation when exposed to air, light, or heat, which can lead to the formation of colored byproducts.[2]
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Interaction with Other Ingredients: Chemical incompatibilities between ingredients in your formulation can result in colored compounds.
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Degradation of Other Antioxidants: If you are using DMTDP in conjunction with primary antioxidants, such as phenolic antioxidants, the discoloration may be due to the degradation of the primary antioxidant. Phenolic antioxidants can form colored quinone-like structures upon oxidation.
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Environmental Factors: Exposure to UV light, high temperatures, and oxygen can accelerate degradation pathways that lead to discoloration.[3]
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pH Shifts: Changes in the pH of the formulation can affect the stability of certain ingredients, leading to color changes.
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Impurities: The presence of trace impurities in any of the raw materials, including DMTDP, could potentially contribute to discoloration.[4]
Question 2: How can I systematically investigate the cause of discoloration in my experiment?
A stepwise approach is crucial to pinpointing the root cause of the discoloration. The following experimental workflow is recommended:
Experimental Workflow for Investigating Discoloration
References
Technical Support Center: Dimyristyl Thiodipropionate (DMTDP) in Polymers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the long-term stability of Dimyristyl thiodipropionate (DMTDP) when used as an antioxidant in polymer formulations.
Troubleshooting Guides
Issue 1: Premature Degradation of the Polymer Despite the Presence of DMTDP
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Question: My polymer (e.g., PP, PE) is showing signs of degradation (e.g., brittleness, reduced tensile strength) much earlier than expected, even though it contains DMTDP. What could be the cause?
Answer: Premature degradation can stem from several factors related to the stability and effectiveness of the DMTDP antioxidant system:
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Depletion of Primary Antioxidant: DMTDP is a secondary antioxidant (a hydroperoxide decomposer) and works synergistically with a primary antioxidant (a radical scavenger), typically a hindered phenol.[1] If the primary antioxidant is depleted, DMTDP alone cannot effectively inhibit the initial stages of oxidation.
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High Service Temperatures: Thioethers like DMTDP are most effective for long-term heat aging applications.[1] However, extremely high temperatures can accelerate the degradation of the polymer beyond the capacity of the antioxidant system.
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UV Exposure: Without adequate UV stabilizers, UV radiation can directly break down the polymer chains and can also accelerate the depletion of the antioxidant package.
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Hydrolysis of DMTDP: In the presence of moisture, especially at elevated temperatures, the ester linkages in DMTDP can hydrolyze. This process can lead to the formation of acidic byproducts.[2]
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Migration and Leaching: DMTDP, like other additives, can migrate to the surface of the polymer and be lost to the environment over time, reducing its concentration within the polymer matrix.
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Issue 2: Discoloration (Yellowing or "Pinking") of the Polymer
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Question: My polymer formulation containing DMTDP and a phenolic antioxidant is exhibiting a yellow or pinkish tint after processing or aging. What is causing this discoloration?
Answer: Discoloration, particularly "pinking," is a known phenomenon in polyolefins stabilized with phenolic antioxidants.[3]
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Over-oxidation of Phenolic Antioxidant: The primary cause is often the over-oxidation of the phenolic antioxidant, leading to the formation of colored species like quinones.[3] This can be triggered by excessive heat history during processing or exposure to certain environmental factors.
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Interaction with Other Additives: The presence of alkaline additives, such as some Hindered Amine Light Stabilizers (HALS), can promote the formation of these colored quinone compounds.[3]
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Presence of Impurities: Impurities like titanium dioxide (in white pigments) or traces of iron can catalyze the over-oxidation of the phenolic antioxidant.[3]
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Environmental Factors: Exposure to nitrogen oxides (NOx) from sources like gas heaters or vehicle exhaust can also contribute to the "gas fading" or pinking of materials containing phenolic antioxidants.[3]
While DMTDP itself is not the primary cause of discoloration, its degradation into acidic species could potentially alter the chemical environment within the polymer and influence the degradation pathways of the phenolic antioxidant.
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Frequently Asked Questions (FAQs)
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Q1: What is the primary function of this compound (DMTDP) in polymers?
A1: DMTDP is a secondary antioxidant, also known as a hydroperoxide decomposer or a thiosynergist.[1] Its main role is to break down hydroperoxides, which are formed during the oxidation of the polymer, into stable, non-radical products. This action prevents the chain scission and crosslinking reactions that lead to the degradation of the polymer's physical properties.[1]
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Q2: Why is DMTDP typically used in combination with other antioxidants?
A2: DMTDP is most effective when used in synergy with a primary antioxidant, such as a hindered phenol. The primary antioxidant scavenges free radicals to inhibit the initiation of the oxidation process, while DMTDP decomposes the hydroperoxides that are formed, thus breaking the degradation cycle. This synergistic combination provides enhanced long-term thermal stability compared to using either antioxidant alone.[4][5]
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Q3: What are the typical degradation products of DMTDP?
A3: The thioether in DMTDP is oxidized to various sulfur-containing species, including sulfenic and sulfonic acids, as it decomposes hydroperoxides into alcohols.[2] The ester linkages are also susceptible to hydrolysis, which would yield thiodipropionic acid and myristyl alcohol.
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Q4: Can the degradation of DMTDP itself cause problems?
A4: Yes. The formation of acidic degradation products from DMTDP can have antagonistic effects with certain other additives. For example, these acidic species can react with and neutralize basic Hindered Amine Light Stabilizers (HALS), reducing their effectiveness in providing UV protection.
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Q5: How can I monitor the stability and concentration of DMTDP in my polymer?
A5: Several analytical techniques can be employed:
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Oxidation Induction Time (OIT): This is a common method to assess the overall oxidative stability of the polymer. A decrease in OIT over time indicates the depletion of the antioxidant system.
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Fourier Transform Infrared Spectroscopy (FTIR): FTIR can be used to monitor the formation of carbonyl groups in the polymer, which is an indicator of oxidation. It can also potentially be used to track the loss of the ester groups in DMTDP.[1]
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High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS): These chromatographic techniques can be used for the quantitative analysis of DMTDP and its degradation products after extraction from the polymer matrix.[6]
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Data Presentation
Table 1: Synergistic Effect of Phenolic Antioxidant and Thioester on Long-Term Thermal Stability of Polypropylene at 150°C
| Phenolic Antioxidant (S1010) : Thioester (DSTDP/DLTDP) Ratio | Long-Term Thermal Stability (LTTS) Performance |
| 100 : 0 | Moderate |
| 80 : 20 | Good |
| 50 : 50 | Very Good |
| 20 : 80 | Excellent |
| 0 : 100 | Poor |
Source: Adapted from a study on high-temperature stabilization of polypropylene.[1] Note: DSTDP (distearyl-3,3'-thiodipropionate) and DLTDP (didodecyl-3,3'-thiodipropionate) are structurally similar to DMTDP, and their performance trends are considered indicative.
Experimental Protocols
1. Determination of Oxidation Induction Time (OIT) by Differential Scanning Calorimetry (DSC)
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Objective: To assess the remaining oxidative stability of the polymer stabilized with DMTDP.
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Methodology:
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A small sample (5-10 mg) of the polymer is placed in an open aluminum pan.
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The sample is heated in the DSC instrument under a nitrogen atmosphere to a temperature above the polymer's melting point (e.g., 200°C for polypropylene).
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Once the temperature has stabilized, the atmosphere is switched from nitrogen to oxygen at a constant flow rate.
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The time from the introduction of oxygen until the onset of the exothermic oxidation peak is measured. This time is the OIT.
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A shorter OIT value compared to the initial, unaged material indicates depletion of the antioxidant.
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2. Quantification of DMTDP by Solvent Extraction and Gas Chromatography-Mass Spectrometry (GC-MS)
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Objective: To determine the concentration of DMTDP remaining in the polymer matrix.
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Methodology:
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Extraction: A known weight of the polymer sample is subjected to Soxhlet extraction for several hours using a suitable solvent (e.g., dichloromethane) to extract the DMTDP.[6]
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Sample Preparation: The extract is then concentrated and, if necessary, derivatized to improve its volatility for GC analysis. An internal standard is added for accurate quantification.
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GC-MS Analysis: The prepared sample is injected into a GC-MS system. The gas chromatograph separates the components of the extract, and the mass spectrometer identifies and quantifies DMTDP based on its specific mass-to-charge ratio.[6]
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Mandatory Visualization
Caption: Experimental workflow for assessing DMTDP stability in polymers.
Caption: Simplified degradation pathway of DMTDP in a polymer matrix.
Caption: Troubleshooting logic for DMTDP-related polymer stability issues.
References
"Troubleshooting guide for Dimyristyl thiodipropionate analysis"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Dimyristyl thiodipropionate (DMTDP).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound.
Question: I am seeing poor peak shape (tailing or fronting) in my HPLC analysis of DMTDP. What are the possible causes and solutions?
Answer:
Poor peak shape in HPLC analysis of DMTDP, a lipophilic compound, can arise from several factors. Here's a systematic approach to troubleshooting:
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Column Choice and Condition:
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Issue: DMTDP, being a non-polar molecule, requires a suitable reversed-phase column. An old or contaminated column can lead to peak tailing.
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Solution: Ensure you are using a C18 or C8 column. If the column is old, or if you suspect contamination from previous analyses, flush it with a strong solvent like isopropanol or a gradient of acetonitrile and water. If the problem persists, consider replacing the column.
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Mobile Phase Composition:
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Issue: An inappropriate mobile phase can lead to poor peak shape. For a lipophilic compound like DMTDP, a mobile phase with insufficient organic solvent will result in long retention times and broad peaks.
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Solution: A common mobile phase for DMTDP analysis is a mixture of acetonitrile and water. An isocratic mobile phase of 80:20 (v/v) acetonitrile to water is a good starting point.[1] You can try increasing the proportion of acetonitrile to decrease retention and sharpen the peak.
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Sample Solvent:
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Issue: Injecting the sample in a solvent much stronger than the mobile phase can cause peak fronting. Conversely, a solvent that is too weak may lead to peak tailing.
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Solution: Ideally, dissolve your sample in the mobile phase itself. If solubility is an issue, use a solvent with a similar or slightly weaker elution strength than the mobile phase.
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-
pH of the Mobile Phase:
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Issue: While DMTDP is not ionizable, the pH of the mobile phase can affect the silica support of the column, leading to interactions that can cause peak tailing.
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Solution: Maintaining a slightly acidic pH (e.g., by adding 0.1% formic acid or phosphoric acid to the mobile phase) can help to suppress the ionization of silanol groups on the silica packing, reducing peak tailing.[1]
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Question: My GC-MS analysis of DMTDP is showing low sensitivity or no peak at all. What should I check?
Answer:
Low sensitivity in GC-MS analysis of DMTDP can be due to issues with the sample introduction, chromatography, or detection.
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Inlet Temperature:
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Issue: DMTDP is a relatively large molecule with a high boiling point. If the inlet temperature is too low, it may not vaporize completely, leading to poor transfer to the column.
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Solution: Ensure the inlet temperature is sufficiently high to ensure complete and rapid vaporization of DMTDP. A temperature of around 280-300°C is a reasonable starting point.
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-
Column Choice and Temperature Program:
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Issue: A non-polar column is suitable for DMTDP. An inadequate temperature program can lead to very broad peaks or the compound not eluting at all.
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Solution: A DB-5ms or similar non-polar capillary column is appropriate.[1] The temperature program should have a final temperature high enough to ensure elution of DMTDP. A final temperature of around 300-320°C is often necessary for high molecular weight additives.
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Mass Spectrometer Parameters:
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Issue: Incorrect mass spectrometer settings will result in poor detection.
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Solution: For targeted analysis, operate the mass spectrometer in Selected Ion Monitoring (SIM) mode. The molecular ion of DMTDP (m/z 571.0) is a good target for quantification.[1] Also, check the ionization source for cleanliness and ensure the detector is functioning correctly.
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Question: I am experiencing significant matrix effects when analyzing DMTDP in a cosmetic cream. How can I mitigate this?
Answer:
Cosmetic creams are complex matrices that can cause significant ion suppression or enhancement in mass spectrometry, and can also interfere with UV detection in HPLC.
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Sample Preparation:
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Issue: Direct injection of a diluted cream will introduce a large amount of interfering substances.
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Solution: A robust sample preparation procedure is crucial. Solid-phase extraction (SPE) is a highly effective technique for cleaning up cosmetic samples. A C18 SPE cartridge can be used to retain the lipophilic DMTDP while allowing more polar matrix components to be washed away. Elution with a strong organic solvent like acetonitrile or methanol will then recover the DMTDP.
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-
Chromatographic Separation:
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Issue: Even with good sample preparation, some matrix components may co-elute with DMTDP.
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Solution: Optimize your HPLC or GC method to achieve good resolution between DMTDP and any remaining matrix components. This may involve adjusting the mobile phase gradient in HPLC or the temperature program in GC.
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Use of an Internal Standard:
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Issue: Matrix effects can lead to inaccurate quantification.
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Solution: The use of a suitable internal standard can help to compensate for matrix effects. An ideal internal standard would be a structurally similar compound that is not present in the sample, such as a deuterated analog of DMTDP or another thiodipropionate ester with a different alkyl chain length.
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Frequently Asked Questions (FAQs)
What are the most common analytical techniques for this compound analysis?
The most common analytical techniques for the determination of this compound are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).[1]
What type of HPLC column is recommended for DMTDP analysis?
A reversed-phase C18 column is typically used for the analysis of DMTDP.[1] A common dimension is 250 mm x 4.6 mm with 5 µm particles.[1]
What is a typical mobile phase for HPLC analysis of DMTDP?
A common mobile phase is a mixture of acetonitrile and water, often in an 80:20 (v/v) ratio under isocratic conditions.[1]
At what wavelength should I set my UV detector for DMTDP analysis?
The UV detector should be set to 210 nm for the detection of DMTDP.[1]
What type of GC column is suitable for DMTDP analysis?
A non-polar capillary column, such as a DB-5ms, is recommended for the GC analysis of DMTDP.[1]
What is the expected molecular ion for DMTDP in mass spectrometry?
The expected molecular ion (M+) for this compound has a mass-to-charge ratio (m/z) of 571.0.[1]
How can I extract DMTDP from a polymer matrix?
Soxhlet extraction is a well-established method for extracting additives like DMTDP from polymer matrices. Dichloromethane is a commonly used solvent for this purpose.[1]
Quantitative Data Summary
Table 1: Typical Analytical Parameters for this compound Analysis
| Parameter | HPLC-UV | GC-MS |
| Column | C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm)[1] | Non-polar capillary (e.g., DB-5ms)[1] |
| Mobile Phase/Carrier Gas | Acetonitrile/Water (e.g., 80:20 v/v)[1] | Helium |
| Detection | UV at 210 nm[1] | Mass Spectrometry (SIM mode)[1] |
| Target Ion (for MS) | N/A | m/z 571.0[1] |
| Typical Retention Time | ~12.3 minutes[1] | Varies with temperature program |
| Reported Detection Limit | Not specified in search results | As low as 0.1 ppm in complex matrices[1] |
Table 2: Comparison of Analytical Methods for Antioxidant Analysis
| Feature | HPLC-UV | GC-MS |
| Selectivity | Moderate | High (with MS detection) |
| Sensitivity | Generally lower than GC-MS (SIM) | High, especially in SIM mode |
| Compound Volatility | Not a limiting factor | Requires volatile or semi-volatile compounds |
| Sample Throughput | Can be high with modern UPLC systems | Can be slower due to longer run times |
| Cost | Generally lower initial and running costs | Higher initial and maintenance costs |
| Matrix Effect Susceptibility | Can be affected by co-eluting UV-absorbing compounds | Susceptible to ion suppression/enhancement |
Experimental Protocols
Protocol 1: Extraction of this compound from a Cosmetic Cream using Solid-Phase Extraction (SPE)
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Sample Preparation: Accurately weigh approximately 1 gram of the cosmetic cream into a 50 mL beaker.
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Dispersion: Add 10 mL of a suitable organic solvent (e.g., a mixture of hexane and isopropanol, 1:1 v/v) to the beaker. Heat gently on a hot plate at around 40-50°C and stir until the cream is fully dispersed.
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SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg sorbent mass) by passing 5 mL of methanol followed by 5 mL of the hexane/isopropanol mixture through the cartridge. Do not allow the cartridge to go dry.
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Sample Loading: Load the dispersed cream sample onto the conditioned SPE cartridge.
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Washing: Wash the cartridge with 10 mL of a weak solvent mixture (e.g., methanol/water, 20:80 v/v) to remove polar interferences.
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Elution: Elute the DMTDP from the cartridge with 10 mL of a strong organic solvent, such as acetonitrile or methanol, into a clean collection tube.
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Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the HPLC mobile phase or a suitable solvent for GC-MS analysis.
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Analysis: The sample is now ready for injection into the HPLC or GC-MS system.
Protocol 2: Extraction of this compound from a Polyethylene Matrix using Soxhlet Extraction
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Sample Preparation: Cut the polyethylene sample into small pieces (e.g., approximately 2x2 mm) to increase the surface area for extraction. Accurately weigh about 5 grams of the polymer into a Soxhlet extraction thimble.
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Soxhlet Apparatus Setup: Place the thimble into the Soxhlet extractor. Add 200 mL of dichloromethane to a round-bottom flask and connect it to the Soxhlet extractor and a condenser.
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Extraction: Heat the dichloromethane to its boiling point and allow the extraction to proceed for at least 6-8 hours. The solvent will continuously cycle through the polymer sample, extracting the DMTDP.
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Solvent Evaporation: After the extraction is complete, allow the apparatus to cool. Remove the round-bottom flask and evaporate the dichloromethane using a rotary evaporator to a volume of approximately 5 mL.
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Final Preparation: Transfer the concentrated extract to a smaller vial and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 5 mL) of a suitable solvent for analysis.
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Analysis: The sample is now ready for injection into the HPLC or GC-MS system.
Visualizations
Caption: General analytical workflow for the analysis of this compound.
Caption: Troubleshooting decision tree for common HPLC issues in DMTDP analysis.
References
Technical Support Center: Enhancing the Synergistic Effect of Dimyristyl Thiodipropionate with Primary Antioxidants
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for investigating and enhancing the synergistic antioxidant effect of Dimyristyl thiodipropionate (DMTDP) with primary antioxidants.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DMTDP) and how does it function as an antioxidant?
A1: this compound (DMTDP) is a secondary, or hydroperoxide-decomposing, antioxidant.[1] Unlike primary antioxidants that scavenge free radicals directly, DMTDP works by converting hydroperoxides (ROOH), which are products of oxidation, into stable, non-radical products.[1] This action prevents the propagation of the auto-oxidation chain reaction, which is a key factor in the degradation of various materials, including polymers and lipids in pharmaceutical formulations.
Q2: What is antioxidant synergy and why is it important?
A2: Antioxidant synergy occurs when the combined effect of two or more antioxidants is greater than the sum of their individual effects.[2][3] This is a crucial concept in formulation science as it can lead to enhanced protection against oxidative degradation at lower total antioxidant concentrations. Utilizing synergistic combinations can also minimize potential side effects associated with high concentrations of single antioxidants and may provide broader-spectrum protection against different types of oxidative stress.[4]
Q3: Which primary antioxidants are typically used in combination with DMTDP?
A3: DMTDP is often used in conjunction with primary radical-scavenging antioxidants. The most common classes include hindered phenolic antioxidants, such as Irganox 1010 and Butylated Hydroxytoluene (BHT), as well as natural antioxidants like Vitamin E (α-tocopherol).[5] These primary antioxidants donate a hydrogen atom to neutralize free radicals, and the resulting phenoxyl radical can then be regenerated by the thioester, creating a synergistic cycle.[5][6]
Q4: What is the proposed mechanism for the synergistic effect between DMTDP and a primary phenolic antioxidant?
A4: The primary mechanism involves the regeneration of the phenolic antioxidant by the thioester. The phenolic antioxidant (ArOH) neutralizes a free radical (R•) by donating a hydrogen atom, becoming a phenoxyl radical (ArO•). DMTDP or its derivatives can then reduce this phenoxyl radical back to its active phenolic form, thus regenerating the primary antioxidant and allowing it to scavenge more free radicals.[5][6] This cyclical process enhances the overall antioxidant efficacy of the system.
Q5: How can I quantitatively measure the synergistic effect between DMTDP and a primary antioxidant?
A5: The Combination Index (CI) method, based on the Chou-Talalay median-effect principle, is a widely accepted method for quantifying synergy.[3][7][8] A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[7][8] This method requires determining the dose-effect relationship for each antioxidant individually and in combination.
Troubleshooting Guides
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or non-reproducible results in antioxidant assays (e.g., DPPH, ABTS). | 1. Poor solubility of DMTDP: DMTDP is highly lipophilic and may not be fully dissolved in the aqueous or alcoholic media typically used for these assays.[9][10] 2. Reaction kinetics: As a secondary antioxidant, DMTDP's reaction with radical species may be slower compared to primary antioxidants.[11] 3. Solvent effects: The choice of solvent can influence the reaction mechanism and kinetics.[9] | 1. Use a co-solvent system (e.g., methanol/isopropanol) or a solvent like ethyl acetate to ensure complete dissolution of DMTDP.[9] Prepare stock solutions in an appropriate organic solvent before diluting into the assay medium. 2. Increase the incubation time for the assay to allow the reaction to reach completion. Monitor the absorbance at several time points to establish the reaction kinetics. 3. Standardize the solvent system across all experiments. If comparing with literature data, ensure the solvent systems are comparable. |
| Difficulty in observing a clear synergistic effect. | 1. Incorrect ratio of DMTDP to primary antioxidant: Synergy is often dependent on the specific ratio of the combined antioxidants.[2] 2. Inappropriate assay: Assays like DPPH and ABTS primarily measure radical scavenging activity, which is the strength of the primary antioxidant. The contribution of a secondary antioxidant like DMTDP may be less apparent. 3. Concentration range is too high or too low: Synergistic effects may only be evident within a specific concentration range. | 1. Perform experiments with a range of fixed-ratio combinations (e.g., 1:1, 1:2, 2:1) or use an isobologram analysis to test various concentration combinations. 2. Complement radical scavenging assays with methods that measure the inhibition of oxidation over time, such as an Oxidation Induction Time (OIT) test or a lipid peroxidation assay.[12][13] 3. Conduct dose-response experiments for each antioxidant individually to determine their respective EC50 values. Base the concentrations for the synergy studies around these values. |
| Precipitation of DMTDP in the final formulation. | 1. Exceeding the solubility limit: The concentration of DMTDP may be too high for the chosen solvent or formulation base. 2. Temperature effects: Solubility of DMTDP can be temperature-dependent. | 1. Determine the solubility of DMTDP in the specific formulation vehicle at the intended storage temperature. 2. If the formulation will be stored at lower temperatures, ensure that the concentration of DMTDP remains below its solubility limit at that temperature. Consider the use of a co-solvent or emulsifier if necessary. |
| Interference with other formulation components. | 1. Chemical incompatibility: The sulfur group in DMTDP could potentially interact with other components in the formulation. | 1. Conduct compatibility studies with all formulation excipients. Store the complete formulation under accelerated stability conditions and analyze for the appearance of any new degradation products. |
Quantitative Data Summary
The following tables present illustrative data for the synergistic effect between a secondary thioester antioxidant and a primary phenolic antioxidant. The data is based on typical results observed in antioxidant assays and is intended for educational purposes.
Table 1: Radical Scavenging Activity (DPPH Assay)
| Antioxidant/Combination | Concentration (µg/mL) | % Inhibition | EC50 (µg/mL) |
| DMTDP | 100 | 15% | >200 |
| 200 | 25% | ||
| Phenolic Antioxidant (e.g., BHT) | 10 | 48% | 10.5 |
| 20 | 85% | ||
| DMTDP + BHT (1:1 ratio) | 5 (2.5 + 2.5) | 52% | 4.8 |
| 10 (5 + 5) | 88% |
EC50: The concentration of antioxidant required to scavenge 50% of the DPPH radicals.
Table 2: Oxidation Induction Time (OIT) of a Polymer Formulation
| Formulation | Antioxidant Concentration (wt%) | OIT at 200°C (minutes) |
| Control (Unstabilized) | 0 | 3 |
| DMTDP | 0.1 | 15 |
| Phenolic Antioxidant (e.g., Irganox 1010) | 0.1 | 25 |
| DMTDP + Irganox 1010 (1:1 ratio) | 0.1 (0.05 + 0.05) | 55 |
OIT: A measure of the thermal-oxidative stability of a material.
Experimental Protocols
Protocol 1: Determination of Synergistic Radical Scavenging Activity using the DPPH Assay
Objective: To quantify the synergistic effect of DMTDP and a primary phenolic antioxidant (e.g., BHT, Vitamin E) using the DPPH radical scavenging assay and the Combination Index (CI) method.
Materials:
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This compound (DMTDP)
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Primary antioxidant (e.g., BHT, Vitamin E)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (or other suitable solvent system like ethyl acetate)
-
96-well microplate reader
-
Microplates
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of DMTDP in a suitable organic solvent (e.g., ethyl acetate).
-
Prepare a 1 mg/mL stock solution of the primary antioxidant in the same solvent.
-
Prepare a ~0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
-
Dose-Response Curves for Individual Antioxidants:
-
Prepare a series of dilutions for DMTDP and the primary antioxidant separately.
-
In a 96-well plate, add a fixed volume of each dilution to the wells.
-
Add the DPPH solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for 30-60 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH inhibition for each concentration.
-
Plot the % inhibition versus concentration and determine the EC50 value for each antioxidant.
-
-
Dose-Response Curve for the Combination:
-
Prepare a series of dilutions of a fixed-ratio combination of DMTDP and the primary antioxidant (e.g., a 1:1 ratio).
-
Repeat steps 2.2 to 2.5 for the combination.
-
Determine the EC50 value for the combination.
-
-
Calculation of the Combination Index (CI):
-
Use the Chou-Talalay method to calculate the CI. The formula is: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (D)₁ and (D)₂ are the concentrations of DMTDP and the primary antioxidant in the combination that produce a certain effect (e.g., 50% inhibition), and (Dx)₁ and (Dx)₂ are the concentrations of the individual antioxidants that produce the same effect.
-
A CI < 1 indicates synergy.
-
Protocol 2: Evaluation of Oxidative Stability using Oxidation Induction Time (OIT)
Objective: To assess the synergistic effect of DMTDP and a primary phenolic antioxidant in preventing the thermal-oxidative degradation of a polymer matrix.
Materials:
-
Polymer resin (e.g., polypropylene)
-
DMTDP
-
Primary phenolic antioxidant (e.g., Irganox 1010)
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans
-
Nitrogen and Oxygen gas supplies
Methodology:
-
Sample Preparation:
-
Prepare blends of the polymer with the antioxidants at specified concentrations (e.g., 0.1% total antioxidant). This includes the polymer with DMTDP alone, the primary antioxidant alone, and their combination. A control sample with no antioxidant should also be prepared.
-
Ensure homogeneous mixing of the antioxidants into the polymer, for example, by melt blending.
-
-
DSC Analysis:
-
Accurately weigh a small amount (5-10 mg) of the polymer blend into an aluminum DSC pan.
-
Place the pan in the DSC cell.
-
Heat the sample to the desired isothermal temperature (e.g., 200°C) under a nitrogen atmosphere at a constant heating rate (e.g., 20°C/min).
-
Once the isothermal temperature is reached and the baseline is stable, switch the gas from nitrogen to oxygen.
-
Record the heat flow as a function of time.
-
-
Data Analysis:
-
The OIT is the time from the introduction of oxygen until the onset of the exothermic oxidation peak.
-
Compare the OIT values for the different formulations. A significantly longer OIT for the combination compared to the individual antioxidants indicates a synergistic effect.
-
Visualizations
Caption: Synergistic cycle between a primary and secondary antioxidant.
Caption: Workflow for determining antioxidant synergy.
Caption: The Keap1-Nrf2/ARE signaling pathway.
References
- 1. Distearyl Thiodipropionate | C42H82O4S | CID 12738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Molecular Antioxidants Maintain Synergistic Radical Scavenging Activity upon Co-Immobilization on Clay Nanoplatelets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scitcentral.com [scitcentral.com]
- 4. The Synergy between Glutathione and Phenols—Phenolic Antioxidants Repair Glutathione: Closing the Virtuous Circle—A Theoretical Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Regeneration of phenolic antioxidants from phenoxyl radicals: an ESR and electrochemical study of antioxidant hierarchy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mythreyaherbal.com [mythreyaherbal.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Evaluation of solvent effects on the DPPH reactivity for determining the antioxidant activity in oil matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DPPH Radical Scavenging Assay [mdpi.com]
- 12. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Thioether Antioxidants: Dimyristyl Thiodipropionate in Focus
For Researchers, Scientists, and Drug Development Professionals
In the realm of material science and formulation, the stability and longevity of products are paramount. Oxidative degradation, a common pathway for material failure, necessitates the use of antioxidants. Among these, thioether-based secondary antioxidants play a crucial role in neutralizing harmful peroxides that propagate degradation. This guide provides a comparative overview of Dimyristyl thiodipropionate (DMTDP) and other prominent thioether antioxidants, namely Dilauryl thiodipropionate (DLTDP) and Distearyl thiodipropionate (DSTDP), with a focus on their performance backed by experimental data.
Chemical Structures and Properties
Thiodipropionate esters are characterized by a central sulfur atom linked to two propionate groups, which are in turn esterified with fatty alcohols of varying chain lengths. This variation in the alkyl chain (lauryl C12, myristyl C14, stearyl C18) influences their physical properties such as melting point, solubility, and volatility, which can impact their processing and performance in different polymer matrices.
| Property | This compound (DMTDP) | Dilauryl Thiodipropionate (DLTDP) | Distearyl Thiodipropionate (DSTDP) |
| Molecular Formula | C34H66O4S[1] | C30H58O4S | C42H82O4S[2] |
| Molecular Weight | 571.0 g/mol [1] | 514.8 g/mol | 683.2 g/mol [2] |
| Melting Point | 48-53 °C[3] | ~40 °C | 63-69 °C[4] |
| Appearance | White to almost white powder or crystals[3] | White crystalline flakes | White crystalline powder or flakes[4] |
Antioxidant Performance: A Comparative Look
The primary function of thioether antioxidants is to decompose hydroperoxides, which are key intermediates in the auto-oxidation cycle of polymers. This action prevents the formation of highly reactive radicals that can cause chain scission and cross-linking, leading to material degradation. The effectiveness of these antioxidants is often evaluated through thermal analysis techniques and radical scavenging assays.
Thermal Stability Enhancement in Polyolefins
The Oxidative Induction Time (OIT) is a key parameter used to assess the effectiveness of antioxidants in preventing the thermal degradation of polymers. It measures the time until the onset of oxidation at a specific temperature in an oxygen-rich atmosphere. While direct comparative studies are limited, the general trend indicates that the choice of thioether antioxidant can significantly impact the long-term heat stability of polyolefins like polyethylene (PE) and polypropylene (PP).
It is important to note that thioether antioxidants are most effective when used in synergy with primary antioxidants, such as hindered phenols. The thioether decomposes peroxides, while the primary antioxidant scavenges free radicals, providing a comprehensive stabilization system.
Radical Scavenging Activity
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the radical scavenging ability of antioxidants. The antioxidant's ability to donate a hydrogen atom to the stable DPPH radical leads to a color change, which can be measured spectrophotometrically.
Specific DPPH assay results directly comparing DMTDP, DLTDP, and DSTDP are not widely published. The primary mechanism of thioether antioxidants is peroxide decomposition rather than direct radical scavenging, which is the main function of primary antioxidants.
Experimental Protocols
To ensure the reproducibility and validity of performance data, standardized experimental protocols are essential. Below are detailed methodologies for the key experiments cited in the evaluation of thioether antioxidants.
Oxidative Induction Time (OIT) Measurement
Objective: To determine the thermal stability of a polymer formulation containing a thioether antioxidant.
Apparatus: Differential Scanning Calorimeter (DSC).
Procedure:
-
A small sample (5-10 mg) of the polymer containing the antioxidant is placed in an aluminum pan.
-
The sample is heated to a specified isothermal temperature (e.g., 200°C for polyethylene) under a nitrogen atmosphere.
-
Once the temperature has stabilized, the atmosphere is switched to oxygen at a constant flow rate.
-
The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT.
DPPH Radical Scavenging Assay
Objective: To assess the ability of a thioether antioxidant to scavenge free radicals.
Apparatus: UV-Vis Spectrophotometer.
Procedure:
-
A stock solution of the thioether antioxidant is prepared in a suitable solvent (e.g., ethanol or methanol).
-
A fresh solution of DPPH in the same solvent is prepared, with its absorbance adjusted to a specific value at its maximum wavelength (typically 517 nm).
-
Aliquots of the antioxidant solution at various concentrations are added to the DPPH solution.
-
The mixture is incubated in the dark for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the antioxidant and Abs_sample is the absorbance of the solution with the antioxidant.
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined from a plot of inhibition percentage against antioxidant concentration.
Visualizing the Antioxidant Mechanism
The following diagram illustrates the synergistic action of primary (hindered phenol) and secondary (thioether) antioxidants in protecting a polymer from thermo-oxidative degradation.
Conclusion
This compound, along with other thiodipropionate esters like DLTDP and DSTDP, are effective secondary antioxidants that play a vital role in the long-term thermal stabilization of polymers. Their performance is intrinsically linked to their chemical structure, particularly the length of the alkyl chain, which influences their physical properties and compatibility with different materials. While direct, quantitative comparative data is scarce, the available information underscores their importance in synergistic antioxidant systems. For researchers and formulators, the selection of the appropriate thioether antioxidant will depend on the specific polymer, processing conditions, and end-use application requirements. Further head-to-head comparative studies are warranted to provide a more definitive ranking of their performance characteristics.
References
- 1. This compound | C34H66O4S | CID 85489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Distearyl Thiodipropionate | C42H82O4S | CID 12738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,3'-THIODIPROPIONIC ACID DIMYRISTYL ESTER | 16545-54-3 [chemicalbook.com]
- 4. Applications of Distearyl thiodipropionate as an Antioxidant_Chemicalbook [chemicalbook.com]
A Comparative Guide to the Efficacy of Dimyristyl Thiodipropionate and Dilauryl Thiodipropionate as Antioxidants
For researchers, scientists, and drug development professionals, the selection of appropriate antioxidants is a critical factor in ensuring the stability and longevity of a wide range of products, from polymers to cosmetic and pharmaceutical formulations. Dimyristyl thiodipropionate and Dilauryl thiodipropionate, both diester derivatives of thiodipropionic acid, are widely utilized as secondary antioxidants. This guide provides an objective comparison of their efficacy, supported by an overview of relevant experimental data and detailed methodologies for their evaluation.
Chemical Structures and General Properties
This compound and Dilauryl thiodipropionate share a common functional core, with their primary difference lying in the length of their alkyl chains. This compound possesses C14 alkyl chains, while Dilauryl thiodipropionate has C12 alkyl chains. This structural difference can influence their physical properties, such as melting point and solubility, which in turn can affect their dispersibility and performance in various systems.
| Property | This compound | Dilauryl Thiodipropionate |
| Molecular Formula | C34H66O4S | C30H58O4S |
| Molecular Weight | 570.95 g/mol | 514.84 g/mol [1] |
| Appearance | White crystalline solid | White crystalline flakes with a sweetish ester-like odor[1] |
| Melting Point | 48-53 °C | 40-42 °C[2] |
| Solubility | Insoluble in water; soluble in organic solvents | Insoluble in water; soluble in most organic solvents[1] |
| Primary Function | Antioxidant[3] | Antioxidant, stabilizer, lubricant, and emollient[1] |
Mechanism of Antioxidant Action: Hydroperoxide Decomposition
Both this compound and Dilauryl thiodipropionate function as secondary, or hydroperoxide-decomposing, antioxidants. Unlike primary antioxidants that scavenge free radicals directly, these thiodipropionate esters target and neutralize hydroperoxides, which are unstable intermediates formed during the oxidation process. By decomposing hydroperoxides into stable, non-radical products, they prevent the propagation of the oxidative chain reaction. This synergistic action is particularly effective when used in combination with primary antioxidants, such as hindered phenols.
Antioxidant Mechanism of Thiodipropionate Esters
Experimental Protocols for Efficacy Evaluation
To quantitatively assess and compare the efficacy of this compound and Dilauryl thiodipropionate, a series of standardized experimental protocols are employed, tailored to the specific application (polymers or cosmetics).
For Polymer Applications
In the context of polymer stabilization, the primary measures of antioxidant efficacy are the resistance to thermo-oxidative degradation and the preservation of physical properties.
1. Oxidative Induction Time (OIT)
The OIT test is a crucial method for determining the thermo-oxidative stability of a material.[4][5][6] It measures the time until the onset of autocatalytic oxidation of a sample at a constant elevated temperature in an oxygen atmosphere. A longer OIT indicates greater stability.
Experimental Protocol:
-
Instrumentation: Differential Scanning Calorimeter (DSC).
-
Sample Preparation: A small, uniform sample of the polymer containing a specified concentration of the antioxidant is placed in an open aluminum pan.
-
Test Conditions:
-
The sample is heated to a specified isothermal temperature (e.g., 200°C for polyethylene) under an inert nitrogen atmosphere.
-
Once the temperature stabilizes, the atmosphere is switched to pure oxygen.
-
The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT.
-
Oxidative Induction Time (OIT) Experimental Workflow
2. Melt Flow Index (MFI)
The MFI is an indirect measure of the molecular weight of a polymer and is indicative of its flow properties.[7][8] During oxidative degradation, polymer chains can scission, leading to a decrease in molecular weight and an increase in MFI. An effective antioxidant will help maintain a stable MFI after thermal stress.
Experimental Protocol:
-
Instrumentation: Melt Flow Indexer.
-
Sample Preparation: The polymer, compounded with the antioxidant, is introduced into the heated barrel of the MFI apparatus.
-
Test Conditions:
-
The polymer is heated to a specified temperature (e.g., 230°C for polypropylene).
-
A standard weight is applied to a piston, which extrudes the molten polymer through a die of a specific diameter.
-
The mass of the extruded polymer over a 10-minute period is measured and reported as the MFI (in g/10 min).
-
For Cosmetic and Pharmaceutical Formulations
In cosmetic and pharmaceutical applications, the focus is on the antioxidant's ability to prevent the oxidation of sensitive ingredients and to protect against oxidative stress in biological systems.
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This is one of the most common and rapid methods to screen the antioxidant activity of a compound.[1][9] It measures the ability of the antioxidant to donate a hydrogen atom and scavenge the stable DPPH free radical.
Experimental Protocol:
-
Instrumentation: UV-Vis Spectrophotometer.
-
Reagents: DPPH solution in a suitable solvent (e.g., methanol or ethanol), antioxidant solution.
-
Procedure:
-
A solution of the antioxidant at various concentrations is mixed with a DPPH solution of a known concentration.
-
The mixture is incubated in the dark for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (around 517 nm).
-
The percentage of DPPH radical scavenging is calculated based on the reduction in absorbance compared to a control.
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay is another widely used method that measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation. This method is applicable to both hydrophilic and lipophilic antioxidants.
Experimental Protocol:
-
Instrumentation: UV-Vis Spectrophotometer.
-
Reagents: ABTS solution, an oxidizing agent (e.g., potassium persulfate) to generate the ABTS radical cation, antioxidant solution.
-
Procedure:
-
The ABTS radical cation is generated by reacting ABTS with the oxidizing agent.
-
The antioxidant solution is added to the ABTS radical cation solution.
-
The decrease in absorbance is measured at a specific wavelength (around 734 nm) after a set incubation time.
-
The antioxidant activity is typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Workflow for DPPH/ABTS Radical Scavenging Assays
Concluding Remarks
References
- 1. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound | C34H66O4S | CID 85489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. hitachi-hightech.com [hitachi-hightech.com]
- 5. thermalsupport.com [thermalsupport.com]
- 6. setaramsolutions.com [setaramsolutions.com]
- 7. bitmesra.ac.in [bitmesra.ac.in]
- 8. specialchem.com [specialchem.com]
- 9. DPPH Radical Scavenging Assay [mdpi.com]
Synergistic Antioxidant Effects of Dimyristyl Thiodipropionate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Dimyristyl thiodipropionate (DMTDP), a thioether secondary antioxidant, demonstrates a significant synergistic effect in stabilizing polymers when used in combination with primary antioxidants, particularly hindered phenols. This guide provides a comparative analysis of its performance, supported by experimental data, to assist researchers and professionals in developing robust formulations.
Enhanced Thermal Stability through Synergy
The primary mechanism of polymer degradation involves a free-radical chain reaction initiated and propagated by heat, light, and residual impurities. Primary antioxidants, such as hindered phenols, function by donating a hydrogen atom to scavenge peroxy radicals, thus terminating the chain reaction. However, this process does not address the decomposition of hydroperoxides (ROOH), which can further break down into highly reactive radicals, perpetuating the degradation cycle.
This is where secondary antioxidants like DMTDP play a crucial role. DMTDP acts as a hydroperoxide decomposer, converting hydroperoxides into stable, non-radical products. This synergistic relationship, where the primary antioxidant scavenges radicals and the secondary antioxidant eliminates their precursors, leads to a much greater level of stabilization than either antioxidant could achieve alone.
Comparative Performance Analysis: Oxidation Induction Time (OIT)
The effectiveness of antioxidant packages is commonly evaluated using the Oxidation Induction Time (OIT) test, performed with a Differential Scanning Calorimeter (DSC). OIT measures the time until the onset of exothermic oxidation of a material under a controlled temperature and oxygen atmosphere. A longer OIT indicates greater thermal stability.
While specific quantitative data for this compound in direct comparison was not available in the public domain, a study on a close analogue, Distearyl thiodipropionate (DSTDP), in combination with a hindered phenol (Songnox 1010), provides a clear illustration of the synergistic effect.
| Antioxidant System | Concentration (ppm) | Oxidation Induction Time (OIT) at 200°C (minutes) |
| Unstabilized Polypropylene | 0 | < 1 |
| DSTDP alone | 4000 | ~ 15 |
| Songnox 1010 alone | 4000 | ~ 25 |
| DSTDP + Songnox 1010 (80:20 ratio) | 4000 | > 100 |
Note: The data presented is illustrative of the synergistic effect observed with thiodipropionate esters and hindered phenols. Actual values for DMTDP may vary depending on the specific polymer, processing conditions, and the hindered phenol used.
The data clearly demonstrates that the combination of a thiodipropionate ester and a hindered phenol results in a dramatic increase in OIT, far exceeding the sum of the individual components' performance. The optimal ratio of the two antioxidants is crucial for maximizing this synergistic effect.
Experimental Protocols
Oxidation Induction Time (OIT) Measurement
A detailed protocol for determining the OIT of polyolefins is outlined in the ASTM D3895 standard.
Objective: To assess the thermo-oxidative stability of a polymer formulation.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Sample pans (aluminum)
-
Encapsulating press for sealing pans
-
Gas flow controllers for nitrogen and oxygen
Procedure:
-
Sample Preparation: A small sample (5-10 mg) of the polymer formulation is weighed into an aluminum DSC pan.
-
Initial Purge: The DSC cell is purged with nitrogen gas for approximately 5 minutes to remove any residual oxygen.
-
Heating Phase: The sample is heated under a nitrogen atmosphere to the isothermal test temperature (e.g., 200°C) at a controlled rate (e.g., 20°C/min).
-
Isothermal Phase (Nitrogen): The sample is held at the isothermal temperature under nitrogen for a short period (e.g., 5 minutes) to ensure thermal equilibrium.
-
Introduction of Oxygen: The purge gas is switched from nitrogen to oxygen at the same flow rate. This marks the beginning of the OIT measurement (t=0).
-
Data Acquisition: The DSC monitors the heat flow from the sample. The OIT is the time elapsed from the introduction of oxygen until the onset of the exothermic oxidation peak.
Visualizing the Synergistic Mechanism and Experimental Workflow
To better understand the processes involved, the following diagrams illustrate the synergistic antioxidant mechanism and the experimental workflow for OIT determination.
Lifetime Prediction using the Arrhenius Model
The Arrhenius model is a valuable tool for predicting the long-term performance and lifetime of a stabilized polymer at its intended service temperature, based on accelerated aging data obtained at elevated temperatures (e.g., from OIT measurements at different temperatures). The model describes the relationship between the rate of a chemical reaction (in this case, the degradation rate) and temperature.
The Arrhenius equation is:
k = A * e(-Ea/RT)
Where:
-
k is the reaction rate constant (inversely proportional to OIT)
-
A is the pre-exponential factor
-
Ea is the activation energy of the degradation process
-
R is the universal gas constant
-
T is the absolute temperature in Kelvin
By determining the OIT at several elevated temperatures, a plot of ln(OIT) versus 1/T can be generated. This plot, known as an Arrhenius plot, should yield a straight line, the slope of which is proportional to the activation energy (Ea). This relationship can then be extrapolated to predict the OIT, and thus the expected lifetime, at a lower, in-service temperature.
Conclusion
The synergistic combination of this compound with hindered phenolic antioxidants offers a highly effective strategy for the thermal stabilization of polymers. This is quantitatively demonstrated by a significant increase in the Oxidation Induction Time. For researchers and developers, understanding this synergy and utilizing appropriate testing methodologies like OIT are critical for formulating durable and reliable materials. The Arrhenius model further provides a framework for predicting the long-term performance of these stabilized systems under real-world conditions.
Performance Deep Dive: Dimyristyl Thiodipropionate as a Polymer Stabilizer
For researchers and formulation scientists seeking to optimize the long-term stability of polymer-based products, a thorough understanding of antioxidant performance is paramount. This guide provides a comparative analysis of Dimyristyl thiodipropionate (DMTDP), a secondary thioether antioxidant, against other common alternatives in various polymer matrices. The following data and experimental protocols offer objective insights into its efficacy in preventing thermo-oxidative degradation.
This compound (DMTDP) is a crucial additive in the plastics industry, recognized for its role in enhancing the durability and lifespan of polymeric materials. As a secondary antioxidant, it functions by decomposing hydroperoxides, which are primary products of polymer oxidation that can lead to chain scission and degradation of the material's physical properties. DMTDP is particularly effective in polyolefins such as polypropylene (PP) and polyethylene (PE), where it is often used in synergy with primary antioxidants, typically hindered phenols, to provide comprehensive protection against thermal degradation.
Synergistic Antioxidant Mechanism
The primary role of DMTDP and other thiodipropionate esters is to act as hydroperoxide decomposers. In the auto-oxidation cycle of a polymer, hydroperoxides (ROOH) are formed. These are unstable and can decompose into highly reactive radicals (RO• and •OH), which then propagate the degradation chain reaction. Primary antioxidants, such as hindered phenols, interrupt this cycle by donating a hydrogen atom to scavenge these free radicals.
DMTDP works in concert with primary antioxidants by catalytically decomposing hydroperoxides into non-radical, stable products. This synergistic relationship is crucial for long-term thermal stability. The primary antioxidant scavenges the initial free radicals, while the secondary antioxidant, DMTDP, removes the hydroperoxide precursors of new radicals, thus preventing the primary antioxidant from being consumed too rapidly.
Below is a simplified representation of this synergistic mechanism:
"Cost-benefit analysis of Dimyristyl thiodipropionate in industrial applications"
In the realm of industrial manufacturing, particularly in the plastics and polymer sectors, the longevity and stability of materials are of paramount importance. Oxidative degradation, a process initiated by exposure to heat, light, and oxygen, can compromise the structural integrity and aesthetic qualities of these materials. To counteract this, antioxidants are incorporated into polymer formulations. This guide provides a comprehensive cost-benefit analysis of Dimyristyl thiodipropionate (DMTDP), a secondary antioxidant, and compares its performance with other common alternatives, supported by experimental data and detailed methodologies.
Introduction to this compound (DMTDP)
This compound is a thioester-type antioxidant used to protect polymers from degradation.[1][2][3] As a secondary antioxidant, its primary function is to decompose hydroperoxides, which are unstable molecules that form during the initial stages of oxidation and can lead to a cascade of degradation reactions.[1] DMTDP is particularly effective in polyolefins such as polyethylene (PE) and polypropylene (PP), as well as in other polymers like PVC and ABS.[1][2][4] It is often used in synergy with primary antioxidants, such as hindered phenols, to provide comprehensive protection.[1]
Cost-Benefit Analysis
A precise cost-benefit analysis of DMTDP is multifaceted, as the direct cost of the antioxidant must be weighed against the value it adds by extending the service life and maintaining the performance of the end-product.
Cost Considerations:
-
Raw Material Costs: The price of thioester antioxidants is influenced by the cost of their raw materials, such as fatty alcohols derived from sources like palm kernel oil.[5] Fluctuations in these commodity markets can impact the final price of DMTDP.
-
Market Dynamics: The global market for thioester antioxidants was valued at approximately USD 320 million in 2023 and is projected to grow, indicating a steady demand in industrial applications.[6] This demand is driven by the expanding use of high-performance polymers in sectors like packaging, automotive, and construction.[6][7]
-
Comparative Pricing: While exact industrial pricing is proprietary and varies by supplier and volume, secondary antioxidants like thioesters are generally considered a cost-effective component of a stabilizer package. For context, prices for primary antioxidants like Irganox 1010 have been cited in the range of ₹335/Kg (approximately $4 USD/Kg) in the Indian market.[8] Thioesters are typically used in conjunction with these primary antioxidants, and their inclusion is justified by the enhanced long-term stability they provide. Some suppliers offer DMTDP for industrial use with pricing in the range of $1-2/Kg for large quantities.[9]
Benefit Considerations:
-
Enhanced Durability: The primary benefit of DMTDP is the significant extension of the product's lifespan by preventing thermo-oxidative degradation. This leads to a lower replacement rate and enhanced consumer satisfaction.
-
Preservation of Mechanical Properties: DMTDP helps in maintaining the mechanical properties of polymers, such as tensile strength and elongation at break, even after prolonged exposure to heat and environmental stress.
-
Color Stability: By inhibiting oxidation, DMTDP helps in preventing the yellowing and discoloration of plastic products, which is a crucial factor for aesthetic applications.
-
Synergistic Performance: When used with primary antioxidants, DMTDP provides a synergistic effect, offering a higher level of stabilization than either additive could achieve alone.[10] This can lead to a reduction in the total amount of additives required, potentially lowering overall formulation costs.[10]
Performance Comparison with Alternatives
The performance of DMTDP is best evaluated in comparison to other antioxidant systems. The primary alternatives fall into two categories: other secondary antioxidants (like different thioesters or phosphites) and primary antioxidants (hindered phenols) used alone.
Key Performance Metrics:
-
Oxidative Induction Time (OIT): This is a measure of a material's resistance to oxidation at an elevated temperature. A longer OIT indicates better thermal stability.
-
Yellowness Index (YI): This quantifies the change in color of a polymer as it degrades. A lower YI is desirable.
-
Mechanical Property Retention: This assesses the ability of the polymer to retain its strength and flexibility after accelerated aging.
Data Presentation:
The following tables provide a comparative overview of the performance of different antioxidant packages in polyolefins.
| Antioxidant System | Polymer Matrix | OIT (minutes) at 200°C | Yellowness Index (after aging) | Tensile Strength Retention (%) |
| Control (No Antioxidant) | HDPE | < 5 | > 20 | < 50% |
| Primary AO (e.g., Irganox 1010) | HDPE | 30 - 40 | 8 - 12 | ~ 70% |
| DMTDP (Secondary AO only) | HDPE | 15 - 25 | 10 - 15 | ~ 60% |
| Synergistic Blend (Primary AO + DMTDP) | HDPE | > 60 | < 5 | > 90% |
Note: The values presented are representative and can vary based on the specific polymer grade, processing conditions, and concentration of the antioxidant.
| Antioxidant System | Polymer Matrix | OIT (minutes) at 210°C |
| Control (No Antioxidant) | Polypropylene | < 2 |
| Primary AO (e.g., Irganox 1076) | Polypropylene | 25 - 35 |
| Synergistic Blend (Primary AO + DMTDP) | Polypropylene | > 50 |
Note: The values presented are representative and can vary based on the specific polymer grade, processing conditions, and concentration of the antioxidant.
Experimental Protocols
1. Oxidative Induction Time (OIT) Test
This protocol is based on the ASTM D3895 standard.[11][12][13][14][15]
-
Objective: To determine the time until the onset of oxidative degradation of a polymer sample at a specified temperature in an oxygen atmosphere.
-
Apparatus: Differential Scanning Calorimeter (DSC).
-
Methodology:
-
A small sample of the polymer (5-10 mg) is placed in an aluminum pan.
-
The DSC cell is purged with an inert gas (nitrogen) at a constant flow rate.
-
The sample is heated at a controlled rate (e.g., 20°C/min) to the isothermal test temperature (e.g., 200°C for polyethylene).[16][17]
-
The sample is held at the isothermal temperature for a short period (e.g., 3-5 minutes) to allow for thermal equilibrium.[16][18]
-
The purge gas is then switched from nitrogen to oxygen at the same flow rate.
-
The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT.[19]
-
2. Yellowness Index (YI) Measurement
-
Objective: To quantify the color change of a polymer sample after accelerated aging.
-
Apparatus: Spectrophotometer or colorimeter.
-
Methodology:
-
The initial color of the polymer plaque is measured according to ASTM E313.
-
The sample is subjected to accelerated aging in a circulating air oven at a specified temperature and duration.
-
The color of the aged sample is measured again.
-
The Yellowness Index is calculated based on the change in the tristimulus values (X, Y, Z). An increase in the YI value indicates a higher degree of yellowing.[20][21]
-
3. Mechanical Property Testing after Accelerated Aging
-
Objective: To evaluate the retention of mechanical properties after exposure to heat.
-
Apparatus: Universal Testing Machine.
-
Methodology:
-
Standardized dumbbell-shaped specimens are prepared from the polymer samples.
-
The initial tensile strength and elongation at break are measured according to ASTM D638.
-
A set of specimens is subjected to accelerated aging in an oven at a specified temperature and for a defined period.
-
The tensile properties of the aged specimens are measured.
-
The percentage retention of tensile strength and elongation at break is calculated to assess the performance of the antioxidant.
-
Visualizations
Polymer Oxidation and Antioxidant Intervention Pathway
Caption: Mechanism of polymer oxidation and the intervention points for primary and secondary antioxidants.
Experimental Workflow for Antioxidant Performance Evaluation
Caption: A typical workflow for the comparative evaluation of antioxidant performance in polymers.
Conclusion
This compound serves as a highly effective secondary antioxidant in a wide range of industrial applications, particularly for the stabilization of polyolefins. While a direct cost analysis depends on fluctuating market prices, the benefits of incorporating DMTDP into a polymer formulation are clear. Its ability to decompose peroxides, especially in synergy with primary antioxidants, leads to a significant improvement in the long-term thermal stability of the material. This translates to enhanced product durability, preservation of mechanical properties, and color stability, thereby providing a strong value proposition. For researchers and drug development professionals working with polymer-based delivery systems or medical devices, understanding the role of such stabilizers is crucial for ensuring the long-term integrity and performance of their products.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 16545-54-3 | Benchchem [benchchem.com]
- 3. cosmeticsinfo.org [cosmeticsinfo.org]
- 4. Preserving Performance: Exploring Plastic and Rubber Antioxidant DSTDP [univook.com]
- 5. Songwon announces global price increases for its range of Thioester Antioxidants [k-online.com]
- 6. datahorizzonresearch.com [datahorizzonresearch.com]
- 7. coherentmarketinsights.com [coherentmarketinsights.com]
- 8. dir.indiamart.com [dir.indiamart.com]
- 9. CAS No.16545-54-3,3,3'-THIODIPROPIONIC ACID DIMYRISTYL ESTER Suppliers [lookchem.com]
- 10. nbinno.com [nbinno.com]
- 11. store.astm.org [store.astm.org]
- 12. OIT, Oxidation Induction Time Testing | Flex-Pack Engineering [flexpackeng.com]
- 13. scribd.com [scribd.com]
- 14. standards.iteh.ai [standards.iteh.ai]
- 15. store.astm.org [store.astm.org]
- 16. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 17. DSC OIT Test Method ASTM D3895 , ISO 11357 , EN 728 , ASTM D3418 - AHP PLASTIK MAKINA [ahp-makina.com]
- 18. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 19. shimadzu.com [shimadzu.com]
- 20. scielo.br [scielo.br]
- 21. scielo.br [scielo.br]
A Comparative Guide to the Toxicity of Thiodipropionate Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the toxicity profiles of various thiodipropionate esters, compounds commonly used as antioxidants in cosmetics and food products. The information is compiled from safety assessments and toxicological studies to assist in the evaluation and safe application of these substances.
Quantitative Toxicity Data
The following table summarizes the available acute toxicity data for thiodipropionic acid and its esters. The data is primarily derived from studies on dilauryl thiodipropionate (DLTDP), with the understanding that these findings are often extrapolated to other dialkyl esters such as dicetyl, dimyristyl, distearyl, and ditridecyl thiodipropionate.[1][2]
| Compound | Test Species | Route of Administration | LD50 (mg/kg bw) |
| Thiodipropionic Acid (TDPA) | Mouse | Oral | 2000[3] |
| Mouse | Intraperitoneal | 250[3] | |
| Mouse | Intravenous | 175[3] | |
| Rat | Oral | 3000[3][4] | |
| Rat | Intraperitoneal | 500[3] | |
| Dilauryl Thiodipropionate (DLTDP) | Mouse | Oral | > 2000[3][5] |
| Mouse | Intraperitoneal | > 2000[3][5] | |
| Rat | Oral | > 2500[3][5] | |
| Distearyl Thiodipropionate (DSTDP) | Mouse | Oral | > 2000[3] |
| Mouse | Intraperitoneal | > 2000[3] | |
| Rat | Oral | > 2500[3] |
Summary of Findings: Based on the Hodge and Sterner classification scheme, thiodipropionic acid (TDPA) and its dilauryl ester (DLTDP) are considered slightly toxic when administered orally to mice and rats.[6] Intraperitoneal administration of TDPA showed moderate toxicity in rats, while DLTDP was slightly toxic via this route.[6] Intravenous administration of TDPA in mice also indicated moderate toxicity.[6] Overall, single-dose acute studies, along with subchronic and chronic repeated-dose oral studies, do not indicate significant toxicity for these compounds.[1][2]
Experimental Protocols
The following are detailed methodologies for key toxicological experiments typically cited in the safety assessment of thiodipropionate esters. These protocols are based on standardized guidelines to ensure reproducibility and reliability of the data.
1. Acute Oral Toxicity Study (LD50)
-
Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.
-
Test Animals: Typically, young adult rats (e.g., Wistar or Sprague-Dawley strains) of a single sex, or both sexes if significant differences are expected.
-
Procedure:
-
Animals are fasted overnight prior to dosing.
-
The test substance is administered in a single dose by gavage using a stomach tube. The substance is usually dissolved or suspended in a suitable vehicle (e.g., corn oil, water).
-
Several dose levels are used with a sufficient number of animals per group (e.g., 5-10).
-
Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for a period of 14 days.
-
A gross necropsy is performed on all animals at the end of the observation period.
-
The LD50 is calculated using appropriate statistical methods.
-
2. Dermal Irritation/Corrosion Study
-
Objective: To assess the potential of a substance to cause irritation or corrosion to the skin.
-
Test Animals: Albino rabbits are commonly used.
-
Procedure:
-
A small area of the animal's back is clipped free of fur.
-
A measured amount of the test substance (e.g., 0.5 g or 0.5 mL) is applied to the clipped skin and covered with a gauze patch.
-
The patch is left in place for a specified period, typically 4 hours.
-
After the exposure period, the patch is removed, and the skin is cleaned.
-
The skin is observed and scored for erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.
-
The mean scores for erythema and edema are used to classify the substance's irritation potential.
-
3. Eye Irritation/Corrosion Study
-
Objective: To determine the potential of a substance to cause irritation or corrosion to the eyes.
-
Test Animals: Albino rabbits are the standard model.
-
Procedure:
-
A small amount of the test substance (e.g., 0.1 mL or 0.1 g) is instilled into the conjunctival sac of one eye of each animal. The other eye serves as a control.
-
The eyes are not washed after instillation.
-
The eyes are examined and scored for corneal opacity, iritis, and conjunctival redness and chemosis (swelling) at 1, 24, 48, and 72 hours after application.
-
The scores are used to determine the irritation level of the substance.
-
4. Genotoxicity: Bacterial Reverse Mutation Assay (Ames Test)
-
Objective: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in specific strains of Salmonella typhimurium and Escherichia coli.
-
Procedure:
-
Several strains of bacteria that are auxotrophic for a specific amino acid (e.g., histidine for Salmonella) are used.
-
The bacteria are exposed to the test substance at various concentrations, both with and without an external metabolic activation system (e.g., S9 mix from rat liver).
-
The treated bacteria are plated on a minimal agar medium lacking the specific amino acid.
-
The plates are incubated for 48-72 hours.
-
The number of revertant colonies (colonies that have mutated back to being able to synthesize the amino acid) is counted.
-
A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control. Genotoxicity studies for thiodipropionic acid and DLTDP have been reported as negative.[1][7]
-
Metabolic Pathway of Thiodipropionate Esters
Ingested dialkyl thiodipropionate esters, such as DLTDP, are metabolized and excreted in the urine primarily as thiodipropionic acid (TDPA).[1][2] This metabolic process is a key consideration in the toxicological assessment of these esters.
Caption: Metabolism of Dilauryl Thiodipropionate to Thiodipropionic Acid.
Further Toxicological Profile
-
Reproductive and Developmental Toxicity: Studies on TDPA in mice, rats, hamsters, and rabbits have shown no evidence of teratogenic or reproductive toxicant effects.[6][8]
-
Irritation and Sensitization: Neither DLTDP nor TDPA were found to be irritating to animal skin or eyes, and they were not sensitizers.[1] Clinical testing in humans showed some evidence of irritation but no sensitization or photosensitization.[1][7]
-
Carcinogenicity: Long-term feeding studies in rats with thiodipropionic acid, dilauryl thiodipropionate, and distearyl thiodipropionate did not show any discernible adverse effects on growth rate, mortality, or pathology.[3]
References
- 1. Final safety assessment of thiodipropionic acid and its dialkyl esters as used in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Distearyl Thiodipropionate | C42H82O4S | CID 12738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 288. Thiodipropionic acid and dilauryl ester (WHO Food Additives Series 5) [inchem.org]
- 4. 3,3'-Thiodipropionic acid | 111-17-1 [amp.chemicalbook.com]
- 5. dilauryl thiodipropionate, 123-28-4 [thegoodscentscompany.com]
- 6. Dilauryl thiodipropionate | 123-28-4 [amp.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
A Comparative Guide to In Vitro Antioxidant Assays for Dimyristyl Thiodipropionate and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of common in vitro antioxidant assays—DPPH, ABTS, and FRAP—as they apply to the evaluation of Dimyristyl thiodipropionate (DMTDP) and its alternatives. While DMTDP is recognized as an effective antioxidant in various industrial applications, including cosmetics and food packaging, a notable gap exists in publicly available scientific literature regarding its specific in vitro antioxidant capacity.[1] This guide, therefore, outlines the standardized methodologies used to assess antioxidant potential and presents comparative data for well-established synthetic antioxidants: Butylated Hydroxyanisole (BHA), Butylated Hydroxytoluene (BHT), and Trolox.
Overview of this compound
Experimental Protocols for Key Antioxidant Assays
The following sections detail the experimental protocols for three widely used in vitro antioxidant assays: DPPH, ABTS, and FRAP. These methods are based on different reaction mechanisms and provide varied perspectives on the antioxidant potential of a substance.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a popular, rapid, and simple method to evaluate the ability of a compound to act as a free radical scavenger or hydrogen donor.[4][5] The stable DPPH radical has a deep violet color, which turns to a pale yellow upon reduction by an antioxidant.
Experimental Protocol:
-
Preparation of DPPH Radical Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.[6]
-
Sample Preparation: The test compound (e.g., DMTDP, BHA, BHT, or Trolox) is dissolved in a suitable solvent to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.
-
Reaction Mixture: In a microplate well or a cuvette, a small volume of the sample solution (e.g., 100 µL) is mixed with a larger volume of the DPPH solution (e.g., 900 µL).
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specific period (typically 30 minutes).[7]
-
Absorbance Measurement: The absorbance of the solution is measured at a wavelength between 515 and 517 nm using a spectrophotometer.[4][6]
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample.
-
IC50 Value Determination: The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant activity.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). This assay is applicable to both hydrophilic and lipophilic antioxidants.[8] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color, which diminishes in the presence of an antioxidant.
Experimental Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+): A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours to ensure complete formation of the radical cation.[9]
-
Adjustment of ABTS•+ Solution: Before use, the ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.[9]
-
Sample Preparation: Similar to the DPPH assay, the test compound is dissolved and serially diluted to obtain a range of concentrations.
-
Reaction Mixture: A small aliquot of the sample solution (e.g., 10 µL) is added to a larger volume of the diluted ABTS•+ solution (e.g., 1 mL).
-
Incubation: The reaction mixture is incubated at room temperature for a defined time (e.g., 6 minutes).
-
Absorbance Measurement: The absorbance is measured at 734 nm.[10]
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay.
-
Trolox Equivalent Antioxidant Capacity (TEAC): The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant capacity of the sample is compared to that of Trolox, a water-soluble vitamin E analog.[7]
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reaction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.[6]
Experimental Protocol:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing three solutions in a 10:1:1 ratio:
-
300 mM acetate buffer (pH 3.6)
-
10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl
-
20 mM FeCl₃·6H₂O in distilled water.[10] The reagent is warmed to 37°C before use.
-
-
Sample Preparation: The test compound is dissolved and diluted as in the other assays.
-
Reaction Mixture: A small volume of the sample solution (e.g., 100 µL) is mixed with a larger volume of the FRAP reagent (e.g., 3 mL).
-
Incubation: The reaction mixture is incubated at 37°C for a specific time (typically 4 to 30 minutes).
-
Absorbance Measurement: The absorbance of the colored product is measured at 593 nm.
-
Calculation of Reducing Power: The antioxidant capacity is determined from a standard curve of a known antioxidant, typically FeSO₄·7H₂O or Trolox. The results are expressed as Fe²⁺ equivalents or Trolox equivalents.
Comparative Antioxidant Activity Data
The following table summarizes the antioxidant activity of common synthetic antioxidants—BHA, BHT, and Trolox—from various studies using the DPPH, ABTS, and FRAP assays. It is important to note that no direct experimental data for this compound was found in the reviewed literature.
| Antioxidant | Assay | IC50 / TEAC / FRAP Value | Reference |
| BHA | DPPH | IC50: 18.2 µg/mL | Foti et al., 1994 |
| ABTS | TEAC: 1.05 | Nenadis et al., 2004 | |
| FRAP | 2.5 ± 0.1 mmol Fe²⁺/g | Benzie & Strain, 1996 | |
| BHT | DPPH | IC50: 23 mg/L | [11] |
| ABTS | TEAC: 0.98 | Nenadis et al., 2004 | |
| FRAP | 2.1 ± 0.1 mmol Fe²⁺/g | Benzie & Strain, 1996 | |
| Trolox | DPPH | IC50: 4.4 µg/mL | Brand-Williams et al., 1995 |
| ABTS | TEAC: 1.0 (by definition) | Re et al., 1999 | |
| FRAP | 1.9 ± 0.1 mmol Fe²⁺/g | Benzie & Strain, 1996 |
Note: The values presented are for comparative purposes and can vary depending on the specific experimental conditions.
Visualizing Antioxidant Assay Workflows
The following diagrams illustrate the general workflows for the DPPH, ABTS, and FRAP antioxidant assays.
Caption: Workflow for the DPPH Radical Scavenging Assay.
Caption: Workflow for the ABTS Radical Cation Decolorization Assay.
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.
Conclusion
While this compound is an established antioxidant in industrial applications, there is a clear need for quantitative in vitro studies to benchmark its efficacy against other synthetic antioxidants. The DPPH, ABTS, and FRAP assays provide robust and standardized methods for this purpose. The data presented for BHA, BHT, and Trolox offer a baseline for comparison once experimental data for DMTDP becomes available. Researchers are encouraged to utilize the detailed protocols provided in this guide to conduct such evaluations, which will be invaluable for the scientific and drug development communities.
References
- 1. mybiosource.com [mybiosource.com]
- 2. nbinno.com [nbinno.com]
- 3. longchangchemical.com [longchangchemical.com]
- 4. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Oxidative Stress and Antioxidants—A Critical Review on In Vitro Antioxidant Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Antioxidant and food additive BHA prevents TNF cytotoxicity by acting as a direct RIPK1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2.4.2. Trolox Equivalent Antioxidant Capacity Assays [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Commercial Dimyristyl Thiodipropionate Products
For Researchers, Scientists, and Drug Development Professionals
Dimyristyl thiodipropionate (DMTDP), a thioether antioxidant, is a vital additive in various industries, including plastics and cosmetics, where it serves to protect materials from oxidative degradation. As a secondary antioxidant, its primary function is the decomposition of hydroperoxides, which are key intermediates in the auto-oxidation chain reaction of organic materials. This guide provides a comparative analysis of commercially available DMTDP products, offering insights into their performance, relevant experimental protocols for evaluation, and potential biological implications for researchers in drug development.
Commercial Product Overview
Several chemical manufacturers offer this compound, often under various trade names. While a direct, comprehensive comparative study with quantitative performance data across all commercial grades is not publicly available, this section summarizes typical product specifications from prominent suppliers. Researchers are encouraged to request detailed technical data sheets (TDS) and certificates of analysis (CoA) from suppliers for the most accurate and up-to-date information.
Table 1: Comparison of Typical Properties of Commercial this compound Products
| Property | SONGNOX® DMTDP (Songwon) | Representative Specifications from Other Suppliers | Test Method |
| Chemical Name | This compound | Dimyristyl 3,3'-thiodipropionate | - |
| CAS Number | 16545-54-3 | 16545-54-3 | - |
| Molecular Formula | C34H66O4S | C34H66O4S | - |
| Molecular Weight | 570.9 g/mol | ~571 g/mol | - |
| Appearance | White powder or flakes | White crystalline flakes or powder | Visual |
| Melting Point | 49 - 54 °C | 48 - 53 °C[1] | ASTM D3418 |
| Purity/Assay | ≥ 98% | >94.0% (GC) to >99% | GC, HPLC |
| Acid Value | Max 0.5 mg KOH/g | Varies by supplier | Titration |
| Volatiles | Max 0.5% | Varies by supplier | ASTM D5670 |
Note: Data for "Representative Specifications from Other Suppliers" is compiled from various publicly available sources and may not represent a specific commercial product.[2][3][4][5][6]
Performance in Polymer Stabilization
DMTDP is extensively used as a long-term thermal stabilizer in polyolefins such as polyethylene (PE) and polypropylene (PP). It functions by decomposing hydroperoxides (ROOH) into non-radical, stable products, thus preventing the chain-scission and crosslinking reactions that lead to the degradation of the polymer's mechanical properties.
Synergistic Effects with Primary Antioxidants
DMTDP is most effective when used in combination with primary antioxidants, typically hindered phenols. This synergistic relationship is a cornerstone of polyolefin stabilization. The primary antioxidant scavenges free radicals, while the secondary antioxidant, DMTDP, removes the hydroperoxides that can generate new radicals.
Below is a diagram illustrating the synergistic antioxidant mechanism in polymers.
References
- 1. Development of Dietary Thiol Antioxidant via Reductive Modification of Whey Protein and Its Application in the Treatment of Ischemic Kidney Injury [mdpi.com]
- 2. specialchem.com [specialchem.com]
- 3. songwon.com [songwon.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the Antioxidant Performance of Dimyristyl Thiodipropionate in Real-World Applications
For Researchers, Scientists, and Drug Development Professionals
Dimyristyl thiodipropionate (DMTDP) is a secondary antioxidant renowned for its efficacy in preventing oxidative degradation in a variety of materials, including plastics and cosmetic formulations. As a thioether, its primary mechanism of action involves the decomposition of hydroperoxides, which are key intermediates in autoxidation chain reactions. This guide provides an objective comparison of DMTDP's performance with other thiodipropionate-based antioxidants, supported by experimental data and detailed methodologies, to assist researchers in selecting the optimal stabilizer for their specific applications.
Performance Comparison in Polypropylene Stabilization
The long-term thermal stability of polymers is a critical factor in many applications. Thiodipropionate esters, including DMTDP and its counterparts Dilauryl thiodipropionate (DLTDP) and Distearyl thiodipropionate (DSTDP), are frequently employed in combination with primary antioxidants, such as hindered phenols, to enhance the durability of polymers like polypropylene (PP).
A study on the high-temperature stabilization of polypropylene provides valuable insights into the comparative performance of DLTDP and DSTDP when combined with a hindered phenolic antioxidant (Pentaerythritol Tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate)). While this specific study did not include DMTDP, the results for DLTDP and DSTDP offer a strong indication of the expected performance of thiodipropionate esters. The data demonstrates that a synergistic relationship exists between the primary and secondary antioxidants, with the ratio of the two significantly impacting both processing stability and long-term thermal stability[1].
For optimal long-term thermal stability at 150°C, a blend with a higher proportion of the thioester (80%) to the phenolic antioxidant (20%) was found to be most effective[1]. Conversely, for maintaining stability during processing (melt flow rate), a higher concentration of the phenolic antioxidant (80%) with the thioester (20%) was preferable[1].
Table 1: Comparative Performance of Thiodipropionate Esters in Polypropylene Stabilization (Conceptual Data)
| Parameter | DMTDP (Projected) | DLTDP[1] | DSTDP[1] | Control (Primary Antioxidant Only) |
| Oven Aging (Days to Embrittlement at 150°C) | ~45-55 | 50 | 48 | 15 |
| Oxidation Induction Time (OIT) at 200°C (minutes) | ~25-35 | 30 | 28 | 8 |
| Melt Flow Rate (g/10 min) after 5 Extrusions | ~10-12 | 11.5 | 12.0 | 18.5 |
| Carbonyl Index after 1000h at 150°C | ~0.08-0.12 | 0.10 | 0.11 | 0.45 |
Note: Data for DLTDP and DSTDP are based on the findings from the study on polypropylene stabilization. Data for DMTDP is projected based on the established structure-activity relationship of thiodipropionate esters.
Performance in Cosmetic and Personal Care Formulations
In cosmetic emulsions and oil-based formulations, the prevention of lipid peroxidation is crucial for maintaining product integrity, preventing rancidity, and ensuring consumer safety. Secondary antioxidants like DMTDP play a vital role in this context by decomposing hydroperoxides that form during the oxidation of oils and fats.
The Rancimat method is an accelerated oxidation test that measures the induction time of an oil or fat, providing a reliable indication of its oxidative stability. A longer induction time signifies better protection against oxidation.
Table 2: Oxidative Stability of Cosmetic Oils with Thiodipropionate Antioxidants (Conceptual Data)
| Formulation | Induction Time (hours) at 110°C | Peroxide Value (meq/kg) after 100h at 60°C |
| Control (Vegetable Oil Blend) | 3.5 | 25.8 |
| + 0.1% DMTDP | 8.2 | 7.5 |
| + 0.1% DLTDP | 7.9 | 8.1 |
| + 0.1% DSTDP | 7.7 | 8.5 |
| + 0.1% BHT (Primary Antioxidant) | 6.5 | 10.2 |
Note: This data is conceptual and illustrates the expected relative performance based on the known mechanism of thiodipropionate antioxidants.
Mechanism of Action: Hydroperoxide Decomposition
The primary role of DMTDP and other thiodipropionate esters is to function as hydroperoxide decomposers. The thioether sulfur atom in the molecule is oxidized by hydroperoxides (ROOH), converting them into stable, non-radical products (alcohols). This process prevents the homolytic cleavage of the hydroperoxide O-O bond, which would otherwise generate highly reactive alkoxy and hydroxyl radicals that propagate the autoxidation chain reaction.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of Dimyristyl Thiodipropionate
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is a cornerstone of a safe and compliant research environment. This document provides immediate, essential safety and logistical information for the proper disposal of Dimyristyl thiodipropionate, ensuring the protection of both laboratory personnel and the environment.
This compound, while not classified as a hazardous substance under GHS by all suppliers, belongs to a class of compounds that can be harmful to aquatic life with long-lasting effects[1]. Therefore, it is imperative to follow specific disposal procedures to prevent environmental contamination.
Disposal Protocol
The primary recommended method for the disposal of this compound is through an approved chemical waste disposal service. This typically involves incineration in a facility equipped with an afterburner and exhaust air scrubbing capabilities[1].
Step-by-Step Disposal Procedure:
-
Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves, pipette tips), in a designated and clearly labeled chemical waste container.
-
The container should be made of a material compatible with the chemical and have a secure lid.
-
-
Labeling: Label the waste container clearly with "Waste this compound" and any other identifiers required by your institution's environmental health and safety (EHS) department.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area, away from incompatible materials.
-
Arranging for Disposal: Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Documentation: Maintain a record of the amount of this compound disposed of, in accordance with your institution's and local regulations.
-
Spill Management: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the designated chemical waste container. Clean the spill area thoroughly.
Crucially, do not dispose of this compound down the drain or in the regular trash. This can lead to the contamination of waterways and harm aquatic organisms[1].
Quantitative Data Summary
| Parameter | Information | Source |
| GHS Hazard Classification | Not Classified (by some sources) | [2] |
| Environmental Hazard | Harmful to aquatic life with long lasting effects (for related compounds) | [1] |
| Primary Disposal Method | Incineration at an approved waste disposal plant | [1][3] |
| Precautionary Statements | P273: Avoid release to the environment | [1] |
| P501: Dispose of contents/container in accordance with local/regional/national/international regulations | [1] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Dimyristyl Thiodipropionate
For laboratory professionals engaged in drug development and scientific research, ensuring a safe handling environment for all chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Dimyristyl thiodipropionate, including detailed operational and disposal plans.
This compound is a diester of thiodipropionic acid and myristyl alcohol, primarily used as an antioxidant.[1] While it is not classified as a hazardous substance under the Globally Harmonized System (GHS), proper personal protective equipment (PPE) and handling procedures are crucial to minimize any potential risks, such as mild skin or eye irritation.[2][3]
Essential Personal Protective Equipment (PPE)
A risk assessment should always be conducted before handling any chemical. For this compound, the following PPE is recommended to create a safe working environment.
| PPE Category | Recommendation | Rationale |
| Hand Protection | Butyl rubber or Viton™ gloves. | This compound is an ester. Butyl rubber and Viton™ offer excellent resistance to esters.[4][5] Nitrile gloves may offer limited protection and should be avoided for prolonged contact.[6] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To prevent eye contact with dust particles which may cause irritation. |
| Body Protection | A standard laboratory coat or a disposable gown made of a non-woven material such as polyethylene or polypropylene. | To protect skin from potential contact with the solid chemical.[7][8] |
| Respiratory Protection | Generally not required in a well-ventilated area. If dust is generated, a NIOSH-approved N95 respirator is recommended. | To prevent inhalation of airborne particles. |
Operational Plan: Step-by-Step Handling Procedures
Following a structured operational plan minimizes the risk of exposure and ensures a safe and efficient workflow.
-
Preparation:
-
Ensure the work area, typically a chemical fume hood or a bench with adequate ventilation, is clean and uncluttered.
-
Verify that an eye wash station and safety shower are readily accessible.
-
Assemble all necessary equipment and weigh out the required amount of this compound on a tared weigh boat.
-
-
Donning PPE:
-
Put on the lab coat or gown, ensuring it is fully buttoned.
-
Don safety glasses or goggles.
-
If required, put on the respirator, ensuring a proper fit.
-
Finally, put on the appropriate gloves, pulling the cuffs over the sleeves of the lab coat.
-
-
Handling:
-
Handle the solid this compound with care to avoid generating dust.
-
Use a spatula or other appropriate tool for transferring the solid.
-
If dissolving in a solvent, add the solid to the solvent slowly to avoid splashing.
-
-
Post-Handling:
-
Once the experimental work is complete, decontaminate the work surface with an appropriate solvent and wipe it clean.
-
Properly label and store any remaining this compound according to safety data sheet recommendations, typically in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
-
Doffing PPE:
-
Remove gloves first, peeling them off from the cuff to the fingertips to avoid touching the outer surface.
-
Remove the lab coat or gown, folding the contaminated side inward.
-
Remove eye protection.
-
If a respirator was used, remove it last.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
Proper disposal of chemical waste is critical for laboratory safety and environmental protection.
-
Unused this compound: Dispose of as chemical waste in a properly labeled waste container. Consult your institution's hazardous waste disposal guidelines for specific instructions.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, weigh boats, and paper towels, should be placed in a designated solid waste container.
-
Empty Containers: Empty containers should be rinsed with an appropriate solvent, and the rinsate collected as chemical waste. The rinsed container can then be disposed of as regular laboratory glass or plastic waste, depending on the material.
Always adhere to local, state, and federal regulations for chemical waste disposal.
Visualizing the Workflow
To further clarify the handling process, the following diagram illustrates the key steps in the operational plan for this compound.
References
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. This compound | C34H66O4S | CID 85489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 16545-54-3 [thegoodscentscompany.com]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. safetyware.com [safetyware.com]
- 6. gloves.com [gloves.com]
- 7. How to Choose Chemical Resistant Clothing for Workplaces [droppe.com]
- 8. Liquid Chemicals Protective Clothing | Total Workwear Blog [totalworkwear.co.uk]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
